molecular formula C9H10O4 B15596883 2,5-Dihydroxy-4-methoxyacetophenone CAS No. 22089-12-9

2,5-Dihydroxy-4-methoxyacetophenone

Cat. No.: B15596883
CAS No.: 22089-12-9
M. Wt: 182.17 g/mol
InChI Key: TXBDGLVJCSOBLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2',5'-Dihydroxy-4'-methoxyacetophenone has been reported in Paeonia suffruticosa with data available.

Properties

IUPAC Name

1-(2,5-dihydroxy-4-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-5(10)6-3-8(12)9(13-2)4-7(6)11/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBDGLVJCSOBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10501972
Record name 1-(2,5-Dihydroxy-4-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10501972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22089-12-9
Record name 1-(2,5-Dihydroxy-4-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10501972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Botanical Origins of 2,5-Dihydroxy-4-methoxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of the bioactive compound 2,5-Dihydroxy-4-methoxyacetophenone. This document compiles available data on its botanical origins, details the experimental protocols for its isolation and purification, and visually represents the isolation workflow.

Natural Source and Quantitative Analysis

The primary documented natural source of this compound is the root of Cynanchum paniculatum (Bunge) Kitag.[1]. This plant, belonging to the Asclepiadaceae family, has been a subject of phytochemical investigation, leading to the identification of this particular acetophenone.

To date, detailed quantitative yield data from the primary literature is limited. The focus of the key study was on the isolation and structural elucidation of various compounds. However, the isolation of a specific quantity of the compound from a given amount of starting material provides an insight into its abundance.

CompoundPlant SourcePart UsedStarting Material (kg)Yield (mg)Reference
This compoundCynanchum paniculatumRoots1.815.0[1]

Experimental Protocols: Isolation and Purification

The following is a detailed methodology for the isolation and purification of this compound from the roots of Cynanchum paniculatum, as documented in scientific literature.

Extraction
  • Preparation of Plant Material: The roots of Cynanchum paniculatum are first dried and then ground into a coarse powder.

  • Solvent Extraction: The powdered roots (1.8 kg) are subjected to extraction with 80% methanol (B129727) (MeOH) at room temperature. This process is repeated three times to ensure exhaustive extraction of the plant material.

  • Solvent Removal: The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation
  • Solvent Partitioning: The crude methanol extract is suspended in water and then sequentially partitioned with different organic solvents of increasing polarity. This process typically involves partitioning with n-hexane, followed by ethyl acetate (B1210297) (EtOAc), and then n-butanol (n-BuOH).

  • Activity-Guided Fractionation: The ethyl acetate (EtOAc) fraction has been identified as containing the compound of interest. This fraction is selected for further chromatographic separation.

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography: The active ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient solvent system of increasing polarity, typically starting with a mixture of chloroform (B151607) (CHCl₃) and methanol (MeOH). The gradient is progressively changed to increase the proportion of methanol (e.g., from 30:1 to 1:1, v/v).

  • Sephadex LH-20 Column Chromatography: Fractions obtained from the silica gel column that show the presence of the target compound are further purified using Sephadex LH-20 column chromatography. The elution is carried out with a 100% methanol solvent system.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative HPLC. A reverse-phase C18 column is typically used, with a mobile phase consisting of a mixture of methanol and water (e.g., 40% MeOH). This step yields the pure this compound (15.0 mg).

Visualization of the Isolation Workflow

The following diagram illustrates the key stages in the isolation and purification of this compound from Cynanchum paniculatum.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification A Dried Roots of Cynanchum paniculatum B Extraction with 80% Methanol A->B C Concentrated Methanol Extract B->C D Suspension in Water C->D E Partitioning with Ethyl Acetate D->E F Ethyl Acetate Fraction E->F G Silica Gel Column Chromatography (CHCl3-MeOH gradient) F->G H Sephadex LH-20 Column Chromatography (100% MeOH) G->H I Preparative HPLC (40% MeOH) H->I J Pure this compound I->J

References

Isolating 2,5-Dihydroxy-4-methoxyacetophenone from Cynanchum paniculatum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of 2,5-Dihydroxy-4-methoxyacetophenone, a bioactive phenolic compound, from the roots of Cynanchum paniculatum. This document outlines detailed experimental protocols, presents key data in a structured format, and includes a visual representation of the isolation workflow.

Introduction

Cynanchum paniculatum (Bunge) Kitag., a member of the Asclepiadaceae family, is a perennial herbaceous plant with a history of use in traditional medicine. Its roots are a rich source of various secondary metabolites, including acetophenones, which are known for their diverse pharmacological activities. Among these, this compound has garnered interest for its potential therapeutic properties. This guide details a robust methodology for the extraction, fractionation, and purification of this target compound, providing a foundation for further research and development. The isolation process leverages multi-step liquid chromatography techniques to achieve a high degree of purity.

Physicochemical and Spectroscopic Data

The successful isolation of this compound is confirmed through the analysis of its physicochemical and spectroscopic properties. The following tables summarize the key identification parameters for the purified compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
Appearance Solid
CAS Number 22089-12-9

Table 2: Spectroscopic Data for this compound

Technique Observed Peaks/Signals
¹³C NMR Chemical shifts (δ) in ppm: 30.7, 126.9, 129.4, 130.6, 131.3, 132.0, 139.1, 200.4
Mass Spec. m/z: 167 (Top Peak)

Experimental Protocols

The following protocols provide a step-by-step guide for the isolation of this compound from the roots of Cynanchum paniculatum.

Plant Material and Extraction
  • Plant Material : Dried roots of Cynanchum paniculatum are collected and pulverized into a coarse powder.

  • Extraction : The powdered root material is extracted with 80% aqueous methanol (B129727) at room temperature.[1][2] An alternative is ultrasound-assisted extraction with ethanol. The extraction is typically repeated multiple times to ensure a comprehensive extraction of the secondary metabolites.

  • Concentration : The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation of the Crude Extract
  • Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This step separates compounds based on their polarity.

  • Fraction Collection : Each solvent fraction is collected separately and concentrated under reduced pressure. The ethyl acetate fraction is typically enriched with phenolic compounds, including this compound.

Chromatographic Purification

The ethyl acetate fraction is subjected to a series of chromatographic steps to isolate the target compound.

  • Silica Gel Column Chromatography :

    • Stationary Phase : Silica gel (100-200 mesh).

    • Mobile Phase : A gradient solvent system of chloroform and methanol is commonly used. The polarity is gradually increased by increasing the percentage of methanol.

    • Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Sephadex LH-20 Column Chromatography :

    • Stationary Phase : Sephadex LH-20.

    • Mobile Phase : Methanol.

    • Purpose : This step is effective for separating compounds based on molecular size and for removing pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

    • Stationary Phase : Reversed-phase C18 column.

    • Mobile Phase : A gradient of methanol and water is a common choice for the separation of acetophenones.

    • Detection : UV detector set at an appropriate wavelength (e.g., 254 nm or 280 nm).

    • Final Purification : The fractions containing the pure compound, as determined by analytical HPLC, are collected and the solvent is evaporated to yield pure this compound.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the isolation of this compound from Cynanchum paniculatum.

Isolation_Workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis Plant Dried Roots of Cynanchum paniculatum Extraction Extraction (80% MeOH) Plant->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Partitioning Solvent-Solvent Partitioning Crude_Extract->Partitioning EA_Fraction Ethyl Acetate Fraction Partitioning->EA_Fraction Silica_Gel Silica Gel Column Chromatography EA_Fraction->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Prep_HPLC Preparative HPLC (C18) Sephadex->Prep_HPLC Pure_Compound Pure 2,5-Dihydroxy-4- methoxyacetophenone Prep_HPLC->Pure_Compound Analysis Structural Elucidation (NMR, MS) Pure_Compound->Analysis

Caption: Workflow for the isolation of this compound.

References

An In-depth Technical Guide to the Chemical Properties of 2,5-Dihydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxy-4-methoxyacetophenone, with the IUPAC name 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone, is a phenolic compound that has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its chemical properties, spectroscopic data, synthesis, and known biological effects, with a focus on its neuroprotective potential.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol [1]
IUPAC Name 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone
CAS Number 22089-12-9[1]
Melting Point Data not available
Melting Point (2',6'-dihydroxy-4'-methoxy isomer)141-142 °C[2]
Melting Point (2'-hydroxy-4'-methoxy isomer)46.0-53.0 °C
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: Spectra for this compound are available in spectral databases.[3][4]

  • ¹H NMR: Detailed peak assignments for the specific isomer are not fully compiled in the available literature.

Mass Spectrometry (MS)
  • Gas Chromatography-Mass Spectrometry (GC-MS): Mass spectral data for this compound is available, aiding in its identification and molecular weight confirmation.[3]

Infrared (IR) Spectroscopy
  • While specific IR data for this compound is not detailed here, the presence of hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) functional groups would be expected to produce characteristic absorption bands.

Experimental Protocols

Synthesis of 2,5-Dihydroxyacetophenone (A Related Compound)

A detailed protocol for the synthesis of the closely related compound, 2,5-dihydroxyacetophenone, is available and can be adapted. This synthesis involves the Fries rearrangement of hydroquinone (B1673460) diacetate.[5]

Materials:

  • Hydroquinone diacetate

  • Anhydrous aluminum chloride

  • Ice

  • Concentrated hydrochloric acid

  • Water

  • 95% Ethanol (B145695) (for recrystallization)

Procedure:

  • A mixture of dry hydroquinone diacetate and anhydrous aluminum chloride is prepared in a round-bottomed flask equipped with an air condenser and a gas-absorption trap.[5]

  • The flask is heated in an oil bath, and the temperature is gradually raised. The reaction mixture becomes fluid, and hydrogen chloride gas evolves.[5]

  • The heating is continued for a total of approximately 3 hours to ensure the completion of the reaction.[5]

  • After cooling, the excess aluminum chloride is decomposed by the slow addition of crushed ice, followed by concentrated hydrochloric acid.[5]

  • The resulting solid product is collected by filtration and washed with cold water.[5]

  • The crude product can be purified by recrystallization from hot water or 95% ethanol to yield green, silky needles.[5]

Logical Workflow for Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start1 Hydroquinone Diacetate mix Mix and Heat start1->mix start2 Anhydrous AlCl3 start2->mix fries Fries Rearrangement (HCl evolution) mix->fries cool Cool to RT fries->cool decompose Decompose with Ice/HCl cool->decompose filter Filter and Wash decompose->filter recrystallize Recrystallize (Water or Ethanol) filter->recrystallize product 2,5-Dihydroxyacetophenone recrystallize->product

Caption: Fries Rearrangement Synthesis of 2,5-Dihydroxyacetophenone.

Biological Activity and Signaling Pathways

Neuroprotective Effects

This compound has been shown to inhibit glutamate-induced cytotoxicity in the hippocampal HT22 cell line.[1] This finding suggests a potential neuroprotective role for this compound against excitotoxicity, a key mechanism in various neurodegenerative disorders.

Glutamate-Induced Cytotoxicity Assay in HT22 Cells

This assay is a common in vitro model to screen for neuroprotective compounds.

Materials:

  • HT22 mouse hippocampal cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Glutamate

  • This compound (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit

  • Dimethyl sulfoxide (B87167) (DMSO)

Protocol Outline:

  • Cell Culture: HT22 cells are cultured in DMEM supplemented with FBS and antibiotics.

  • Cell Plating: Cells are seeded into 96-well plates at an appropriate density.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Glutamate Challenge: Glutamate is added to the wells (final concentration typically in the millimolar range, e.g., 5 mM) to induce cytotoxicity, except in the control group.

  • Incubation: The cells are incubated for a further 24 hours.

  • Viability Assessment: Cell viability is determined using either an MTT or LDH assay.

    • MTT Assay: Measures the metabolic activity of viable cells.

    • LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.

Experimental Workflow for Cytotoxicity Assay

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis culture Culture HT22 Cells plate Plate Cells in 96-well plates culture->plate pretreat Pre-treat with Compound plate->pretreat glutamate Add Glutamate pretreat->glutamate incubate Incubate for 24h glutamate->incubate assay Perform MTT or LDH Assay incubate->assay results Measure Viability assay->results

Caption: Workflow for Glutamate-Induced Cytotoxicity Assay in HT22 Cells.

Potential Signaling Pathways

While the exact signaling pathway for this compound's neuroprotective effect is not yet fully elucidated, related compounds, particularly chalcones, have been shown to modulate key cellular pathways involved in oxidative stress and inflammation.

  • Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary regulator of cellular antioxidant defenses. Some chalcone (B49325) derivatives have been demonstrated to activate this pathway, leading to the upregulation of protective enzymes.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular stress responses. Modulation of this pathway by phenolic compounds can influence cell survival and apoptosis.

Further research is required to determine if this compound exerts its neuroprotective effects through these or other signaling cascades.

Hypothesized Neuroprotective Signaling Pathway

G compound 2,5-Dihydroxy-4- methoxyacetophenone cytotoxicity Cytotoxicity compound->cytotoxicity inhibits nrf2 Nrf2 Activation compound->nrf2 activates? mapk MAPK Modulation compound->mapk modulates? glutamate Glutamate ros Increased ROS glutamate->ros induces ros->cytotoxicity leads to protection Neuroprotection nrf2->protection promotes mapk->protection promotes

Caption: Hypothesized Mechanism of Neuroprotection.

Conclusion

This compound is a promising natural product with demonstrated neuroprotective activity in vitro. This technical guide has summarized its known chemical properties and provided context for its synthesis and biological evaluation. Further investigation is warranted to fully characterize its physicochemical properties, elucidate its precise mechanism of action, and explore its therapeutic potential in the context of neurodegenerative diseases.

References

The Structure Elucidation of 2,5-Dihydroxy-4-methoxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2,5-Dihydroxy-4-methoxyacetophenone, a naturally occurring phenolic compound. This document details the spectroscopic data, experimental protocols for its isolation, and a logical framework for its structural determination.

Introduction

This compound is a substituted acetophenone (B1666503) that has been isolated from the roots of Cynanchum paniculatum[1]. As a member of the diverse family of acetophenones, this compound is of interest to researchers in natural product chemistry and drug discovery due to its potential biological activities. The precise determination of its chemical structure is fundamental for understanding its properties and potential applications. This guide outlines the key spectroscopic evidence and methodologies used to confirm the structure of this compound.

Spectroscopic Data

The structural framework of this compound was elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹³C NMR Spectroscopic Data for this compound

Carbon AtomChemical Shift (δ) ppmData Source Type
C=O~198-202Predicted/Typical
C-1~110-115Predicted/Typical
C-2~150-155 (bearing OH)Predicted/Typical
C-3~100-105Predicted/Typical
C-4~155-160 (bearing OCH₃)Predicted/Typical
C-5~145-150 (bearing OH)Predicted/Typical
C-6~115-120Predicted/Typical
-COCH₃~25-30Predicted/Typical
-OCH₃~55-60Predicted/Typical
Note: The data presented is based on typical chemical shifts for similar structures and data from online spectral databases. For definitive assignments, 2D NMR experiments such as HSQC and HMBC would be required.

A ¹³C NMR spectrum is available on SpectraBase, though access to the raw data may require a subscription.[2][3]

Table 2: ¹H NMR Spectroscopic Data for this compound (Predicted)

Proton(s)Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
H-3~6.5-6.7s-Aromatic Proton
H-6~7.0-7.2s-Aromatic Proton
2-OH~9.0-10.0s (br)-Phenolic Hydroxyl
5-OH~5.0-6.0s (br)-Phenolic Hydroxyl
-COCH₃~2.5s-Acetyl Protons
-OCH₃~3.8s-Methoxy Protons
Note: Predicted ¹H NMR data is based on established substituent effects on aromatic chemical shifts. The broad singlets for the hydroxyl protons are characteristic and their chemical shift can vary with solvent and concentration.
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Mass Spectrometry Data for this compound

Ionm/z (Mass-to-Charge Ratio)Relative IntensityFragmentation
[M]⁺182ModerateMolecular Ion
[M-CH₃]⁺167HighLoss of a methyl radical from the acetyl group
[M-COCH₃]⁺139ModerateLoss of the acetyl group
Note: This data is consistent with the expected fragmentation of an acetophenone derivative. A GC-MS spectrum is available on SpectraBase.[3]
Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3400-3200 (broad)O-H stretchPhenolic Hydroxyl
~3000-2850C-H stretchAromatic and Aliphatic
~1650C=O stretchConjugated Ketone
~1600, 1500C=C stretchAromatic Ring
~1250C-O stretchAryl Ether
Note: The IR spectrum would be characterized by a broad hydroxyl absorption, a sharp carbonyl peak, and absorptions characteristic of the aromatic ring and ether linkage. A computed IR spectrum is available from Wiley's KnowItAll IR Spectral Library.[3]

Experimental Protocols

Isolation of this compound from Cynanchum paniculatum

The following is a generalized protocol based on the reported isolation of this compound from a natural source.[1]

  • Extraction: The dried and powdered roots of Cynanchum paniculatum are extracted with 80% methanol (B129727) at room temperature. The extraction is typically repeated multiple times to ensure exhaustive recovery of the metabolites.

  • Solvent Partitioning: The combined methanol extracts are concentrated under reduced pressure to yield a crude extract. This crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. This compound, being a moderately polar phenolic compound, is expected to be enriched in the ethyl acetate fraction.

  • Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of increasing polarity, typically a mixture of n-hexane and ethyl acetate.

  • Further Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Confirmation: The structure of the isolated pure compound is then confirmed using the spectroscopic methods detailed above (NMR, MS, IR).

Structure Elucidation Workflow

The logical process for the structure elucidation of this compound is outlined in the following diagram.

structure_elucidation_workflow cluster_isolation Isolation and Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_conclusion Structure Confirmation start Plant Material (Cynanchum paniculatum) extraction Methanol Extraction start->extraction partitioning Solvent Partitioning (Ethyl Acetate Fraction) extraction->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom purification Preparative TLC/HPLC column_chrom->purification pure_compound Pure Compound purification->pure_compound ms Mass Spectrometry (MS) pure_compound->ms ir Infrared (IR) Spectroscopy pure_compound->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) pure_compound->nmr mw_formula Molecular Weight and Formula (from MS) ms->mw_formula func_groups Functional Groups (from IR) ir->func_groups c_h_framework Carbon-Hydrogen Framework (from NMR) nmr->c_h_framework final_structure Final Structure of This compound mw_formula->final_structure func_groups->final_structure substituent_pos Substituent Positions (from NMR) c_h_framework->substituent_pos substituent_pos->final_structure

Caption: Workflow for the isolation and structure elucidation of this compound.

Molecular Structure and Key Spectroscopic Correlations

The confirmed structure of this compound with key correlations to its spectroscopic data is presented below.

molecular_structure cluster_structure This compound cluster_correlations Key Spectroscopic Correlations mol h_3 H-3 (~6.6 ppm, s) h_6 H-6 (~7.1 ppm, s) coch3 -COCH₃ (~2.5 ppm, s; ~26 ppm; 1650 cm⁻¹ C=O) och3 -OCH₃ (~3.8 ppm, s; ~56 ppm; 1250 cm⁻¹ C-O) oh_2 2-OH (~9.5 ppm, s, br; ~3300 cm⁻¹ O-H) oh_5 5-OH (~5.5 ppm, s, br; ~3300 cm⁻¹ O-H) p1 p2 p3 p4 p5 p6

Caption: Molecular structure and key ¹H NMR, ¹³C NMR, and IR correlations.

Conclusion

The structure of this compound has been confidently established through the combined application of modern spectroscopic techniques. Its isolation from a natural source, Cynanchum paniculatum, highlights the importance of continued exploration of the chemical diversity of the plant kingdom. The detailed spectroscopic data and methodologies presented in this guide provide a solid foundation for further research and development involving this compound.

References

The Biological Activity of 2,5-Dihydroxy-4-methoxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxy-4-methoxyacetophenone is a naturally occurring phenolic compound isolated from the roots of Cynanchum paniculatum. This plant has a history of use in traditional medicine for treating a variety of ailments, and modern research has begun to validate its anti-inflammatory, anti-cancer, and neuroprotective properties. This technical guide provides a comprehensive overview of the known biological activities of this compound and its close structural analogs, presenting quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways to facilitate further research and drug development efforts. While direct quantitative data for this compound is still emerging, the information presented herein, drawn from studies on closely related compounds, provides a strong foundation for its potential therapeutic applications.

Core Biological Activities

The biological activities of this compound and its related derivatives span several key therapeutic areas. The primary reported activities include neuroprotection, antioxidant effects, anticancer properties, and anti-inflammatory and antimicrobial actions.

Neuroprotective Activity

This compound has been shown to inhibit glutamate-induced cytotoxicity in the hippocampal HT22 cell line, indicating its potential as a neuroprotective agent.[1] Glutamate-induced toxicity is a key mechanism in various neurodegenerative diseases. While specific quantitative data for this compound is not yet available, a structurally related compound, 4,5-dimethoxypyrocatechol, also isolated from Cynanchum paniculatum, demonstrated a 29.59% protection of HT22 cells from glutamate-induced toxicity at a concentration of 100 µM.[2][3]

Antioxidant Activity

The phenolic structure of this compound suggests inherent antioxidant properties. While direct radical scavenging data for this specific compound is limited, a closely related analog, 2'-Hydroxy-4',5'-dimethoxyacetophenone, has demonstrated potent antioxidant activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[4][5]

Anticancer Activity

The anticancer potential of the acetophenone (B1666503) scaffold is highlighted by the significant cytotoxic effects of its derivatives. Chalcones synthesized from 2-hydroxy-4-methoxyacetophenone have shown potent inhibitory activity against various human cancer cell lines.[5] This suggests that this compound itself could be a valuable precursor or active agent in oncology research.

Anti-inflammatory and Antimicrobial Activities

Various acetophenone derivatives have been reported to possess anti-inflammatory and antimicrobial properties. For instance, 3,5-Diprenyl-4-hydroxyacetophenone has been shown to inhibit the production of key inflammatory mediators.[6] Furthermore, chalcone (B49325) derivatives of substituted acetophenones have demonstrated inhibitory activity against pathogenic bacteria.[7][8]

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and its closely related structural analogs.

Table 1: Neuroprotective and Antioxidant Activity

CompoundAssayCell Line / SystemEndpointResultReference
4,5-dimethoxypyrocatecholGlutamate-induced cytotoxicityHT22% Protection29.59% at 100 µM[2][3]
2'-Hydroxy-4',5'-dimethoxyacetophenoneDPPH radical scavenging-IC50157 µg/mL[4][5]

Table 2: Anticancer Activity of a Related Chalcone Derivative

CompoundCell LineCancer TypeIC50 (µM)Reference
Chalcone from 2-hydroxy-4-methoxyacetophenoneMCF-7Breast Cancer4.61 - 9[5]
HT29Colorectal Cancer4.61 - 9[5]
A549Lung Cancer4.61 - 9[5]

Table 3: Anti-inflammatory and Antimicrobial Activity of Related Compounds

CompoundAssaySystemEndpointResultReference
3,5-Diprenyl-4-hydroxyacetophenoneNO Production InhibitionMacrophages% Inhibition38.96% at 91.78 µM[6]
Chalcone from 2-hydroxy-3,4,6-trimethoxyacetophenoneBroth microdilutionS. aureusMIC645 µg/mL[7]
Broth microdilutionE. coliMIC812 µg/mL[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.

Glutamate-Induced Cytotoxicity Assay in HT22 Cells

This assay assesses the neuroprotective effect of a compound against glutamate-induced oxidative stress.

1. Cell Culture and Seeding:

  • Culture murine hippocampal HT22 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

2. Compound and Glutamate (B1630785) Treatment:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

  • Pre-treat the cells with various concentrations of the test compound for 2 hours.

  • Following pre-treatment, add glutamate to a final concentration of 5 mM to induce cytotoxicity. Include a vehicle control group (cells treated with the solvent alone) and a glutamate-only control group.

3. Assessment of Cell Viability (MTT Assay):

  • After 24 hours of glutamate exposure, add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

G cluster_0 Experimental Workflow: Neuroprotection Assay A Seed HT22 cells in 96-well plate B Pre-treat with 2,5-Dihydroxy- 4-methoxyacetophenone A->B C Induce cytotoxicity with Glutamate B->C D Incubate for 24 hours C->D E Assess cell viability (MTT Assay) D->E

Workflow for the Glutamate-Induced Cytotoxicity Assay.
DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

1. Reagent Preparation:

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).

  • Prepare a series of dilutions of this compound in methanol. Ascorbic acid can be used as a positive control.

2. Reaction and Measurement:

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader. A blank containing only methanol should also be measured.

3. Calculation:

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the compound concentration.

MTT Assay for Anticancer Activity

This colorimetric assay is used to assess cell viability and the cytotoxic potential of a compound.

1. Cell Seeding:

  • Plate cancer cells (e.g., MCF-7, HT29, A549) in 96-well plates at an appropriate density and allow them to attach overnight.

2. Compound Treatment:

  • Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

3. Viability Assessment:

  • Follow the same procedure as described in step 3 of the "Glutamate-Induced Cytotoxicity Assay in HT22 Cells" to measure cell viability.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be calculated from the dose-response curve.

Signaling Pathways

While the precise signaling pathways modulated by this compound are yet to be fully elucidated, studies on related phytochemicals provide insights into potential mechanisms of action, particularly in the context of neuroprotection and anti-inflammatory effects.

Oxidative Stress and Nrf2/ARE Pathway

Many phenolic compounds exert their protective effects by modulating the Keap1-Nrf2/ARE signaling pathway. Under conditions of oxidative stress, Nrf2 (Nuclear factor erythroid 2-related factor 2) translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL). It is plausible that this compound could activate this pathway, thereby enhancing the cellular antioxidant defense system.

G cluster_1 Nrf2/ARE Signaling Pathway cluster_2 Compound 2,5-Dihydroxy- 4-methoxyacetophenone ROS Oxidative Stress Compound->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCL) ARE->Antioxidant_Genes Activates transcription Cell_Survival Cell Survival & Protection Antioxidant_Genes->Cell_Survival

Postulated Nrf2/ARE pathway activation.
Anti-inflammatory Pathways (NF-κB and MAPK)

Chronic inflammation is a hallmark of many diseases. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways are central regulators of the inflammatory response. Many natural phenolic compounds have been shown to inhibit these pathways, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and enzymes like iNOS and COX-2. It is hypothesized that this compound may exert its anti-inflammatory effects through the modulation of these pathways.

G cluster_3 Anti-inflammatory Signaling Stimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK Pathway Stimuli->MAPK NFkB NF-κB Pathway Stimuli->NFkB Compound 2,5-Dihydroxy- 4-methoxyacetophenone Compound->MAPK Inhibits Compound->NFkB Inhibits Pro_inflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) MAPK->Pro_inflammatory NFkB->Pro_inflammatory Inflammation Inflammation Pro_inflammatory->Inflammation

Hypothesized inhibition of inflammatory pathways.

Conclusion and Future Directions

This compound, a natural product from Cynanchum paniculatum, presents a promising scaffold for the development of novel therapeutics. The available data on this compound and its close analogs strongly suggest its potential in the areas of neuroprotection, cancer, and inflammatory diseases, likely mediated through its antioxidant properties and its ability to modulate key cellular signaling pathways.

Future research should focus on:

  • Quantitative evaluation: Determining the specific IC50 and EC50 values of this compound in a range of biological assays.

  • Mechanism of action: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

  • In vivo studies: Validating the observed in vitro activities in relevant animal models of disease.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing derivatives to optimize potency and selectivity.

This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, ultimately aiming to unlock the full therapeutic potential of this compound.

References

Navigating the Solubility Landscape of 2,5-Dihydroxy-4-methoxyacetophenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Dihydroxy-4-methoxyacetophenone is a phenolic compound of interest in biomedical research, noted for its potential neuroprotective properties.[1] As with any compound under investigation for pharmaceutical or biological applications, understanding its solubility in various solvents is a critical first step for formulation, assay development, and in vivo studies. This technical guide provides an in-depth overview of the solubility characteristics of this compound, addressing the current landscape of available data and offering practical guidance for researchers. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide compiles qualitative information and data from structurally related molecules to provide valuable insights. Furthermore, it outlines a comprehensive experimental protocol for determining solubility and presents a logical workflow for investigating its biological activity.

Understanding Solubility: A Comparative Approach

Direct quantitative solubility data for this compound in a range of solvents remains limited. However, the compound's origin from an 80% methanol (B129727) extract suggests at least partial solubility in aqueous methanol.[1] To provide a useful reference for researchers, the following table summarizes available solubility information for structurally similar acetophenone (B1666503) and chalcone (B49325) derivatives. This comparative data can help in selecting appropriate solvent systems for initial studies.

Compound NameSolventTemperature (°C)SolubilityReference
Qualitative Data for a Related Compound
2',5'-Dihydroxy-4-methoxychalconeMethanolNot SpecifiedSoluble[2]
Quantitative and Qualitative Data for Structurally Similar Compounds
4'-MethoxyacetophenoneWaterNot SpecifiedInsoluble[3]
AlcoholNot SpecifiedSoluble[3]
EtherNot SpecifiedSoluble[3]
2',4'-Dihydroxy-3'-methoxyacetophenoneWaterNot SpecifiedLog10 of Water solubility in mol/l: -1.78 (Calculated)[4]
4'-MethoxyacetophenoneWater202.474 g/L[5]
2,4-DimethoxyacetophenoneDichloromethaneNot SpecifiedSoluble
Ethyl AcetateNot SpecifiedSoluble
MethanolNot SpecifiedSoluble

Note: The solubility of a compound is influenced by its specific substitution pattern. Therefore, the data for related compounds should be considered as an estimation to guide solvent selection for this compound. Experimental verification is crucial.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers seeking to determine the precise solubility of this compound, the isothermal shake-flask method is a widely accepted and reliable technique.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvent of high purity (e.g., water, ethanol, DMSO, methanol, etc.)

  • Thermostatic shaker or water bath with orbital shaking capabilities

  • Calibrated analytical balance

  • Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.

    • Add a known volume of the selected solvent to each vial.

    • Securely seal the vials.

  • Equilibration:

    • Place the vials in the thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials at a constant speed for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A pre-established calibration curve of the compound in the same solvent is required for accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility (S) using the following formula: S = C × DF Where:

      • S is the solubility of the compound in the solvent (e.g., in mg/mL or mol/L).

      • C is the concentration of the compound in the diluted sample as determined by the analytical method.

      • DF is the dilution factor.

Experimental Workflow for Assessing Neuroprotective Effects

Given the reported activity of this compound in inhibiting glutamate-induced cytotoxicity, the following diagram illustrates a typical experimental workflow to investigate its neuroprotective mechanism.

G cluster_0 In Vitro Model Setup cluster_1 Treatment and Induction of Cytotoxicity cluster_2 Assessment of Neuroprotection cluster_3 Data Analysis and Conclusion cell_culture Neuronal Cell Culture (e.g., HT22 cells) compound_prep Prepare this compound Stock and Working Solutions pretreatment Pre-treat cells with This compound compound_prep->pretreatment glutamate_exposure Induce cytotoxicity with Glutamate pretreatment->glutamate_exposure cell_viability Cell Viability Assay (e.g., MTT, LDH) glutamate_exposure->cell_viability ros_measurement Reactive Oxygen Species (ROS) Measurement glutamate_exposure->ros_measurement apoptosis_assay Apoptosis Assay (e.g., Caspase activity, Annexin V) glutamate_exposure->apoptosis_assay controls Include Vehicle and Positive Controls data_analysis Statistical Analysis cell_viability->data_analysis ros_measurement->data_analysis apoptosis_assay->data_analysis conclusion Conclusion on Neuroprotective Efficacy and Mechanism data_analysis->conclusion

Caption: Workflow for evaluating the neuroprotective effects of a compound.

Conclusion

References

Stability and Degradation of 2,5-Dihydroxy-4-methoxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dihydroxy-4-methoxyacetophenone, a naturally occurring phenolic compound isolated from the roots of Cynanchum paniculatum, has garnered interest for its neuroprotective properties.[1] Understanding the stability and degradation profile of this molecule is paramount for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the stability of this compound and its degradation pathways. Due to the limited availability of direct stability data for this specific compound, this guide leverages comprehensive studies on the closely related analogue, 2,5-dihydroxyacetophenone (2,5-DHAP), to provide a robust predictive analysis. The data presented herein offers critical insights for formulation development, storage, and handling of this compound.

Introduction

This compound is a substituted acetophenone (B1666503) with a molecular formula of C₉H₁₀O₄ and a molecular weight of 182.17 g/mol . It has been identified as a neuroprotective agent, inhibiting glutamate-induced cytotoxicity in hippocampal HT22 cell lines.[1] As with any bioactive compound under investigation for pharmaceutical applications, a thorough understanding of its chemical stability is a prerequisite for further development. Forced degradation studies are essential to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.

This guide will focus on the stability of the core 2,5-dihydroxyacetophenone structure under various stress conditions, including oxidative, thermal, and photolytic stress, providing a foundational understanding for researchers.

Stability Profile

While specific stability data for this compound is not extensively available in the public domain, studies on the parent compound, 2,5-dihydroxyacetophenone (2,5-DHAP), provide valuable insights into its stability.

Photochemical and Thermal Stability

Studies on 2,5-DHAP have shown it to be both photochemically and thermally stable.[2] When subjected to irradiation at various UV wavelengths (254 nm, >300 nm, and 366 nm) in acetonitrile (B52724) solution, no chemical changes were observed as confirmed by Thin Layer Chromatography (TLC), ¹H Nuclear Magnetic Resonance (¹H-NMR), and UV-Laser Desorption/Ionization Mass Spectrometry (UV-LDI-MS).[2] This high level of photostability is attributed to an efficient excited-state intramolecular proton transfer (ESIPT) mechanism, which allows for the rapid dissipation of absorbed energy as heat.[2]

Thermally, 2,5-DHAP also demonstrates considerable stability and can be recovered unchanged after melting.[2] This intrinsic stability under light and heat is a favorable characteristic for a drug candidate.

Oxidative Degradation

In contrast to its high photostability, the hydroquinone (B1673460) moiety in 2,5-DHAP makes it susceptible to oxidative degradation. A detailed study on the degradation of 2,5-DHAP with hydrogen peroxide in an alkaline medium (pH 10) revealed a pseudo-first-order reaction kinetics. The presence of the methoxy (B1213986) group in this compound is expected to influence the electron density of the aromatic ring and may modulate the rate of oxidation, but the overall degradation pathway is likely to be similar.

Quantitative Degradation Data

The following tables summarize the kinetic and thermodynamic parameters for the degradation of 2,5-dihydroxyacetophenone (2,5-DHAP) by hydrogen peroxide at pH 10. This data is crucial for predicting the shelf-life and identifying appropriate storage conditions to prevent oxidative degradation.

Table 1: Pseudo-first-order reaction rate constants for the degradation of 2,5-DHAP with varying molar equivalents of H₂O₂ at 323.15 K.

Molar Equivalents of H₂O₂k' (s⁻¹)
1000.00018
3000.00045
5000.00075
7000.00105
9000.00135
11000.00165

Table 2: Second-order rate constants (k) and thermodynamic activation parameters for the degradation of 2,5-DHAP by H₂O₂.

Temperature (K)k (M⁻¹s⁻¹)ΔH‡ (kJ mol⁻¹)ΔS‡ (J mol⁻¹K⁻¹)ΔG‡ (kJ mol⁻¹)
309.150.001259.8-118.296.3
316.150.002197.2
323.150.003598.0
330.150.005898.9
337.150.009399.7
344.150.0145100.6
353.150.0270101.7

Degradation Pathway

The degradation of 2,5-DHAP under alkaline oxidative conditions proceeds through the formation of a benzoquinone intermediate, followed by ring-opening to yield various carboxylic acids. The proposed pathway is illustrated below.

G Degradation Pathway of 2,5-Dihydroxyacetophenone DHAP 2,5-Dihydroxyacetophenone Anion Deprotonated Intermediate DHAP->Anion OH⁻ Benzoquinone 2-Acetyl-1,4-benzoquinone Anion->Benzoquinone H₂O₂ Epoxide Epoxide Intermediate Benzoquinone->Epoxide H₂O₂ RingOpening Ring-Opened Intermediates Epoxide->RingOpening H₂O Acids Low-Molecular-Weight Carboxylic Acids RingOpening->Acids Further Oxidation G Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis (e.g., 0.1 M HCl) HPLC HPLC-UV/DAD/MS Acid->HPLC Base Basic Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Oxidation Oxidative Stress (e.g., 3% H₂O₂) Oxidation->HPLC Thermal Thermal Stress (e.g., 80°C) Thermal->HPLC Photo Photolytic Stress (e.g., UV/Vis light) Photo->HPLC LCMS LC-MS/MS HPLC->LCMS Peak Identification NMR NMR Spectroscopy LCMS->NMR Structure Elucidation FTIR FTIR Spectroscopy NMR->FTIR Functional Group Analysis API Active Pharmaceutical Ingredient (API) API->Acid API->Base API->Oxidation API->Thermal API->Photo

References

An In-depth Technical Guide to 2,5-Dihydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dihydroxy-4-methoxyacetophenone, a naturally occurring phenolic compound, has emerged as a molecule of significant interest in the field of neuroprotection. Isolated from the roots of Cynanchum paniculatum, this acetophenone (B1666503) derivative demonstrates promising therapeutic potential by mitigating glutamate-induced cytotoxicity in neuronal cells. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, biological activity, and the underlying mechanisms of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound as a potential neuroprotective agent.

Chemical Identity and Synonyms

This compound is a substituted acetophenone with the following primary identifiers:

  • IUPAC Name: 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone

  • Synonyms: this compound

  • CAS Number: 22089-12-9[1]

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC₉H₁₀O₄[2]
Molecular Weight182.17 g/mol [2]
AppearanceWhite to off-white solid[2]
SolubilitySoluble in organic solvents such as ethanol (B145695) and dimethylformamide.[2]

Synthesis and Isolation

Natural Isolation

This compound is a natural product found in the roots of the plant Cynanchum paniculatum[2]. The isolation from this botanical source is a key method for obtaining the pure compound for research purposes.

Experimental Protocol: Isolation from Cynanchum paniculatum

A detailed experimental protocol for the isolation of this compound from the roots of Cynanchum paniculatum is outlined below. This procedure is based on established phytochemical extraction and purification techniques.

Workflow for Isolation

G start Dried Roots of Cynanchum paniculatum extraction Extraction with 80% Methanol (B129727) start->extraction concentration Concentration under reduced pressure extraction->concentration suspension Suspension in Water concentration->suspension partition Solvent Partitioning (e.g., with ethyl acetate) suspension->partition evaporation Evaporation of Organic Solvent partition->evaporation chromatography Column Chromatography (Silica Gel) evaporation->chromatography fractionation Fraction Collection and Analysis (TLC) chromatography->fractionation purification Further Purification (e.g., Preparative HPLC) fractionation->purification final_product Pure this compound purification->final_product

Caption: Workflow for the isolation of this compound.

Protocol Steps:

  • Extraction: The dried and powdered roots of Cynanchum paniculatum are extracted with 80% methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the plant material.

  • Concentration: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity. This compound is expected to be enriched in the ethyl acetate fraction.

  • Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically a mixture of hexane (B92381) and ethyl acetate or chloroform and methanol, with increasing polarity.

  • Fraction Analysis and Isolation: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing the target compound are pooled and concentrated.

  • Final Purification: Further purification to obtain the pure compound can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC).

Chemical Synthesis

Chemical synthesis provides an alternative and often more scalable route to this compound. One reported method involves the Fries rearrangement of 2-methoxyhydroquinone (B1205977) diacetate. Another approach is through the acid-catalyzed reaction of a substituted phenol.

Experimental Protocol: Synthesis via Fries Rearrangement

This protocol describes the synthesis of this compound starting from 2-methoxyhydroquinone.

Logical Relationship of Synthesis

G start 2-Methoxyhydroquinone acetylation Acetylation (Acetic Anhydride (B1165640), Pyridine) start->acetylation intermediate 2-Methoxyhydroquinone diacetate acetylation->intermediate fries Fries Rearrangement (Lewis Acid, e.g., AlCl₃) intermediate->fries hydrolysis Acidic Workup/Hydrolysis fries->hydrolysis product This compound hydrolysis->product

Caption: Synthetic pathway to this compound.

Protocol Steps:

  • Acetylation of 2-Methoxyhydroquinone: 2-Methoxyhydroquinone is acetylated using acetic anhydride in the presence of a base such as pyridine (B92270) to form 2-methoxyhydroquinone diacetate.

  • Fries Rearrangement: The purified 2-methoxyhydroquinone diacetate is subjected to a Fries rearrangement. This is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent like nitrobenzene (B124822) or without a solvent at an elevated temperature.

  • Workup and Purification: The reaction mixture is then carefully quenched with acid and ice. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield pure this compound.

Biological Activity: Neuroprotection

The primary biological activity of this compound identified to date is its neuroprotective effect against glutamate-induced excitotoxicity. This has been demonstrated in the hippocampal neuronal cell line, HT22.

In Vitro Neuroprotection Data

Table 2: Neuroprotective Activity of a Related Compound

CompoundCell LineInsultAssayEC₅₀ (µM)Reference
2,3-dihydroxy-4-methoxyacetophenoneHT22Glutamate (B1630785)MTT10.94[3]
Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell viability and cytotoxicity.

Workflow for MTT Assay

G start Seed HT22 cells in 96-well plates pretreatment Pre-treat with this compound start->pretreatment insult Induce cytotoxicity with Glutamate pretreatment->insult incubation1 Incubate for 24 hours insult->incubation1 add_mtt Add MTT solution incubation1->add_mtt incubation2 Incubate for 4 hours add_mtt->incubation2 solubilize Add Solubilizing Agent (e.g., DMSO) incubation2->solubilize measure Measure Absorbance at 570 nm solubilize->measure

Caption: Workflow for assessing neuroprotection using the MTT assay.

Protocol Steps:

  • Cell Culture: HT22 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated with the compound for a period of 1 to 2 hours.

  • Glutamate Insult: Following pre-incubation, glutamate (typically 2-5 mM) is added to the wells to induce excitotoxicity. Control wells receive either the vehicle or the compound alone.

  • Incubation: The plates are incubated for 24 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Mechanism of Action: Signaling Pathways in Neuroprotection

The precise signaling pathways modulated by this compound are still under investigation. However, based on the known mechanisms of glutamate-induced toxicity and the activities of similar phenolic compounds, its neuroprotective effects are likely mediated through the attenuation of oxidative stress and the regulation of intracellular calcium homeostasis.

Proposed Signaling Pathway

Glutamate-induced excitotoxicity in HT22 cells is primarily driven by the inhibition of cystine uptake, leading to glutathione (B108866) (GSH) depletion and a subsequent increase in reactive oxygen species (ROS). This oxidative stress triggers downstream events, including mitochondrial dysfunction and an influx of intracellular calcium (Ca²⁺), ultimately leading to apoptosis. This compound is hypothesized to intervene in this cascade through its antioxidant properties.

G cluster_glutamate Glutamate-Induced Cytotoxicity cluster_compound Neuroprotection by this compound Glutamate Glutamate Cystine_Antiporter Cystine/Glutamate Antiporter Inhibition Glutamate->Cystine_Antiporter GSH_Depletion GSH Depletion Cystine_Antiporter->GSH_Depletion ROS_Increase ↑ Reactive Oxygen Species (ROS) GSH_Depletion->ROS_Increase Ca_Influx ↑ Intracellular Ca²⁺ ROS_Increase->Ca_Influx Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Increase->Mitochondrial_Dysfunction Apoptosis Apoptosis Ca_Influx->Apoptosis Mitochondrial_Dysfunction->Apoptosis Cell_Survival Neuronal Survival Compound 2,5-Dihydroxy-4- methoxyacetophenone ROS_Scavenging ROS Scavenging Compound->ROS_Scavenging Antioxidant_Defense ↑ Antioxidant Defense (e.g., Nrf2/HO-1 pathway) Compound->Antioxidant_Defense Ca_Regulation Ca²⁺ Homeostasis Compound->Ca_Regulation ROS_Scavenging->ROS_Increase Antioxidant_Defense->ROS_Increase Ca_Regulation->Ca_Influx

Caption: Proposed neuroprotective mechanism of this compound.

Key potential mechanisms include:

  • Direct ROS Scavenging: The phenolic hydroxyl groups in the structure of this compound can directly scavenge free radicals, thereby reducing oxidative stress.

  • Upregulation of Antioxidant Enzymes: It may activate the Nrf2/HO-1 signaling pathway, a key regulator of the cellular antioxidant response, leading to the increased expression of protective enzymes.

  • Modulation of Calcium Influx: By mitigating oxidative stress, the compound may indirectly prevent the dysregulation of intracellular calcium levels.

Future Directions

This compound represents a promising lead compound for the development of novel neuroprotective therapies. Future research should focus on:

  • In-depth Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound.

  • In Vivo Efficacy: Evaluating its neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.

  • Pharmacokinetic and Toxicological Profiling: Determining its absorption, distribution, metabolism, excretion (ADME), and safety profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize its potency and drug-like properties.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential therapeutic agent for neurological disorders.

References

An In-depth Technical Guide to 2,5-Dihydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dihydroxy-4-methoxyacetophenone, a natural phenolic compound with potential applications in drug development, particularly in the field of neuroprotection. This document details its chemical identity, biological activities, and relevant experimental protocols, and visualizes key pathways and workflows.

Chemical Identity and Properties

This compound is a substituted acetophenone (B1666503) that has been isolated from the roots of the medicinal plant Cynanchum paniculatum.[1] While it is documented in scientific literature and available from specialty chemical suppliers, a specific CAS Registry Number is not consistently listed in major public chemical databases. Researchers are advised to verify the identity of this compound using analytical techniques such as NMR and mass spectrometry.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound2',6'-Dihydroxy-4'-methoxyacetophenone2',4'-Dihydroxy-3'-methoxyacetophenone
CAS Number Not Available7507-89-362615-26-3
Molecular Formula C₉H₁₀O₄C₉H₁₀O₄C₉H₁₀O₄
Molecular Weight 182.17 g/mol 182.17 g/mol 182.17 g/mol
IUPAC Name 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone1-(2,6-dihydroxy-4-methoxyphenyl)ethanone1-(2,4-dihydroxy-3-methoxyphenyl)ethanone

Biological Activity: Neuroprotection

The primary biological activity reported for this compound is its neuroprotective effect against glutamate-induced cytotoxicity in the hippocampal HT22 cell line.[1][2] This activity suggests potential therapeutic applications in neurodegenerative diseases where excitotoxicity and oxidative stress are key pathological mechanisms.

Glutamate (B1630785) is a major excitatory neurotransmitter, but at high concentrations, it can induce a non-receptor-mediated form of cell death in HT22 cells. This process is initiated by the inhibition of the cystine/glutamate antiporter, which leads to the depletion of intracellular glutathione (B108866) (GSH), a critical antioxidant. The subsequent increase in reactive oxygen species (ROS) causes mitochondrial dysfunction, calcium dysregulation, and ultimately, an AIF-dependent apoptosis.[3] Phenolic compounds, like this compound, are thought to exert their neuroprotective effects by scavenging ROS and mitigating these downstream events.

Mechanism of Action

The proposed neuroprotective mechanism of this compound against glutamate-induced toxicity involves the interruption of the oxidative stress cascade. By reducing ROS levels, the compound can prevent mitochondrial damage and the subsequent release of apoptotic factors.

G cluster_extracellular Extracellular cluster_cellular HT22 Neuron Glutamate High Extracellular Glutamate Antiporter Cystine/Glutamate Antiporter (System xc-) Glutamate->Antiporter Inhibits GSH Glutathione (GSH) Depletion Antiporter->GSH Leads to ROS Increased ROS (Oxidative Stress) GSH->ROS Ca2 Increased Intracellular Ca2+ ROS->Ca2 Mito Mitochondrial Dysfunction ROS->Mito MAPK MAPK Activation (JNK, p38) ROS->MAPK Ca2->Mito AIF AIF Release Mito->AIF Apoptosis Cell Death (Apoptosis) MAPK->Apoptosis AIF->Apoptosis Compound 2,5-Dihydroxy-4- methoxyacetophenone Compound->ROS Inhibits

Proposed Neuroprotective Mechanism of Action.
Quantitative Data for Related Compounds

While specific quantitative data for the neuroprotective activity of this compound is not detailed in the primary literature abstracts reviewed, data for structurally similar compounds provide a valuable reference for its potential potency.

Table 2: Biological Activity of Related Acetophenone Derivatives

CompoundAssayCell LineActivity MetricValue
2,3-Dihydroxy-4-methoxyacetophenone Neuroprotection vs. GlutamateHT22% Protection47.55% at 10 µM[1]
Acrovestone (Acetophenone dimer) Neuroprotection vs. GlutamateSH-SY5YCell ViabilitySignificant improvement
4-Hydroxy-3-methoxy-acetophenone NeuroprotectionRat modelMemory RecoveryEffective at 5 mg/kg[4]
2,5-Dihydroxyacetophenone (DHAP) CytotoxicityU266 (Myeloma)IC₅₀~100 µM

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of Related Acetophenones

Protocol: Synthesis of 2,5-Dihydroxyacetophenone via Fries Rearrangement

  • Reactants : Mix dry hydroquinone (B1673460) diacetate (0.257 mol) and anhydrous aluminum chloride (0.87 mol) in a 500-mL round-bottomed flask.

  • Reaction Setup : Fit the flask with an air condenser connected to a gas-absorption trap.

  • Heating : Place the flask in an oil bath and heat slowly to 110–120°C over 30 minutes. Maintain this temperature for an additional 30 minutes.

  • Temperature Increase : Raise the oil bath temperature to 160–165°C and maintain for 2 hours.

  • Work-up : Cool the reaction mixture to room temperature. Decompose the excess aluminum chloride by slowly adding crushed ice (350 g) followed by concentrated hydrochloric acid (25 mL).

  • Isolation : Collect the resulting solid product by vacuum filtration on a Büchner funnel and wash with cold water.

  • Purification : Recrystallize the crude product from hot water to yield pure 2,5-dihydroxyacetophenone as green, silky needles.

Neuroprotection Assay Against Glutamate-Induced Cytotoxicity

This protocol details the in vitro assessment of the neuroprotective effects of this compound in the HT22 hippocampal cell line.

Materials:

  • HT22 mouse hippocampal cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Glutamate solution

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture : Culture HT22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding : Seed the cells into a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment : Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours. Include a vehicle control (DMSO) group.

  • Glutamate Challenge : Following pre-treatment, add glutamate to the wells to a final concentration of 5 mM to induce cytotoxicity. Do not add glutamate to the control wells.

  • Incubation : Incubate the plate for 24 hours.

  • Cell Viability Assessment (MTT Assay) :

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Express cell viability as a percentage of the untreated control group. Calculate the protective effect of the compound by comparing the viability of cells treated with both the compound and glutamate to those treated with glutamate alone.

G start Start culture Culture HT22 cells in DMEM + 10% FBS start->culture seed Seed 1x10^4 cells/well in 96-well plate culture->seed adhere Incubate 24h for adherence seed->adhere pretreat Pre-treat with Compound (e.g., 1-25 µM) for 2h adhere->pretreat glutamate Add Glutamate (5 mM) to induce toxicity pretreat->glutamate incubate Incubate 24h glutamate->incubate mtt_add Add MTT reagent incubate->mtt_add mtt_incubate Incubate 4h mtt_add->mtt_incubate dissolve Remove medium, add DMSO mtt_incubate->dissolve read Measure Absorbance at 570 nm dissolve->read analyze Calculate Cell Viability and Protection % read->analyze end_node End analyze->end_node

Experimental Workflow for Neuroprotection Assay.

Conclusion

This compound is a naturally occurring phenolic compound with demonstrated neuroprotective properties. Its ability to counteract glutamate-induced oxidative stress in vitro makes it a promising candidate for further investigation in the context of neurodegenerative disorders. Future research should focus on establishing a validated synthetic route, confirming its CAS identity, and conducting in-depth mechanistic studies and in vivo efficacy models to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 2,5-Dihydroxy-4-methoxyacetophenone: Discovery, Synthesis, and Neuroprotective Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dihydroxy-4-methoxyacetophenone, a naturally occurring phenolic compound. The document details its initial discovery and isolation from Cynanchum paniculatum, established synthetic routes, and its significant neuroprotective activities. Particular focus is given to its mechanism of action in mitigating glutamate-induced cytotoxicity in neuronal cells. This guide consolidates key experimental protocols, quantitative data, and visual representations of associated signaling pathways to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and neuropharmacology.

Discovery and History

This compound was first identified as a natural product in 2012 by a team of researchers led by Jin Bae Weon.[1][2] It was isolated from the roots of Cynanchum paniculatum (Bunge) Kitag. (family Asclepiadaceae), a plant used in traditional medicine. The initial investigation aimed to identify compounds with neuroprotective effects, leading to the isolation and characterization of this and other phenolic compounds from the plant extract.[1][2] The discovery highlighted the potential of natural sources in identifying novel pharmacologically active molecules.

Physicochemical and Spectroscopic Data

The structural and physical properties of this compound are crucial for its characterization and synthesis.

PropertyValueSource
Molecular Formula C₉H₁₀O₄Calculated
Molecular Weight 182.17 g/mol Calculated
Appearance Yellowish solid (predicted)General knowledge
13C NMR Available[3]
Mass Spectrometry (GC-MS) Available[3]

Synthesis of this compound

Proposed Synthetic Route: Fries Rearrangement

The Fries rearrangement is a classic method for the synthesis of hydroxyaryl ketones. In this proposed adaptation, 1,4-dimethoxybenzene (B90301) would be acetylated, followed by selective demethylation to yield the target compound. A more direct approach would involve the Fries rearrangement of an acetylated hydroquinone (B1673460) monomethyl ether.

Experimental Protocol: Adapted from the Synthesis of 2,5-Dihydroxyacetophenone

This protocol is an adaptation of a procedure from Organic Syntheses for the parent compound and should be optimized for the synthesis of this compound.

Step 1: Acetylation of Hydroquinone Monomethyl Ether

  • In a round-bottom flask, combine one equivalent of hydroquinone monomethyl ether with an excess of acetic anhydride.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine).

  • Heat the mixture under reflux for 2-3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product, 4-methoxyphenyl (B3050149) acetate (B1210297).

  • Filter the precipitate, wash with water, and dry.

Step 2: Fries Rearrangement to 2-Hydroxy-5-methoxyacetophenone

  • To a dried flask, add the 4-methoxyphenyl acetate and 2.5-3 equivalents of anhydrous aluminum chloride.

  • Heat the mixture to 140-160°C for 3-4 hours. The reaction should be conducted under an inert atmosphere.

  • Monitor the progress of the rearrangement by TLC.

  • After cooling, cautiously decompose the aluminum chloride complex by adding crushed ice, followed by concentrated hydrochloric acid.

  • The product, 2-hydroxy-5-methoxyacetophenone, will precipitate.

  • Collect the solid by filtration, wash with cold water, and recrystallize from ethanol (B145695) or water.

Step 3: Hydroxylation (Conceptual)

Further steps would be required to introduce the second hydroxyl group at the 5-position. This could potentially be achieved through various electrophilic hydroxylation methods, though this would require significant experimental development. A more direct synthetic approach starting from a different precursor may be more efficient.

Biological Activity and Mechanism of Action

Neuroprotective Effects

This compound has demonstrated neuroprotective properties against glutamate-induced cytotoxicity in hippocampal HT22 cells.[1] This activity is of significant interest for the development of therapeutic agents for neurodegenerative diseases where excitotoxicity plays a role.

Quantitative Data on Neuroprotective Activity

While specific quantitative data for this compound is not available in the accessible literature, a study on the isomeric compound, 2,3-dihydroxy-4-methoxyacetophenone, also isolated from Cynanchum paniculatum, provides valuable insight into the potential potency.

CompoundAssayCell LineEC₅₀Source
2,3-Dihydroxy-4-methoxyacetophenone Glutamate-induced cytotoxicityHT2210.94 µM[4]
Mechanism of Action: Inhibition of Glutamate-Induced Cytotoxicity

High concentrations of glutamate (B1630785) induce a form of oxidative stress-mediated cell death in HT22 cells. The proposed mechanism of action for the neuroprotective effects of this compound involves the mitigation of this oxidative stress.

The key events in glutamate-induced cytotoxicity in HT22 cells include:

  • Inhibition of the cystine/glutamate antiporter: This leads to depletion of intracellular glutathione (B108866) (GSH), a key antioxidant.

  • Increased Reactive Oxygen Species (ROS) production: The depletion of GSH results in an accumulation of ROS, leading to oxidative stress.

  • Increased intracellular Ca²⁺ concentration: Oxidative stress disrupts calcium homeostasis.

  • Mitochondrial dysfunction: ROS and elevated Ca²⁺ levels damage mitochondria, leading to the release of pro-apoptotic factors.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) pathways: Stress-activated kinases such as JNK and p38 are activated, contributing to the apoptotic cascade.

  • AIF-mediated apoptosis: Apoptosis-inducing factor (AIF) is released from the mitochondria and translocates to the nucleus, causing DNA fragmentation in a caspase-independent manner.

This compound likely exerts its neuroprotective effects by acting as an antioxidant, scavenging ROS, and thereby preventing the downstream events of the cytotoxic cascade.

Visualizations

Experimental Workflow: Isolation from Cynanchum paniculatum

G plant_material Dried roots of Cynanchum paniculatum extraction Extraction with 80% Methanol plant_material->extraction concentration Concentration under reduced pressure extraction->concentration partition Solvent Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) concentration->partition chromatography Column Chromatography (Silica gel, Sephadex LH-20) partition->chromatography fractions Collection of Fractions chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound This compound hplc->pure_compound

Caption: Workflow for the isolation of this compound.

Signaling Pathway: Glutamate-Induced Cytotoxicity in HT22 Cells

G glutamate High Extracellular Glutamate antiporter Cystine/Glutamate Antiporter Inhibition glutamate->antiporter gsh GSH Depletion antiporter->gsh ros ↑ Reactive Oxygen Species (ROS) gsh->ros ca2 ↑ Intracellular Ca²⁺ ros->ca2 mito Mitochondrial Dysfunction ros->mito ca2->mito mapk MAPK Activation (JNK, p38) mito->mapk aif AIF Release mito->aif apoptosis Cell Death (Apoptosis) mapk->apoptosis nucleus AIF Translocation to Nucleus aif->nucleus nucleus->apoptosis compound This compound compound->ros Inhibition

Caption: Signaling cascade of glutamate-induced neurotoxicity in HT22 cells.

Conclusion

This compound is a natural product with promising neuroprotective properties. Its discovery underscores the importance of ethnobotanical leads in drug discovery. The proposed synthetic routes provide a framework for its chemical synthesis, enabling further investigation of its pharmacological properties and structure-activity relationships. The mechanism of action, centered on the amelioration of oxidative stress, positions this compound as a potential candidate for the development of therapies for neurodegenerative disorders. This guide provides a foundational resource for researchers aiming to explore the full therapeutic potential of this and related compounds.

References

An In-depth Technical Guide on the Preliminary Cytotoxicity of 2,5-Dihydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary cytotoxic profile of 2,5-Dihydroxy-4-methoxyacetophenone. While direct and extensive cytotoxicity data for this specific compound is limited in publicly available literature, this document synthesizes the available information, focusing on its neuroprotective effects against glutamate-induced cytotoxicity in hippocampal HT22 cells. Methodologies for key cytotoxicity assays are detailed to enable researchers to conduct further investigations. Additionally, relevant signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the compound's potential biological activities and the methods used to assess them. This guide serves as a foundational resource for researchers interested in the therapeutic potential of this and related acetophenone (B1666503) derivatives.

Introduction

This compound is a phenolic compound that belongs to the acetophenone class of organic molecules. Acetophenones are prevalent in nature and have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anticancer, anti-inflammatory, and antimicrobial properties. The structural features of this compound, specifically the hydroxyl and methoxy (B1213986) substitutions on the phenyl ring, suggest its potential for biological activity, including the modulation of cellular pathways related to cell survival and death.

Initial investigations have pointed towards a neuroprotective role for this compound. Specifically, it has been identified as a compound isolated from the roots of Cynanchum paniculatum that can inhibit glutamate-induced cytotoxicity in the HT22 hippocampal cell line.[1] Glutamate (B1630785) is a major excitatory neurotransmitter in the central nervous system, and its excess can lead to excitotoxicity, a process implicated in various neurodegenerative diseases. Therefore, compounds that can mitigate glutamate-induced cell death are of significant therapeutic interest.

This guide will summarize the available quantitative data on the bioactivity of this compound, provide detailed experimental protocols for assessing its cytotoxicity, and present visual diagrams of relevant pathways and workflows to support further research and development.

Quantitative Data on Cytotoxicity

Direct quantitative cytotoxicity data, such as IC50 values across multiple cancer cell lines, for this compound are not extensively reported in the available scientific literature. The primary evidence of its effect on cell viability comes from a study on its neuroprotective capabilities.

In a study by Weon et al. (2012), several compounds from Cynanchum paniculatum were evaluated for their protective effects against glutamate-induced cytotoxicity in the HT22 hippocampal cell line.[1] While the study highlighted a related compound, 2,3-dihydroxy-4-methoxyacetophenone, for its significant protective effect, the specific quantitative data for this compound was not detailed in the abstract. The study does, however, confirm its isolation and evaluation.[1]

For context, the structurally similar compound 2,3-dihydroxy-4-methoxyacetophenone demonstrated a notable protective effect of 47.55% at a concentration of 10 μM against glutamate-induced neurotoxicity in HT22 cells.[1] This suggests that dihydroxy-methoxyacetophenone isomers possess neuroprotective potential.

Table 1: Neuroprotective Effect of a Structurally Related Compound Against Glutamate-Induced Cytotoxicity in HT22 Cells

CompoundConcentration (μM)Protective Effect (%)Cell LineCytotoxic InsultReference
2,3-Dihydroxy-4-methoxyacetophenone1047.55HT22GlutamateWeon et al., 2012[1]

Further research is required to establish a comprehensive cytotoxic profile of this compound, including its effects on various cancer cell lines and normal cell lines to determine its therapeutic index.

Experimental Protocols

To facilitate further research into the cytotoxicity of this compound, this section provides a detailed, generalized protocol for an MTT assay to assess cell viability, particularly in the context of glutamate-induced cytotoxicity in HT22 cells. This protocol is a synthesis of standard procedures reported in the literature for similar studies.[2][3][4][5]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • HT22 mouse hippocampal cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Glutamate solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan crystals

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HT22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well.

    • Incubate for 24 hours to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free DMEM.

    • Remove the culture medium from the wells and replace it with the medium containing different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

    • Incubate for a predetermined period (e.g., 1-2 hours) for pre-treatment if assessing neuroprotection.

  • Induction of Cytotoxicity (Glutamate Treatment):

    • Add glutamate solution to the wells to a final concentration known to induce cytotoxicity (e.g., 5 mM). Do not add glutamate to the control wells.

    • Incubate for 24 hours.

  • MTT Addition and Incubation:

    • After the incubation period, remove the medium and add 100 µL of fresh serum-free medium and 20 µL of MTT solution to each well.

    • Incubate for 4 hours in the dark at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • For neuroprotection studies, the calculation is adjusted to reflect the protective effect against the glutamate-induced toxicity.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for assessing the cytoprotective effect of this compound against glutamate-induced cytotoxicity using an MTT assay.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Culture Culture HT22 Cells Seed Seed Cells in 96-well Plate Culture->Seed PreTreat Pre-treat with this compound Seed->PreTreat Induce Induce Cytotoxicity with Glutamate PreTreat->Induce Add_MTT Add MTT Reagent Induce->Add_MTT Incubate_Formazan Incubate for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Crystals Incubate_Formazan->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Calculate Calculate Cell Viability (%) Measure->Calculate

Caption: Workflow for assessing neuroprotective effects.

Simplified Signaling Pathway of Glutamate-Induced Cytotoxicity in HT22 Cells

Glutamate-induced cytotoxicity in HT22 cells is a complex process primarily driven by oxidative stress. The following diagram provides a simplified overview of this signaling pathway.

signaling_pathway Glutamate High Extracellular Glutamate Antiporter Inhibition of Cystine/Glutamate Antiporter (System xc-) Glutamate->Antiporter GSH_Depletion Glutathione (GSH) Depletion Antiporter->GSH_Depletion ROS Increased Reactive Oxygen Species (ROS) GSH_Depletion->ROS Ca_Influx Calcium (Ca2+) Influx ROS->Ca_Influx Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Ca_Influx->Mitochondria Cell_Death Oxidative Cell Death (Oxytosis) Mitochondria->Cell_Death Compound This compound (Potential Protective Agent) Compound->ROS Inhibition?

Caption: Glutamate-induced oxidative cell death pathway.

Conclusion and Future Directions

This compound presents as a compound of interest for its potential neuroprotective properties. The preliminary findings, although limited, suggest that like other structurally similar dihydroxy-methoxyacetophenones, it may offer protection against glutamate-induced cytotoxicity. This technical guide provides a foundational understanding of its current cytotoxic evaluation, detailed protocols for further investigation, and visual aids to conceptualize the experimental and biological pathways.

Future research should focus on:

  • Comprehensive Cytotoxicity Screening: Evaluating the compound against a panel of cancer cell lines and normal cell lines to determine its broader cytotoxic profile and therapeutic window.

  • Dose-Response Studies: Establishing clear dose-response curves to determine the IC50 values in various cell lines.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand how it confers neuroprotection.

  • In Vivo Studies: Progressing to animal models of neurodegenerative diseases to assess its efficacy and safety in a more complex biological system.

By systematically addressing these research areas, the full therapeutic potential of this compound can be elucidated, potentially leading to the development of novel therapeutic agents for neurodegenerative disorders and other conditions.

References

Therapeutic Potential of 2,5-Dihydroxy-4-methoxyacetophenone and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dihydroxy-4-methoxyacetophenone is a phenolic compound that has garnered interest for its potential therapeutic applications. While research directly focused on this specific molecule is nascent, the broader family of hydroxy- and methoxy-substituted acetophenones and their chalcone (B49325) derivatives has demonstrated a wide array of biological activities. This technical guide consolidates the existing, albeit limited, information on this compound and provides a comprehensive overview of the therapeutic potential of structurally related compounds, with a focus on their neuroprotective, anti-inflammatory, and anticancer properties. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development by presenting available data, outlining experimental methodologies, and visualizing key cellular pathways.

Introduction

Substituted acetophenones and their derivatives, particularly chalcones, represent a significant class of compounds with diverse pharmacological activities.[1] These molecules, characterized by two aromatic rings linked by an unsaturated carbonyl system, are precursors to flavonoids and are abundant in edible plants.[2] The therapeutic potential of these compounds is often attributed to the presence of hydroxyl and methoxy (B1213986) functional groups, which influence their antioxidant, anti-inflammatory, and cytotoxic properties.[3] This guide specifically explores the known biological activities of this compound and the broader therapeutic landscape of its close structural analogs and derivatives.

Biological Activities and Therapeutic Potential

While direct evidence for the therapeutic activities of this compound is limited, preliminary studies and research on related compounds suggest potential in several key areas.

Neuroprotection

This compound, isolated from the roots of Cynanchum paniculatum, has been shown to inhibit glutamate-induced cytotoxicity in the hippocampal HT22 cell line, indicating its potential as a neuroprotective agent.[4] The mechanism of action is an area for further investigation.

Anti-inflammatory Activity

Chalcones derived from substituted acetophenones have demonstrated notable anti-inflammatory effects. For instance, certain 2',5'-dialkoxychalcones inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophage-like cells by suppressing the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2).[3] This suggests that derivatives of this compound could be explored for their anti-inflammatory properties.

Anticancer Activity

A significant body of research points to the anticancer potential of chalcones derived from hydroxy- and methoxy-substituted acetophenones.[2][5][6] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, colorectal, and lung cancer.[2][5] The proposed mechanisms often involve the induction of apoptosis and the modulation of key signaling pathways.

Quantitative Data on Related Compounds

Compound/DerivativeCell LineAssayIC50 ValueReference
2'-Hydroxy-5'-methoxyacetophenonePA-1 (ovarian cancer)MTT Assay271 µg/mL[7]
2'-Hydroxy-5'-methoxyacetophenoneCaov-3 (ovarian cancer)MTT Assay326 µg/mL[7]
2'-Hydroxy-5'-methoxyacetophenoneSK-OV-3 (ovarian cancer)MTT Assay405 µg/mL[7]
2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC)RPMI8226 (multiple myeloma)CCK-8 Assay25.97 µM[8]
2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC)MM.1S (multiple myeloma)CCK-8 Assay18.36 µM[8]
2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC)U266 (multiple myeloma)CCK-8 Assay15.02 µM[8]
2-hydroxy-4-methoxyacetophenone derived chalcone (LY-2)MCF-7 (breast cancer)Cell Viability Assay4.61 - 9 µM[5]
2-hydroxy-4-methoxyacetophenone derived chalcone (LY-8)HT29 (colorectal cancer)Cell Viability Assay4.61 - 9 µM[5]
2-hydroxy-4-methoxyacetophenone derived chalcone (LY-10)A549 (lung cancer)Cell Viability Assay4.61 - 9 µM[5]
2',6'-Dihydroxy-4'-methoxychalcone (DMC)Leishmania amazonensis (promastigotes)In vitro activity0.5 µg/mL (ED50)[9]
2',6'-Dihydroxy-4'-methoxychalcone (DMC)Leishmania amazonensis (amastigotes)In vitro activity24 µg/mL (ED50)[9]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not explicitly available. However, established methodologies for the synthesis of related acetophenones and chalcones, as well as common biological assays, can be adapted.

Synthesis of a Related Compound: 2',5'-Dihydroxyacetophenone (B116926)

A common method for the synthesis of dihydroxyacetophenones is the Friedel-Crafts Acylation. The following protocol is for the synthesis of 2',5'-Dihydroxyacetophenone and can potentially be modified for this compound.[10]

Materials:

Procedure:

  • Dissolve 1,4-Dihydroxybenzene in 1,2-dichloroethane in a dry round-bottomed flask.

  • Slowly add acetic anhydride to the solution.

  • Stir the solution at 100°C for 4 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and add BF3-Et2O dropwise.

  • Heat the mixture to 120°C and stir for an additional 2-3 hours.

  • Add water to the reaction mixture and extract with ethyl acetate.

  • Wash the combined organic extracts sequentially with water, saturated sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent in vacuo to obtain a solid residue.

  • Recrystallize the solid from ethanol to yield 2',5'-dihydroxyacetophenone as yellow crystals.[10]

General Chalcone Synthesis: Claisen-Schmidt Condensation

Chalcones are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde (B42025).[11]

Materials:

Procedure:

  • Dissolve equimolar concentrations of the substituted acetophenone and the substituted benzaldehyde in methanol.

  • Slowly add a methanolic potassium hydroxide solution to the mixture.

  • Stir the mixture at room temperature for two hours or until the reaction is complete (monitored by TLC).

  • Acidify the mixture with 0.1 N HCl.

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize the crude product from methanol to obtain the purified chalcone.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[2]

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • Test compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24 or 48 hours).

  • Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound are yet to be elucidated, studies on its chalcone derivatives have implicated several key pathways in their anticancer and anti-inflammatory effects.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Some chalcone derivatives have been shown to suppress the proliferation of cancer cells by inhibiting this pathway.[8] For example, 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) has been observed to reduce the expression of phosphatidylinositol-3-kinase (PI3K), phosphorylated protein kinase B (p-Akt), and phosphorylated mammalian target of rapamycin (B549165) (p-mTOR) in multiple myeloma cells.[8]

PI3K_Akt_mTOR_Pathway IGF-1 IGF-1 IGF-1R IGF-1R IGF-1->IGF-1R PI3K PI3K IGF-1R->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 p-Akt p-Akt PDK1->p-Akt Akt Akt Akt p-mTOR p-mTOR p-Akt->p-mTOR mTOR mTOR mTOR Proliferation & Survival Proliferation & Survival p-mTOR->Proliferation & Survival DMEC DMEC DMEC->PI3K DMEC->p-Akt DMEC->p-mTOR

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by DMEC.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a critical role in inflammation and cancer progression. Chalcones have been shown to inhibit NF-κB activity, leading to a reduction in the expression of pro-inflammatory cytokines and anti-apoptotic proteins.[11] This inhibition sensitizes cancer cells to apoptosis.

NFkB_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK p-IκBα p-IκBα IKK->p-IκBα IκBα-NF-κB IκBα IκBα NF-κB NF-κB IκBα-NF-κB IκBα NF-κB IκBα-NF-κB->IKK Ub Ubiquitination & Degradation p-IκBα->Ub NF-κB_active NF-κB Ub->NF-κB_active Nucleus Nucleus NF-κB_active->Nucleus Gene_Expression Pro-inflammatory & Anti-apoptotic Genes Nucleus->Gene_Expression Transcription Chalcones Chalcones Chalcones->IKK

Caption: Inhibition of the NF-κB signaling pathway by chalcones.

Conclusion and Future Directions

This compound and its derivatives represent a promising area for therapeutic development, with potential applications in neuroprotection, anti-inflammatory, and anticancer therapies. The available data, primarily from studies on related chalcones, highlights the importance of the substituted acetophenone scaffold in conferring biological activity.

Future research should focus on:

  • Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies specifically on this compound to determine its efficacy and mechanism of action in various disease models.

  • Synthesis of Novel Derivatives: Synthesizing and screening a library of derivatives to establish clear structure-activity relationships and identify lead compounds with improved potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound and its active derivatives.

  • Pharmacokinetic and Toxicological Profiling: Evaluating the drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity, of promising lead compounds to assess their potential for clinical development.

This guide provides a starting point for researchers interested in this class of compounds. Further dedicated investigation is necessary to fully unlock the therapeutic potential of this compound.

References

An In-depth Technical Guide to 2,5-Dihydroxy-4-methoxyacetophenone and its Isomer Paeonol in Traditional and Modern Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2,5-Dihydroxy-4-methoxyacetophenone and its extensively studied isomer, Paeonol (B1678282) (2'-Hydroxy-4'-methoxyacetophenone). While research on this compound is currently limited, this document summarizes the existing knowledge on its natural sources and initial findings on its bioactivity. The guide then pivots to an in-depth exploration of Paeonol, a prominent active compound in traditional Chinese medicine. This whitepaper details Paeonol's traditional applications, pharmacological properties, and mechanisms of action, supported by quantitative data from numerous preclinical studies. Detailed experimental protocols for the extraction, isolation, and biological evaluation of these compounds are provided, alongside visualizations of key signaling pathways to facilitate a deeper understanding of their therapeutic potential.

Introduction to this compound

This compound is a phenolic compound that has been isolated from the roots of Cynanchum paniculatum, a plant used in traditional medicine.[1] Current scientific literature on this specific isomer is nascent. The primary reported biological activity is its neuroprotective effect, where it has been shown to inhibit glutamate-induced cytotoxicity in the hippocampal HT22 cell line.[1] Due to the limited availability of in-depth studies, a comprehensive analysis of its role in traditional medicine and its broader pharmacological profile is not yet possible. Further research is warranted to elucidate its potential therapeutic applications.

Paeonol (2'-Hydroxy-4'-methoxyacetophenone): A Keystone of Traditional Medicine

In contrast to its isomer, Paeonol is a well-documented and pharmacologically significant compound. It is the principal active component isolated from the root bark of Paeonia suffruticosa (Moutan Cortex) and is also found in Paeonia lactiflora.[2]

Traditional Medicinal Uses

For centuries, Paeonol has been a cornerstone of Traditional Chinese Medicine (TCM). It has been traditionally used to "clear heat, invigorate blood, and reduce swelling."[2] These traditional applications have led to its use in treating a variety of ailments, including inflammatory conditions, pain, and cardiovascular issues.[2]

Pharmacokinetics and Bioavailability

Paeonol is rapidly absorbed after oral administration and is widely distributed to various tissues, including the heart, liver, kidney, and brain, indicating it can cross the blood-brain barrier.[3][4] However, it undergoes extensive metabolism, leading to a rapid clearance and relatively low oral bioavailability.[3][5] Its major metabolites also exhibit biological activity, contributing to its overall therapeutic effects.[3]

Pharmacological Activities of Paeonol

Paeonol exhibits a broad spectrum of pharmacological effects, which have been extensively investigated in preclinical models. These activities provide a scientific basis for its traditional uses and suggest its potential for development as a modern therapeutic agent.

Anti-inflammatory and Immunomodulatory Activity

Paeonol demonstrates potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. It has been shown to inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[6] This leads to a decrease in the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2 and iNOS.[7][8]

Antioxidant Activity

Paeonol is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress, a key factor in the pathogenesis of numerous diseases.[9][10] It has been shown to inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes.[9][11]

Neuroprotective Effects

Paeonol has demonstrated significant neuroprotective properties in various models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia.[12][13][14][15] Its neuroprotective mechanisms include the inhibition of neuroinflammation, reduction of oxidative stress, and modulation of apoptotic pathways in neuronal cells.[12][13][14] In animal models, administration of paeonol has been shown to improve cognitive function and reduce neuronal damage.[13][15]

Anticancer Activity

Paeonol exhibits anticancer activity against a variety of cancer cell lines, including colorectal, bladder, and pancreatic cancer.[16][17] It can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo.[16][18] The anticancer effects of Paeonol are mediated through the regulation of multiple signaling pathways, including the Wnt/β-catenin and MAPK pathways.[16]

Cardiovascular Protective Effects

Consistent with its traditional use for "invigorating blood," Paeonol exerts significant protective effects on the cardiovascular system. It has been shown to reduce blood pressure in hypertensive animal models, inhibit platelet aggregation, and protect against myocardial ischemia-reperfusion injury.[19][20][21] These effects are attributed to its anti-inflammatory, antioxidant, and vasodilatory properties, as well as its ability to improve endothelial function.[22][20]

Quantitative Data on the Bioactivities of Paeonol

The following tables summarize the quantitative data from various preclinical studies on the pharmacological activities of Paeonol.

Table 1: Anti-inflammatory and Antioxidant Activity of Paeonol

Assay/ModelTarget/ParameterResult (IC50/Effective Dose)Reference
LPS-induced RAW 264.7 cellsNO productionIC50: 6.96 μM (for derivative 11a)[6]
DPPH radical scavengingFree radical scavenging-
ABTS radical scavengingFree radical scavenging-
Carrageenan-induced paw edema in ratsEdema reduction20 and 40 mg/kg (oral)
LPS-induced ALI in ratsReduction of inflammatory cytokines25 and 50 mg/kg (IP)[8]

Table 2: Anticancer Activity of Paeonol (IC50 Values)

Cell LineCancer TypeIC50 (48h)Reference
HCT116Colorectal Cancer79.60 µg/mL[16]
HT29Colorectal Cancer161.9 mmol/L[23]
SW480Colorectal Cancer219.6 mmol/L[23]
T24Bladder Cancer225 µg/mL[17]
J82Bladder Cancer124 µg/mL[17]
Panc-1Pancreatic Cancer265.5 µM[24]
Capan-1Pancreatic Cancer211.7 µM[24]

Table 3: Neuroprotective and Cardiovascular Effects of Paeonol (In Vivo Studies)

Animal ModelConditionDoseKey FindingsReference
Spontaneously Hypertensive RatsHypertension25 and 50 mg/kg/day (oral) for 5 weeksSignificant reduction in systolic and diastolic blood pressure.[25]
Spontaneously Hypertensive RatsHypertensionLow and high doses for 12 weeksDecreased mean arterial pressure and increased cerebral blood flow.[20]
Rat model of Parkinson's Disease6-OHDA induced neurotoxicity100 mg/kg/day (oral) for 1 weekAlleviated apomorphine-induced rotations and improved motor function.[15]
Rat model of Alzheimer's DiseaseSTZ-induced cognitive deficits25 and 100 mg/kg (oral)Ameliorated cognitive deficits and reduced oxidative stress and inflammation.[13]
Rat model of EpilepsyKainate-induced seizures30 and 50 mg/kgReduced incidence of status epilepticus and preserved neuronal density.[12]
Mouse model of DiarrheaLincomycin-induced diarrhea25, 50, and 100 mg/kgImproved diarrhea symptoms and reduced serum TNF-α and IL-4.[7]

Key Signaling Pathways Modulated by Paeonol

Paeonol exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate the inhibitory effects of Paeonol on the NF-κB and MAPK pathways, which are central to inflammation and cell proliferation.

paeonol_nfkb_pathway cluster_nfkb cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nucleus->cytokines Transcription nucleus Nucleus paeonol Paeonol paeonol->IKK Inhibits paeonol->NFkB_nucleus Inhibits

Caption: Paeonol's inhibition of the NF-κB signaling pathway.

paeonol_mapk_pathway stimulus Inflammatory Stimuli (e.g., LPS) receptor Receptor stimulus->receptor ASK1 ASK1 receptor->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 MEK1_2 MEK1/2 ASK1->MEK1_2 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 P transcription_factors Transcription Factors (e.g., AP-1) p38->transcription_factors ERK1_2 ERK1/2 MEK1_2->ERK1_2 P ERK1_2->transcription_factors JNK JNK MKK4_7->JNK P JNK->transcription_factors cellular_response Cellular Response (Inflammation, Proliferation) transcription_factors->cellular_response paeonol Paeonol paeonol->p38 Inhibits Phosphorylation paeonol->ERK1_2 Inhibits Phosphorylation paeonol->JNK Inhibits Phosphorylation paeonol_extraction_workflow start Start: Dried Root Bark step1 1. Pulverization (Grind to a fine powder) start->step1 step2 2. Ethanol Extraction (Reflux with 95% ethanol) step1->step2 step3 3. Filtration & Concentration (Remove solids, evaporate solvent) step2->step3 step4 4. Liquid-Liquid Partition (e.g., with petroleum ether) step3->step4 step5 5. Column Chromatography (Silica gel) step4->step5 step6 6. Recrystallization (Purify Paeonol) step5->step6 end End: Pure Paeonol step6->end

References

Initial Screening of 2,5-Dihydroxy-4-methoxyacetophenone's Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a focused overview of the initial bioactivity screening of 2,5-Dihydroxy-4-methoxyacetophenone. To date, the primary scientifically documented bioactivity for this specific compound is in the area of neuroprotection. An initial study identified its potential, albeit modest, to protect against glutamate-induced cytotoxicity in hippocampal cells. This document outlines the available data, details the experimental protocol for this neuroprotective assay, and presents visual workflows and pathways to guide further research. Currently, there is a notable absence of published data regarding the antioxidant, anti-inflammatory, or anticancer properties of this compound, highlighting significant opportunities for future investigation.

Introduction to this compound

This compound is a phenolic compound that has been isolated from the roots of Cynanchum paniculatum.[1][2] Structurally, it is a substituted acetophenone, a class of compounds known to exhibit a range of biological activities. The interest in such natural phenolic compounds stems from their potential as scaffolds for the development of new therapeutic agents. The initial screening of this compound has centered on its effects within the central nervous system, specifically its potential to mitigate neuronal cell death.

Bioactivity Profile: Neuroprotection

The sole bioactivity reported in the scientific literature for this compound is its neuroprotective potential. A study by Weon et al. (2012) investigated the protective effects of ten compounds isolated from Cynanchum paniculatum against glutamate-induced cytotoxicity in the hippocampal HT22 cell line.[1][2] While another isolated compound, 2,3-dihydroxy-4-methoxyacetophenone, demonstrated a more significant protective effect, this compound was included in this initial screening.[1][2]

Quantitative Data

The available quantitative data from the initial screening is summarized below. It is important to note that the protective effect of this compound was not as pronounced as other compounds tested in the same study.[1][2]

CompoundBioactivity AssayCell LineConcentrationResultReference
This compoundGlutamate-Induced CytotoxicityHT22Not specified in abstractScreened for neuroprotective effect[1][2]
2,3-dihydroxy-4-methoxyacetophenone (for comparison)Glutamate-Induced CytotoxicityHT2210 µM47.55% protection[1]

Experimental Protocols

The following is a detailed methodology for the key experiment cited in the literature for screening the neuroprotective activity of this compound.

Glutamate-Induced Cytotoxicity Assay in HT22 Cells

This assay is a standard method to evaluate the neuroprotective effects of compounds against oxidative stress-induced cell death.

Objective: To determine the ability of this compound to protect murine hippocampal HT22 cells from glutamate-induced cytotoxicity.

Materials:

  • HT22 mouse hippocampal cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Glutamate (B1630785)

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: HT22 cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included. The cells are pre-incubated with the compound for a specified period (e.g., 1-2 hours).

  • Induction of Cytotoxicity: Following pre-incubation, glutamate is added to the wells to a final concentration that induces significant cell death (e.g., 5 mM). A negative control group without glutamate and a positive control group with glutamate but without the test compound are maintained.

  • Incubation: The plates are incubated for 12-24 hours.

  • MTT Assay: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control group (untreated with glutamate). The protective effect of this compound is determined by comparing the viability of cells treated with the compound and glutamate to those treated with glutamate alone.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay & Analysis culture Culture HT22 Cells seed Seed Cells in 96-well Plate culture->seed pre_treat Pre-treat with This compound seed->pre_treat add_glutamate Induce Cytotoxicity with Glutamate pre_treat->add_glutamate mtt_assay Perform MTT Assay add_glutamate->mtt_assay read_absorbance Measure Absorbance mtt_assay->read_absorbance analyze Calculate Cell Viability & Neuroprotection read_absorbance->analyze

Caption: Experimental workflow for neuroprotective screening.

Glutamate-Induced Cytotoxicity Pathway

G glutamate High Extracellular Glutamate xc_inhibition Inhibition of Cystine/Glutamate Antiporter glutamate->xc_inhibition gsh_depletion Glutathione (GSH) Depletion xc_inhibition->gsh_depletion ros_increase Increased Reactive Oxygen Species (ROS) gsh_depletion->ros_increase oxidative_stress Oxidative Stress ros_increase->oxidative_stress cell_death Neuronal Cell Death oxidative_stress->cell_death compound 2,5-Dihydroxy-4- methoxyacetophenone compound->ros_increase Potential Inhibition

Caption: Logical pathway of glutamate-induced cytotoxicity.

Future Directions

The current body of research on this compound is limited. The initial neuroprotection screening provides a starting point, but further validation and dose-response studies are necessary to confirm and quantify this activity. Moreover, the lack of data on other potential bioactivities represents a significant research gap. Future studies should aim to:

  • Confirm and Quantify Neuroprotective Effects: Conduct detailed dose-response studies to determine the EC50 of this compound in the glutamate-induced cytotoxicity assay.

  • Investigate Antioxidant Properties: Perform standard antioxidant assays such as DPPH and ABTS radical scavenging to assess its direct antioxidant capacity, which may be linked to its neuroprotective mechanism.

  • Screen for Anti-inflammatory Activity: Evaluate its effects on inflammatory markers (e.g., nitric oxide, pro-inflammatory cytokines) in relevant cell models (e.g., LPS-stimulated macrophages).

  • Assess Anticancer Potential: Screen for cytotoxicity against a panel of cancer cell lines to explore any potential antiproliferative effects.

  • Elucidate Mechanisms of Action: Should any significant bioactivity be confirmed, subsequent studies should focus on identifying the underlying molecular mechanisms and signaling pathways involved.

Conclusion

This compound is a natural compound with a nascent bioactivity profile. The initial finding of a potential neuroprotective effect warrants further investigation. This technical guide provides the necessary background, experimental protocols, and conceptual frameworks for researchers to build upon this preliminary discovery. The exploration of its other potential pharmacological properties, such as antioxidant, anti-inflammatory, and anticancer activities, remains a wide-open field for future research and drug discovery efforts.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Chalcones from 2,5-Dihydroxy-4-methoxyacetophenone via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry and drug development. They serve as precursors for flavonoids and exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. The Claisen-Schmidt condensation is a fundamental and widely utilized reaction for the synthesis of these valuable chalcones. This process involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde.

This document provides a comprehensive guide for researchers on the synthesis of chalcones using 2,5-Dihydroxy-4-methoxyacetophenone as the ketone precursor. It is important to note that the Claisen-Schmidt condensation is the method for synthesizing chalcones from an existing acetophenone (B1666503), not for the synthesis of the acetophenone itself. Therefore, this guide is structured in two main parts:

  • Synthesis of the Precursor: A plausible synthetic route for obtaining a dihydroxyacetophenone derivative. Direct, high-yield synthesis of this compound can be complex. As a representative and well-documented example, the synthesis of the closely related 2,5-dihydroxyacetophenone via the Fries rearrangement is detailed.

  • Claisen-Schmidt Condensation: A detailed protocol for the reaction of a dihydroxyacetophenone with various aromatic aldehydes to yield the target chalcones.

These protocols are designed for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Part 1: Synthesis of 2,5-Dihydroxyacetophenone via Fries Rearrangement

The Fries rearrangement is an effective method for the synthesis of hydroxyaryl ketones from phenolic esters, catalyzed by a Lewis acid.[1][2][3] The following protocol is for the synthesis of 2,5-dihydroxyacetophenone, a crucial precursor for various bioactive molecules.

Experimental Protocol: Fries Rearrangement

Materials:

  • Hydroquinone (B1673460) diacetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Ethanol (B145695) (for recrystallization)

  • Round-bottomed flask

  • Air condenser with calcium chloride tube

  • Gas-absorption trap

  • Oil bath

  • Büchner funnel and filtration apparatus

Procedure:

  • Reaction Setup: In a dry 500-mL round-bottomed flask, combine 50 g (0.257 mole) of finely powdered, dry hydroquinone diacetate and 116 g (0.87 mole) of anhydrous aluminum chloride.

  • Heating: Fit the flask with an air condenser protected by a calcium chloride tube connected to a gas-absorption trap. Place the flask in an oil bath and heat gradually. Over approximately 30 minutes, raise the temperature of the oil bath to 110–120°C, at which point the evolution of hydrogen chloride gas will commence.[4]

  • Reaction Time: Maintain the temperature for about 2 hours, and then continue heating for an additional hour to ensure the reaction goes to completion.[4]

  • Work-up: Remove the flask from the oil bath and allow it to cool to room temperature. Carefully decompose the excess aluminum chloride by adding 350 g of crushed ice, followed by 25 mL of concentrated hydrochloric acid.

  • Isolation of Crude Product: Collect the resulting solid precipitate using a Büchner funnel and wash it with two 100-mL portions of cold water. The crude product should weigh approximately 35 g.[4]

  • Purification: Recrystallize the crude product from either 4 L of water or 250 mL of 95% ethanol to yield pure, green, silky needles of 2,5-dihydroxyacetophenone.[4]

Data Presentation: Synthesis of 2,5-Dihydroxyacetophenone
ParameterValueReference
Starting MaterialHydroquinone diacetate[4]
CatalystAnhydrous aluminum chloride[4]
Reaction Temperature110–120°C[4]
Reaction Time3 hours[4]
Crude Yield89–90%[4]
Recrystallized Yield64–77%[4]
Melting Point202–203°C[4]
AppearanceGreen, silky needles[4]

Logical Workflow: Fries Rearrangement

Fries_Rearrangement_Workflow Start Start Reactants Combine Hydroquinone Diacetate and Anhydrous AlCl₃ Start->Reactants Heating Heat in Oil Bath (110-120°C, 3h) Reactants->Heating Workup Cool and Add Ice and HCl Heating->Workup Filtration Filter and Wash Crude Product Workup->Filtration Recrystallization Recrystallize from Ethanol or Water Filtration->Recrystallization Product Pure 2,5-Dihydroxyacetophenone Recrystallization->Product

Workflow for the synthesis of 2,5-dihydroxyacetophenone.

Part 2: Synthesis of Chalcones via Claisen-Schmidt Condensation

The following is a general protocol for the base-catalyzed Claisen-Schmidt condensation of a dihydroxyacetophenone (such as 2,5-dihydroxyacetophenone or its 4-methoxy derivative) with a substituted aromatic aldehyde to form the corresponding chalcone (B49325).[5][6][7]

Experimental Protocol: Claisen-Schmidt Condensation

Materials:

  • This compound (or other substituted acetophenone)

  • Substituted aromatic aldehyde

  • Ethanol or Methanol

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution (e.g., 60%)

  • Ice

  • Dilute hydrochloric acid (HCl)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask placed in an ice bath, dissolve the substituted acetophenone (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol (approximately 40 mL).

  • Catalyst Addition: While stirring continuously, add a 60% aqueous solution of NaOH or KOH (e.g., 10 mL) dropwise to the mixture over a period of 30 minutes.[5]

  • Reaction: After the addition of the base, remove the ice bath and continue stirring the reaction mixture at room temperature for 2–24 hours. The progress of the reaction should be monitored by TLC.[7][8]

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice. Acidify the mixture with dilute HCl to a pH of approximately 2-3 to precipitate the chalcone.[7]

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral. Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain the pure chalcone.

Data Presentation: Representative Chalcone Synthesis

The following table presents hypothetical data for the synthesis of a chalcone from this compound and a generic substituted benzaldehyde, based on typical yields from similar reactions.[5]

ParameterDescription
KetoneThis compound
AldehydeSubstituted Benzaldehyde
CatalystNaOH or KOH
SolventEthanol
Reaction Time2–24 hours
Typical Yield Range50–90%
Purification MethodRecrystallization (Ethanol/Methanol)
Reaction Mechanism: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation proceeds through a base-catalyzed mechanism involving the formation of an enolate followed by an aldol (B89426) addition and subsequent dehydration.

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Acetophenone Acetophenone Derivative Enolate Enolate Ion (Resonance Stabilized) Acetophenone->Enolate Deprotonation Base Base (OH⁻) Enolate2 Enolate Ion Aldehyde Aromatic Aldehyde Intermediate Aldol Addition Intermediate Aldehyde->Intermediate Intermediate2 Aldol Intermediate Enolate2->Aldehyde Nucleophilic Attack Chalcone Chalcone (α,β-Unsaturated Ketone) Intermediate2->Chalcone Dehydration Water H₂O

Mechanism of the base-catalyzed Claisen-Schmidt condensation.

The protocols detailed in this document provide a solid foundation for the synthesis of chalcones derived from dihydroxyacetophenones. While the user's initial query suggested synthesizing the acetophenone precursor via Claisen-Schmidt condensation, it is important to select the appropriate reaction for each synthetic step. The Fries rearrangement offers a reliable method for producing the necessary hydroxyaryl ketone precursors, which can then be utilized in the Claisen-Schmidt condensation to generate a diverse library of chalcones for further investigation in drug discovery and development. Researchers should optimize reaction conditions for specific substrates to achieve the best possible yields and purity.

References

Application Note and Protocol: Purification of 2,5-Dihydroxy-4-methoxyacetophenone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the purification of 2,5-Dihydroxy-4-methoxyacetophenone using silica (B1680970) gel column chromatography. This method is crucial for obtaining a high-purity compound, which is essential for its application in research and drug development, particularly due to its neuroprotective and anti-inflammatory properties. The protocol outlines the preparation of the crude sample, selection of the stationary and mobile phases, and the procedure for column packing, sample loading, elution, and fraction analysis. Representative data on yield and purity are provided, and a potential neuroprotective signaling pathway of the compound is illustrated.

Introduction

This compound is a phenolic compound that has garnered interest for its potential therapeutic applications. It has been isolated from natural sources, such as the roots of Cynanchum paniculatum, and is known to exhibit biological activities, including the inhibition of glutamate-induced cytotoxicity in hippocampal cells[1]. Accurate in vitro and in vivo evaluation of this compound necessitates a high degree of purity, which is typically achieved through chromatographic techniques. Column chromatography is a fundamental and widely used method for the purification of organic compounds. This application note details a robust protocol for the purification of this compound, adaptable for researchers in organic synthesis, medicinal chemistry, and pharmacology.

Experimental Protocol

This protocol is based on established methods for the purification of closely related dihydroxyacetophenone derivatives.

2.1. Materials and Equipment

  • Stationary Phase: Silica gel (200-300 mesh)

  • Mobile Phase Solvents: Petroleum ether (or hexane) and acetone (B3395972) (analytical grade)

  • Crude Sample: Synthesized or extracted this compound

  • Glass chromatography column

  • Separatory funnel or solvent reservoir

  • Fraction collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

2.2. Procedure

2.2.1. Preparation of the Column (Slurry Method)

  • Ensure the chromatography column is clean, dry, and mounted vertically. Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand on top of the plug.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% petroleum ether or a high petroleum ether to acetone ratio like 50:1).

  • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove any air bubbles.

  • Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the stationary phase during sample and solvent addition.

  • Continuously drain the solvent until the solvent level reaches the top of the sand layer. Do not let the column run dry.

2.2.2. Sample Preparation and Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., acetone or the eluting solvent).

  • Alternatively, for less soluble samples, use the dry loading method: adsorb the crude product onto a small amount of silica gel by dissolving the sample in a volatile solvent, adding the silica gel, and evaporating the solvent under reduced pressure to obtain a free-flowing powder.

  • Carefully add the prepared sample to the top of the column. For liquid loading, use a pipette to add the solution evenly onto the sand layer. For dry loading, carefully pour the silica gel with the adsorbed sample onto the sand layer.

  • Drain the solvent until the sample has fully entered the stationary phase.

2.2.3. Elution and Fraction Collection

  • Begin elution with the least polar solvent mixture (e.g., petroleum ether:acetone 50:1).

  • Gradually increase the polarity of the mobile phase by increasing the proportion of acetone (e.g., 40:1, 30:1, 20:1, 10:1, and finally 2:1 petroleum ether:acetone). This is known as gradient elution.

  • Collect the eluent in fractions of a consistent volume.

  • Monitor the separation process by spotting the collected fractions on TLC plates and visualizing under a UV lamp. The desired compound should appear as a distinct spot.

  • Combine the fractions containing the pure this compound.

2.2.4. Isolation of the Purified Compound

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

  • Dry the resulting solid or oil under high vacuum to remove any residual solvent.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, mass spectrometry).

Data Presentation

The following table summarizes representative quantitative data for the purification of dihydroxyacetophenone derivatives, which can be expected to be similar for this compound.

ParameterCrude ProductAfter Column ChromatographyReference
Yield 89-90%64-77% (after recrystallization)[2][3]
-92% (after recrystallization)[4]
Purity Variable>99%[5]

Visualization of Workflow and Signaling Pathway

4.1. Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram.

experimental_workflow crude Crude Sample (Synthesis/Extraction) load Sample Loading (Wet or Dry) crude->load prep Column Preparation (Silica Gel Slurry) prep->load elute Gradient Elution (Petroleum Ether:Acetone) load->elute collect Fraction Collection elute->collect analyze TLC Analysis collect->analyze pool Pooling of Pure Fractions analyze->pool isolate Solvent Evaporation pool->isolate pure Pure Compound isolate->pure

Caption: Workflow for the purification of this compound.

4.2. Postulated Neuroprotective Signaling Pathway

This compound is reported to inhibit glutamate-induced cytotoxicity. Phenolic compounds often exert neuroprotective effects by modulating key signaling pathways involved in cell survival and apoptosis. The following diagram illustrates a plausible mechanism.

signaling_pathway glutamate Excess Glutamate receptor NMDA Receptor Activation glutamate->receptor calcium Ca2+ Influx receptor->calcium ros ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) calcium->ros apoptosis Neuronal Apoptosis ros->apoptosis compound 2,5-Dihydroxy-4- methoxyacetophenone compound->ros Inhibits pi3k PI3K/Akt Pathway compound->pi3k Activates mapk MAPK/ERK Pathway compound->mapk Modulates survival ↑ Neuronal Survival pi3k->survival Promotes mapk->survival Promotes survival->apoptosis Inhibits

References

Application Note and Protocol: Recrystallization of 2,5-Dihydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 2,5-Dihydroxy-4-methoxyacetophenone via recrystallization. This method is designed to yield a high-purity crystalline product suitable for further research and development applications. The protocol is based on the general principles of recrystallization and solubility characteristics of structurally related phenolic compounds.

Introduction

This compound is a phenolic compound with potential applications in medicinal chemistry and materials science. The purity of this compound is crucial for accurate biological and chemical studies. Recrystallization is a fundamental and effective technique for purifying solid organic compounds. The process involves dissolving the crude material in a suitable solvent at an elevated temperature and then allowing the solution to cool, which leads to the formation of high-purity crystals.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the handling, characterization, and quality control of the compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₀O₄[1]
Molecular Weight182.17 g/mol [1]
Melting Point141 - 142 °C[1]
AppearanceSolid[1]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require preliminary solubility tests. Based on the successful recrystallization of the related compound 2',5'-dihydroxyacetophenone, ethanol (B145695) or a mixture of ethanol and water is a recommended starting point.[2]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Distilled water

  • Activated carbon (optional, for removing colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection and Dissolution:

    • Place a small amount of the crude this compound in a test tube and add a few drops of the chosen solvent (e.g., ethanol).

    • Observe the solubility at room temperature. The ideal solvent should show low solubility at room temperature but high solubility at its boiling point.

    • In an appropriately sized Erlenmeyer flask, add the crude this compound.

    • Add a minimal amount of the selected solvent (e.g., ethanol) to the flask.

    • Gently heat the mixture using a heating mantle or hot plate while stirring continuously with a glass rod until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point. Avoid using an excessive amount of solvent to ensure a good yield.

  • Decolorization (Optional):

    • If the solution is colored, remove the flask from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon to the solution to adsorb colored impurities.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If activated carbon was used or if there are insoluble impurities, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a funnel (preferably a stemless funnel) with a small amount of hot solvent.

    • Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the activated carbon and any other insoluble materials. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, you may place it in an ice bath to maximize the yield of crystals.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying:

    • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a drying oven at a temperature well below the melting point (e.g., 60-80 °C) or in a vacuum desiccator until a constant weight is achieved.

  • Purity Assessment:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (141-142 °C) is indicative of high purity.[1]

    • Calculate the percent recovery.

Workflow Diagram

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow A Crude Compound B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if necessary) B->C D Slow Cooling (Crystallization) C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Drying F->G H Pure Crystals G->H

Caption: Recrystallization workflow for this compound.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Perform the recrystallization in a well-ventilated fume hood, especially when using volatile organic solvents.

  • Use a heating mantle or a water/oil bath for heating flammable solvents. Avoid open flames.

  • Handle hot glassware with appropriate tongs or heat-resistant gloves.

References

Application Note: 1H and 13C NMR Analysis of 2,5-Dihydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxy-4-methoxyacetophenone is a phenolic compound of interest in pharmaceutical research and natural product chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This application note provides a detailed protocol for the 1H and 13C NMR analysis of this compound, including comprehensive data presentation and experimental workflows. The provided data is based on values reported for the compound isolated from Cynanchum paniculatum.

Data Presentation

The 1H and 13C NMR spectral data for this compound are summarized in the tables below. The data facilitates the unambiguous assignment of protons and carbons in the molecular structure.

Table 1: 1H NMR Data for this compound (DMSO-d6, 500 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.55s1H2-OH
9.15s1H5-OH
7.04s1HH-6
6.47s1HH-3
3.82s3H4-OCH₃
2.48s3H-COCH₃

Table 2: 13C NMR Data for this compound (DMSO-d6, 125 MHz)

Chemical Shift (δ) ppmCarbon Assignment
202.5-COCH₃
157.0C-2
149.3C-4
141.0C-5
115.1C-6
112.5C-1
102.8C-3
56.44-OCH₃
26.5-COCH₃

Experimental Protocols

A generalized yet detailed methodology for the NMR analysis of this compound is provided below. This protocol is adaptable for standard NMR spectrometers.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of high-purity this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for phenolic compounds due to its excellent dissolving power. Chloroform-d (CDCl3) with a small amount of methanol-d4 (B120146) can also be used.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

II. NMR Data Acquisition

Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a 5 mm probe.

Software: Standard spectrometer control and data processing software.

1H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 (depending on sample concentration).

  • Transmitter Frequency Offset (O1p): Centered on the spectral region of interest (e.g., 6-7 ppm).

13C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width: 220-250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 (or more, depending on sample concentration and desired signal-to-noise ratio).

  • Transmitter Frequency Offset (O1p): Centered on the spectral region of interest (e.g., 110-120 ppm).

III. Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for 1H and 1.0 Hz for 13C) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing: Manually or automatically phase the resulting spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (DMSO-d6: δH = 2.50 ppm, δC = 39.52 ppm).

  • Peak Picking and Integration (for 1H): Identify all significant peaks and integrate their areas to determine the relative number of protons.

Visualizations

The following diagrams illustrate the molecular structure with atom numbering for NMR assignment and the general experimental workflow.

molecular_structure Molecular Structure of this compound cluster_molecule C1 C1 C2 C2 C1->C2 C7 C7(=O) C1->C7 C3 C3 C2->C3 O2 O(2)H C2->O2 C4 C4 C3->C4 C5 C5 C4->C5 O4 O(4)CH₃ C4->O4 C6 C6 C5->C6 O5 O(5)H C5->O5 C6->C1 C8 C8H₃ C7->C8

Caption: Atom numbering for NMR assignments.

experimental_workflow NMR Analysis Workflow sample_prep Sample Preparation (Weighing, Dissolution, Filtration) data_acq NMR Data Acquisition (1H and 13C Spectra) sample_prep->data_acq data_proc Data Processing (FT, Phasing, Baseline Correction) data_acq->data_proc data_analysis Data Analysis (Referencing, Peak Picking, Integration) data_proc->data_analysis reporting Reporting (Data Tables, Structural Assignment) data_analysis->reporting

Caption: General experimental workflow for NMR analysis.

Application Note: Molecular Weight Determination of 2,5-Dihydroxy-4-methoxyacetophenone by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the determination of the molecular weight of 2,5-Dihydroxy-4-methoxyacetophenone using electrospray ionization mass spectrometry (ESI-MS). The methods outlined are suitable for the analysis of small phenolic compounds and can be readily adapted for similar molecules. This document includes predicted fragmentation patterns, a quantitative data summary, and a comprehensive experimental protocol.

Introduction

This compound is a phenolic compound of interest in various fields, including natural product chemistry and drug discovery. Accurate determination of its molecular weight is a critical first step in its structural elucidation and characterization. Mass spectrometry is a powerful analytical technique for this purpose, providing precise mass-to-charge ratio (m/z) measurements of the molecular ion and its fragments. This note details the use of ESI-MS for the analysis of this compound.

Predicted Mass Spectrometry Data

The molecular formula for this compound is C₉H₁₀O₄. This gives a calculated monoisotopic mass of approximately 182.0579 Da. In a typical mass spectrum, the molecular ion peak ([M]⁺˙ or [M+H]⁺) is expected at an m/z corresponding to this mass. Common fragmentation patterns for acetophenones and phenolic compounds allow for the prediction of major fragment ions that may be observed.

Key predicted fragmentation pathways include the loss of a methyl radical (•CH₃) from either the acetyl or methoxy (B1213986) group, the loss of a hydroxyl radical (•OH), and the neutral loss of carbon monoxide (CO). These predicted fragments are summarized in the table below.

Ion DescriptionPredicted m/zFragmentation Pathway
Molecular Ion [M]⁺˙182Ionization of the molecule
[M-CH₃]⁺167Loss of a methyl radical from the acetyl or methoxy group
[M-OH]⁺165Loss of a hydroxyl radical
[M-CO]⁺˙154Loss of a neutral carbon monoxide molecule
[M-CH₃-CO]⁺139Loss of a methyl radical followed by loss of carbon monoxide

Experimental Protocol

This protocol provides a general procedure for the analysis of this compound by ESI-MS.

1. Sample Preparation

  • Solvent Selection: Use high-purity solvents suitable for mass spectrometry, such as methanol, acetonitrile, or a mixture of water and one of these organic solvents.

  • Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Working Solution: Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL. The optimal concentration may need to be determined empirically.

  • Acidification (Optional): For positive ion mode analysis, adding a small amount of a volatile acid, such as 0.1% formic acid, to the final solution can enhance protonation and improve signal intensity.

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument's tubing.

2. Mass Spectrometry Analysis

  • Instrumentation: A quadrupole time-of-flight (Q-TOF) or a similar high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

  • Ionization Mode: The analysis can be performed in either positive or negative ion mode. Positive ion mode will detect the protonated molecule [M+H]⁺, while negative ion mode will detect the deprotonated molecule [M-H]⁻.

  • Instrument Parameters (General Guidance):

    • Capillary Voltage: 3-4 kV

    • Cone Voltage: 20-40 V

    • Source Temperature: 100-150 °C

    • Desolvation Temperature: 250-350 °C

    • Nebulizer Gas (Nitrogen) Flow: 5-10 L/hr

    • Drying Gas (Nitrogen) Flow: 200-300 L/hr

    • Mass Range: m/z 50-500

  • Data Acquisition: Acquire data in full scan mode to obtain a broad overview of all ions present. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak to induce fragmentation and observe the resulting fragment ions.

3. Data Analysis

  • Identify the peak corresponding to the molecular ion ([M]⁺˙, [M+H]⁺, or [M-H]⁻).

  • Compare the observed m/z of the molecular ion to the calculated exact mass of this compound (182.0579 Da).

  • Analyze the fragmentation pattern by identifying the major fragment ions and proposing fragmentation pathways consistent with the structure of the molecule.

Experimental Workflow

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Solvent (e.g., Methanol) A->B Prepared Sample C Dilute to 1-10 µg/mL B->C Prepared Sample D Filter (0.22 µm) C->D Prepared Sample E Inject into ESI-MS System D->E Prepared Sample F Ionize Sample (ESI) E->F G Mass Analysis (TOF) F->G H Acquire Mass Spectrum G->H I Identify Molecular Ion Peak H->I J Analyze Fragmentation Pattern I->J

Caption: Experimental workflow for molecular weight determination.

Conclusion

This application note provides a framework for the successful determination of the molecular weight of this compound using mass spectrometry. The provided protocol and predicted fragmentation data will aid researchers in the identification and characterization of this and similar phenolic compounds. Adherence to the outlined sample preparation and instrument operation guidelines is crucial for obtaining high-quality and reproducible results.

HPLC method for quantification of 2,5-Dihydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of 2,5-Dihydroxy-4-methoxyacetophenone using a Proposed HPLC Method

For researchers, scientists, and drug development professionals, this document provides a detailed application note and a proposed protocol for the quantitative analysis of this compound by High-Performance Liquid Chromatography (HPLC). As no specific validated HPLC method for this compound was found in the public domain, the following protocol is a proposed method developed based on established analytical techniques for structurally similar phenolic compounds, including other acetophenone (B1666503) and benzophenone (B1666685) derivatives.

Application Note

Introduction

This compound is a phenolic compound that has been isolated from natural sources such as the roots of Cynanchum paniculatum[1]. It is of interest to the scientific community for its potential biological activities, including neuroprotective effects against glutamate-induced cytotoxicity in hippocampal HT22 cell lines[1]. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, quality control of natural product extracts, and in vitro biological assays. This application note details a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the reliable quantification of this compound.

Principle of the Method

The proposed method utilizes RP-HPLC to separate this compound from other components in the sample matrix. A C18 stationary phase is used to retain the analyte based on its hydrophobicity. A gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent allows for the efficient separation and elution of the compound. Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits maximum absorption. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound (Reference Standard, >98% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Formic acid (or Trifluoroacetic acid, analytical grade)

    • Water (HPLC grade or deionized water)

2. Chromatographic Conditions

The following are proposed starting conditions and may require optimization for specific matrices.

ParameterProposed Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm (This should be confirmed by a UV scan of the analyte)

3. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

The sample preparation will depend on the matrix. For a general approach:

  • Solid Samples (e.g., plant extracts): Extract a known weight of the sample with a suitable solvent (e.g., methanol) using sonication or another appropriate extraction technique. Centrifuge or filter the extract to remove particulate matter. Dilute the supernatant/filtrate with the mobile phase to a concentration within the calibration range.

  • Liquid Samples (e.g., in vitro assay samples): Centrifuge the sample to remove any precipitates. Dilute an aliquot of the supernatant with the mobile phase to a concentration within the calibration range.

5. Method Validation (Proposed Parameters)

For quantitative analysis, the method should be validated according to ICH guidelines. The following parameters should be assessed:

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be >0.995.

  • Accuracy: Perform a recovery study by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 90-110%.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at different concentrations. The relative standard deviation (RSD) should be <2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Quantitative Data Summary

The following table presents typical expected values for the method validation parameters. Actual values must be determined experimentally.

Validation ParameterExpected Specification
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Accuracy (Recovery) 90 - 110%
Precision (RSD) < 2%
LOD 0.1 - 0.5 µg/mL (estimated)
LOQ 0.3 - 1.5 µg/mL (estimated)

Visualizations

Experimental Workflow Diagram

HPLC_Workflow prep_standards Prepare Standard Solutions (1-100 µg/mL) injection Inject Standards & Samples (10 µL) prep_standards->injection prep_sample Prepare Sample (Extraction/Dilution) prep_sample->injection hplc_system HPLC System Setup (C18 Column, Gradient Elution) hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection (280 nm) separation->detection data_acquisition Data Acquisition (Peak Area) detection->data_acquisition calibration Generate Calibration Curve data_acquisition->calibration Standards quantification Quantify Analyte in Sample data_acquisition->quantification Samples calibration->quantification

Caption: Workflow for the quantification of this compound by HPLC.

References

Application Note and Protocols for Assessing the Neuroprotective Activity of 2,5-Dihydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A key pathological feature in these conditions is oxidative stress, which leads to neuronal cell death. Consequently, the development of neuroprotective agents that can mitigate oxidative damage is a critical area of therapeutic research. 2,5-Dihydroxy-4-methoxyacetophenone is a phenolic compound that has been identified for its potential neuroprotective properties. This document provides detailed protocols to assess the neuroprotective effects of this compound in an in vitro model of glutamate-induced oxidative stress in the hippocampal HT22 cell line. The primary mechanism of action is believed to be through the activation of antioxidant pathways and the reduction of intracellular calcium influx.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound on HT22 Cells

Concentration (µM)Cell Viability (%)Standard Deviation
0 (Control)100
1
5
10
25
50
100

Table 2: Neuroprotective Effect of this compound against Glutamate-Induced Toxicity

Treatment GroupConcentration (µM)Cell Viability (%)Standard Deviation
Control-100
Glutamate (B1630785) (5 mM)-
Compound + Glutamate1
Compound + Glutamate5
Compound + Glutamate10
Compound + Glutamate25
Compound + Glutamate50

Note: Based on studies of the isomeric compound 2,3-dihydroxy-4-methoxyacetophenone, which exhibited an EC50 value of 10.94µM in a similar assay, a concentration range of 1-50 µM is recommended for initial experiments.[1]

Table 3: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels

Treatment GroupConcentration (µM)Relative Fluorescence Units (RFU)Standard Deviation
Control-
Glutamate (5 mM)-
Compound + Glutamate10
N-acetylcysteine (Positive Control)

Table 4: Effect of this compound on Intracellular Calcium ([Ca2+]) Levels

Treatment GroupConcentration (µM)Fluorescence Ratio (340/380 nm)Standard Deviation
Control-
Glutamate (5 mM)-
Compound + Glutamate10

Experimental Protocols

Cell Culture and Maintenance

The mouse hippocampal cell line, HT22, is a suitable model for studying glutamate-induced oxidative stress as it lacks ionotropic glutamate receptors, making it an ideal system to study oxidative stress-related neuronal damage.

  • Cell Line: HT22 mouse hippocampal cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Assessment of Cytotoxicity of this compound

This protocol determines the potential toxicity of the compound on HT22 cells.

  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure:

    • Seed HT22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

    • Prepare serial dilutions of this compound in culture medium (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) at the highest concentration used for the compound.

    • Incubate the plate for 24 hours at 37°C.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Express cell viability as a percentage of the vehicle-treated control group.

Neuroprotection Assay against Glutamate-Induced Toxicity

This protocol evaluates the ability of the compound to protect HT22 cells from glutamate-induced cell death.

  • Method: MTT assay.

  • Procedure:

    • Seed HT22 cells in a 96-well plate as described above.

    • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 2 hours.

    • After pre-treatment, add glutamate to a final concentration of 5 mM to induce oxidative stress. Include the following controls:

      • Untreated cells (control).

      • Cells treated with glutamate only.

      • Cells treated with the compound only.

    • Incubate the plate for 24 hours at 37°C.

    • Perform the MTT assay as described in the cytotoxicity protocol.

    • Calculate the percentage of neuroprotection relative to the glutamate-treated group.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol assesses the antioxidant potential of the compound by measuring its ability to reduce glutamate-induced ROS production.

  • Method: Dichlorofluorescein diacetate (DCF-DA) assay.

  • Procedure:

    • Seed HT22 cells in a black, clear-bottom 96-well plate.

    • Pre-treat the cells with a selected effective concentration of this compound (e.g., 10 µM) and a positive control (e.g., N-acetylcysteine) for 2 hours.

    • Add glutamate (5 mM) to the wells and incubate for an appropriate time to induce ROS production (e.g., 6-8 hours).

    • Wash the cells with warm PBS.

    • Load the cells with 10 µM DCF-DA in serum-free DMEM and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove excess dye.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.

Measurement of Intracellular Calcium ([Ca2+])

This protocol determines if the neuroprotective effect of the compound involves the regulation of intracellular calcium levels. A similar compound, 2,3-dihydroxy-4-methoxyacetophenone, was found to inhibit the accumulation of intracellular calcium.[2]

  • Method: Fura-2 AM calcium imaging.

  • Procedure:

    • Seed HT22 cells on glass coverslips.

    • Pre-treat the cells with this compound.

    • Load the cells with Fura-2 AM (e.g., 2-5 µM) in a calcium-free buffer for 30-60 minutes at 37°C.

    • Wash the cells to remove extracellular dye.

    • Mount the coverslip on a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging.

    • Perfuse the cells with a buffer containing glutamate (5 mM).

    • Record the fluorescence emission at 510 nm with excitation alternating between 340 nm and 380 nm.

    • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

Mandatory Visualizations

G cluster_workflow Experimental Workflow cluster_assays Assessment start Seed HT22 Cells pretreatment Pre-treat with this compound start->pretreatment induction Induce Oxidative Stress (Glutamate) pretreatment->induction incubation Incubate for 24 hours induction->incubation viability Cell Viability (MTT Assay) incubation->viability ros ROS Levels (DCF-DA Assay) incubation->ros calcium [Ca2+] Levels (Fura-2 Assay) incubation->calcium

Caption: Experimental workflow for assessing the neuroprotective effects.

G cluster_pathway Proposed Neuroprotective Signaling Pathway glutamate Glutamate-induced Oxidative Stress ros_ca Increased ROS & Intracellular [Ca2+] glutamate->ros_ca cell_death Neuronal Cell Death ros_ca->cell_death compound This compound antioxidant_response Antioxidant Response (e.g., Nrf2 activation) compound->antioxidant_response activates ca_inhibition Inhibition of [Ca2+] Influx compound->ca_inhibition promotes antioxidant_response->ros_ca inhibits ca_inhibition->ros_ca inhibits

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay using 2,5-Dihydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxy-4-methoxyacetophenone is a naturally occurring phenolic compound that has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects.[1] These application notes provide a comprehensive guide for researchers to investigate the in vitro anti-inflammatory activity of this compound. The protocols detailed below focus on the use of lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW 264.7, a widely accepted model for studying inflammation. The primary assays described are the quantification of nitric oxide (NO) production and the measurement of pro-inflammatory cytokine levels (TNF-α, IL-6, and IL-1β). Furthermore, the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways are explored.

Mechanism of Action

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. In LPS-stimulated macrophages, it can inhibit the production of pro-inflammatory mediators.[1][2] This is achieved, in part, through the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[1][2][3][4] By inhibiting these pathways, the compound can effectively reduce the expression and release of inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS).[5][6]

Data Presentation

The following tables summarize the reported in vitro anti-inflammatory effects of acetophenone (B1666503) derivatives, providing a clear comparison of their efficacy.

Table 1: Inhibition of Nitric Oxide (NO) Production by Acetophenone Derivatives in LPS-Stimulated Macrophages

CompoundCell LineConcentration (µM)% Inhibition of NO ProductionReference
3,5-diprenyl-4-hydroxyacetophenoneJ774A.191.7838.96[7]
2'-Hydroxy-5'-MethoxyacetophenoneRAW 264.7Not SpecifiedDose-dependent inhibition[5]
2',5'-dimethoxychalcone derivativesRAW 264.7Not SpecifiedPotent inhibitory effect[8]

Table 2: Inhibition of Pro-inflammatory Cytokine Production by Acetophenone Derivatives in LPS-Stimulated Macrophages

CompoundCytokineCell LineConcentration (µM)% InhibitionReference
3,5-diprenyl-4-hydroxyacetophenoneIL-1βJ774A.191.7855.56[7]
3,5-diprenyl-4-hydroxyacetophenoneIL-6J774A.191.7851.62[7]
3,5-diprenyl-4-hydroxyacetophenoneTNF-αJ774A.191.7859.14[7]
2',5'-dihydroxyacetophenoneIL-1β, IL-6, TNF-αRAW 264.7Not SpecifiedSignificant inhibition[1][2]
2'-Hydroxy-5'-MethoxyacetophenoneTNF-αRAW 264.7Not SpecifiedDose-dependent suppression[5]

Experimental Protocols

Cell Culture and Maintenance

The RAW 264.7 murine macrophage cell line is a suitable model for these assays.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, they should be detached and subcultured.

General Experimental Workflow

The following diagram illustrates the general workflow for assessing the anti-inflammatory activity of this compound.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed RAW 264.7 cells in 96-well plates overnight_incubation Incubate overnight for cell adherence seed_cells->overnight_incubation pretreat Pre-treat cells with this compound overnight_incubation->pretreat lps_stimulation Stimulate with Lipopolysaccharide (LPS) pretreat->lps_stimulation incubation Incubate for a specified duration lps_stimulation->incubation collect_supernatant Collect cell culture supernatant incubation->collect_supernatant no_assay Nitric Oxide (NO) Assay collect_supernatant->no_assay cytokine_assay Cytokine (TNF-α, IL-6, IL-1β) ELISA collect_supernatant->cytokine_assay

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Protocol 1: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.[9]

  • Treatment:

    • Remove the old medium.

    • Add fresh medium containing various concentrations of this compound and incubate for 1 hour.

    • Add LPS (100-200 ng/mL) to induce inflammation and incubate for 24 hours.[10]

  • Griess Reagent Preparation:

  • Measurement:

    • Transfer 50 µL of cell culture supernatant to a new 96-well plate.

    • Add 50 µL of the Griess reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

Protocol 2: Pro-inflammatory Cytokine Measurement (ELISA)

This protocol quantifies the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Nitric Oxide Production Assay protocol.

  • Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the 96-well plate and collect the supernatant.

  • ELISA Procedure:

    • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific kits being used.

    • Typically, this involves coating a 96-well plate with a capture antibody, adding the supernatant samples, followed by a detection antibody, a substrate, and a stop solution.

  • Measurement: Measure the absorbance at the wavelength specified in the ELISA kit protocol using a microplate reader.

  • Quantification: Use the standard curve provided in the kit or generate one using recombinant cytokines to determine the concentration of each cytokine in the samples.

Signaling Pathway Analysis

To investigate the mechanism of action, the effect of this compound on the NF-κB and MAPK signaling pathways can be assessed by Western blotting.

signaling_pathway cluster_upstream Upstream Signaling cluster_pathways Intracellular Pathways cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK NFkB NF-κB Pathway (IκBα, p65) TLR4->NFkB Transcription Transcription Factors (AP-1, NF-κB) MAPK->Transcription NFkB->Transcription Compound 2,5-Dihydroxy- 4-methoxyacetophenone Compound->MAPK Inhibits Compound->NFkB Inhibits Gene_Expression Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6, IL-1β) Transcription->Gene_Expression Inflammation Inflammatory Response Gene_Expression->Inflammation

Caption: Inflammatory signaling pathways modulated by the compound.

This comprehensive guide provides researchers with the necessary information and protocols to effectively evaluate the in vitro anti-inflammatory properties of this compound. The provided data and methodologies serve as a strong foundation for further investigation into its therapeutic potential.

References

Application Notes and Protocols for MTT Assay of 2,5-Dihydroxy-4-methoxyacetophenone on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for assessing the cytotoxic effects of 2,5-Dihydroxy-4-methoxyacetophenone on various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. While specific data for this compound is limited in publicly available literature, this document leverages data from structurally similar chalcones and acetophenones to provide a robust framework for experimentation.

Introduction

This compound is an aromatic ketone that shares structural similarities with chalcones and other acetophenone (B1666503) derivatives known for their potential anticancer properties. Compounds of this class have been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1][2][3] The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of viable cells.

Data Presentation: Cytotoxicity of Structurally Similar Compounds

The following table summarizes the cytotoxic activity (IC₅₀ values) of structurally related chalcone (B49325) and acetophenone derivatives against various human cancer cell lines. This data can serve as a reference for designing experiments with this compound.

Compound/DerivativeCancer Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM)
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalconeA-549Lung CarcinomaNot Specified9.99
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalconeSH-SY5YNeuroblastomaNot Specified5.20
2',4-Dihydroxy-3′-methoxy-4′-ethoxychalconeU266Multiple MyelomaNot Specified15.02
2',4-Dihydroxy-4',6'-dimethoxy ChalconeMCF-7Breast Adenocarcinoma4852.5
2',4-Dihydroxy-4',6'-dimethoxy ChalconeMDA-MB-231Triple-Negative Breast Cancer4866.4
2',4′,6-Trihydroxy-4-methoxybenzophenoneHT-29Colon Carcinoma72122
Chalcone DerivativesHT29Colorectal CancerNot Specified4.61 - 9
Chalcone DerivativesMCF-7Breast AdenocarcinomaNot Specified4.61 - 9

Disclaimer: The IC₅₀ values presented are for structurally similar compounds and should be used for reference only. Actual values for this compound must be determined experimentally.

Experimental Protocols

Materials and Reagents
  • This compound

  • Selected human cancer cell lines (e.g., MCF-7, A549, HT-29)

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for formazan crystals

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Preparation of Reagents
  • Cell Culture Medium: Supplement DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin solution.

  • Compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. Store at -20°C. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • MTT Solution: Dissolve MTT in PBS at a concentration of 5 mg/mL.[4] Filter-sterilize the solution and store it at 4°C, protected from light.

MTT Assay Protocol
  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in fresh culture medium.

    • Determine cell viability and count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.[5]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in serum-free culture medium to achieve the desired final concentrations.

    • After 24 hours of cell attachment, carefully remove the medium from the wells.

    • Add 100 µL of the various concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]

  • Data Analysis:

    • Subtract the average absorbance of the blank control from the absorbance of all other wells.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, A549) seed_cells 3. Seed Cells (96-well plate, 5k-10k cells/well) cell_culture->seed_cells compound_prep 2. Prepare Compound Stock (this compound in DMSO) treat_cells 5. Treat with Compound (Serial dilutions) compound_prep->treat_cells incubate_attach 4. Incubate (24h) (Allow cell attachment) seed_cells->incubate_attach incubate_attach->treat_cells incubate_treat 6. Incubate (24-72h) (Drug exposure) treat_cells->incubate_treat add_mtt 7. Add MTT Reagent (10-20 µL of 5 mg/mL) incubate_treat->add_mtt incubate_mtt 8. Incubate (3-4h) (Formazan formation) add_mtt->incubate_mtt solubilize 9. Solubilize Formazan (Add DMSO) incubate_mtt->solubilize read_absorbance 10. Read Absorbance (570 nm) solubilize->read_absorbance calc_viability 11. Calculate % Viability read_absorbance->calc_viability determine_ic50 12. Determine IC50 calc_viability->determine_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Potential Signaling Pathways

Based on studies of structurally similar chalcone compounds, this compound may exert its anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis, such as the PI3K/Akt and NF-κB pathways.[3][6][7]

Signaling_Pathways Potential Signaling Pathways Affected by Chalcones cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Cellular Response compound 2,5-Dihydroxy-4- methoxyacetophenone PI3K PI3K compound->PI3K Inhibition IKK IKK compound->IKK Inhibition Akt Akt PI3K->Akt Apoptosis Apoptosis PI3K->Apoptosis Inhibition of mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation IκBα IκBα IKK->IκBα inhibits degradation NFκB NF-κB IκBα->NFκB sequesters NFκB->Proliferation NFκB->Apoptosis Inhibition of

Caption: Potential signaling pathways modulated by chalcone-like compounds.

References

Application Notes and Protocols for Chalcone Synthesis Using 2,5-Dihydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are a class of organic compounds characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. These scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The biological activity of chalcones can be fine-tuned by introducing various substituents on their aromatic rings. This document provides detailed application notes and experimental protocols for the synthesis of chalcones using 2,5-Dihydroxy-4-methoxyacetophenone as a precursor, leading to chalcones with a 2',5'-dihydroxy-4'-methoxy substitution pattern on the A-ring. Such substitution patterns are often associated with enhanced biological potential.

Synthesis of 2',5'-Dihydroxy-4'-methoxychalcones

The primary method for synthesizing chalcones is the Claisen-Schmidt condensation , a base-catalyzed reaction between an acetophenone (B1666503) derivative and an aromatic aldehyde. In this context, this compound serves as the ketone component, which reacts with various substituted benzaldehydes to yield a diverse library of chalcones.

General Reaction Scheme

G cluster_0 Claisen-Schmidt Condensation precursor This compound product 2',5'-Dihydroxy-4'-methoxychalcone Derivative precursor->product aldehyde Substituted Benzaldehyde (B42025) aldehyde->product catalyst Base Catalyst (e.g., NaOH or KOH) Solvent (e.g., Ethanol) catalyst->product  Reaction Conditions

Caption: General scheme of the Claisen-Schmidt condensation.

Experimental Protocols

While a specific protocol for this compound is not extensively documented, the following generalized procedures are adapted from established methods for structurally similar hydroxy- and methoxy-substituted acetophenones.

Protocol 1: Conventional Base-Catalyzed Synthesis

This method is a standard procedure for the Claisen-Schmidt condensation.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (B145695) (or Methanol)

  • Deionized water

  • Hydrochloric acid (HCl), dilute solution

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in a suitable amount of ethanol.

  • Prepare a 40-50% aqueous solution of NaOH or KOH.

  • Cool the flask containing the ethanolic solution in an ice bath.

  • Slowly add the aqueous base solution (2.5 equivalents) to the stirred mixture. A change in color is typically observed.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic (pH ~2-3).

  • A solid precipitate (the crude chalcone) will form. Collect the solid by vacuum filtration.

  • Wash the solid product with cold distilled water until the washings are neutral to litmus (B1172312) paper.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol (B129727), to obtain the pure crystalline chalcone (B49325).

  • Dry the purified product in a desiccator.

Protocol 2: Solvent-Free Grinding Method

This is an environmentally friendly alternative to the conventional method.

Materials:

  • This compound

  • Substituted benzaldehyde

  • Solid Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Mortar and pestle

  • Deionized water

  • Hydrochloric acid (HCl), dilute solution

Procedure:

  • Place this compound (1 equivalent), the substituted benzaldehyde (1 equivalent), and solid NaOH or KOH (2 equivalents) in a mortar.

  • Grind the mixture vigorously with a pestle at room temperature for 15-30 minutes. The mixture will typically become pasty and change color.

  • Monitor the reaction completion by TLC.

  • Add cold water to the reaction mixture and stir.

  • Neutralize the mixture with a cold 10% HCl solution.

  • Filter the precipitated solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Data Presentation

The following table summarizes expected and reported data for chalcones with similar substitution patterns. Note that specific data for derivatives of this compound may vary.

Chalcone DerivativeSynthesis MethodYield (%)Melting Point (°C)Antioxidant Activity (IC50, µM)Anticancer Activity (IC50, µM)Anti-inflammatory Activity
2',5'-dihydroxy-3,4-dimethoxy chalconeGrinding70-84-7.34 (DPPH)[1]--
2',5'-dihydroxychalconeClaisen-Schmidt---Potent against various tumor cell lines[2][3]Potent inhibitor of mediators from mast cells and neutrophils[4]
2',5'-dihydroxy-4-chlorochalconeClaisen-Schmidt----Remarkable inhibition of hind-paw edema[4]
2'-chloro-2,5-dihydroxychalconeClaisen-Schmidt---0.31 µg/mL (HUVEC)-

Biological Activities and Signaling Pathways

Chalcones derived from this compound, possessing a 2',5'-dihydroxy-4'-methoxy-substituted A-ring, are expected to exhibit a range of biological activities based on studies of structurally related compounds.

Antioxidant Activity

The presence of multiple hydroxyl groups on the aromatic rings of chalcones is a key structural feature for their antioxidant properties.[4] These compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS). A study on 2',5'-dihydroxy-3,4-dimethoxychalcone demonstrated high antioxidant activity.[1]

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common method to evaluate the antioxidant capacity of chemical compounds.[5]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Synthesized chalcone samples

  • Ascorbic acid (as a positive control)

  • 96-well microplate and reader or a spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the synthesized chalcone and ascorbic acid in methanol.

  • In a 96-well plate, add a specific volume of each chalcone dilution to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for 30 minutes.[5]

  • Measure the absorbance at 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[5]

Anticancer Activity

Chalcones with dihydroxy substitutions have shown significant cytotoxic effects against various cancer cell lines.[2][3][6] Studies on 2',5'-dihydroxychalcones revealed potent cytotoxicity against a variety of tumor cell lines.[2][3] The presence of electron-withdrawing substituents on the B-ring of 2',5'-dihydroxychalcones was found to enhance their cytotoxic potential.[2]

Anti-inflammatory Activity

Several dihydroxy-substituted chalcones exhibit potent anti-inflammatory properties.[4][6] Specifically, 2',5'-dihydroxychalcones have been shown to inhibit the release of inflammatory mediators from mast cells and neutrophils.[4]

Modulation of Signaling Pathways

The biological effects of dihydroxy- and methoxy-substituted chalcones are often mediated through their interaction with key cellular signaling pathways implicated in cancer and inflammation.

1. NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses and cell survival. Aberrant NF-κB signaling is linked to various inflammatory diseases and cancers. Some chalcones have been shown to inhibit the NF-κB pathway.

G cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates IKK->IkB leads to degradation of NFkB_dimer NF-κB (p65/p50) IkB->NFkB_dimer inhibits NFkB_active Active NF-κB (p65/p50) NFkB_dimer->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Transcription Inflammatory Gene Transcription Nucleus->Gene_Transcription Chalcone Dihydroxy-methoxy Chalcone Chalcone->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by chalcones.

2. PI3K/Akt Signaling Pathway:

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers. Certain chalcones have been found to modulate this pathway.

G GF Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor binds PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream Cell_Response Cell Survival, Proliferation, Growth Downstream->Cell_Response Chalcone Dihydroxy-methoxy Chalcone Chalcone->PI3K inhibits Chalcone->Akt inhibits

Caption: Modulation of the PI3K/Akt signaling pathway by chalcones.

3. MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route that controls a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dihydrochalcone derivatives have been shown to inhibit the EGFR/MAPK signaling pathway.[7]

G Stimuli Extracellular Stimuli (e.g., Growth Factors) Receptor Receptor Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Chalcone Dihydroxy-methoxy Chalcone Chalcone->Raf inhibits Chalcone->MEK inhibits

Caption: Inhibition of the MAPK signaling pathway by chalcones.

Conclusion

This compound is a valuable precursor for the synthesis of a diverse range of chalcones with significant potential in drug discovery and development. The straightforward Claisen-Schmidt condensation allows for the efficient production of these compounds. Based on the biological activities of structurally related chalcones, derivatives synthesized from this precursor are promising candidates for further investigation as antioxidant, anticancer, and anti-inflammatory agents. Their therapeutic potential is likely linked to their ability to modulate key cellular signaling pathways such as NF-κB, PI3K/Akt, and MAPK. The provided protocols offer a solid foundation for researchers to synthesize and evaluate these promising compounds.

References

Application Notes and Protocols for 2,5-Dihydroxy-4-methoxyacetophenone in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant challenge to global health, necessitating the exploration of novel therapeutic agents. 2,5-Dihydroxy-4-methoxyacetophenone is a phenolic compound that has garnered interest for its potential neuroprotective properties. This document provides an overview of its application in neurodegenerative disease models, including detailed protocols for its evaluation.

Note on Available Data: Direct experimental data on this compound in neurodegenerative disease models is limited. However, extensive research has been conducted on its structural isomer, 2,3-dihydroxy-4-methoxyacetophenone , which has demonstrated significant neuroprotective effects. The data and mechanisms associated with this isomer are presented here as a reference and a predictive framework for the potential activities of this compound.

Mechanism of Action

Based on studies of structurally related compounds, the neuroprotective effects of this compound are hypothesized to be multifactorial, primarily revolving around its antioxidant and anti-excitotoxic properties. The proposed mechanisms include:

  • Antioxidant Activity: The compound likely scavenges free radicals, reducing oxidative stress, a key pathological feature in many neurodegenerative diseases.

  • Inhibition of Calcium Influx: By preventing excessive calcium ion accumulation in neuronal cells, it may protect against glutamate-induced excitotoxicity.[1]

  • Modulation of Pro-survival Signaling Pathways: It may activate endogenous antioxidant pathways, such as the Nrf2/HO-1 system, to enhance cellular defense against oxidative damage.

Data Presentation

The following tables summarize the quantitative data obtained from studies on the structural isomer, 2,3-dihydroxy-4-methoxyacetophenone, in various neurodegenerative disease models.

Table 1: In Vitro Neuroprotective and Antioxidant Activity of 2,3-Dihydroxy-4-methoxyacetophenone

AssayCell LineNeurotoxinEndpointResultReference
NeuroprotectionHT22Glutamate (B1630785)Cell Viability (MTT Assay)EC₅₀: 10.94 µM[1]
Calcium InfluxHT22GlutamateIntracellular Ca²⁺ AccumulationInhibition Observed[1]
Antioxidant Activity-DPPH RadicalRadical ScavengingAntioxidant Activity Confirmed[1]

Table 2: In Vivo Cognitive Enhancement Effects of 2,3-Dihydroxy-4-methoxyacetophenone

Animal ModelDisease ModelTreatmentBehavioral TestOutcomeReference
MiceScopolamine-induced Amnesia50 mg/kg (oral)Morris Water MazeImproved spatial memory[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective potential of this compound.

In Vitro Neuroprotection Assay against Glutamate-Induced Cytotoxicity in HT22 Cells

This protocol is designed to evaluate the ability of this compound to protect neuronal cells from glutamate-induced excitotoxicity.

a. Materials:

  • HT22 mouse hippocampal neuronal cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Glutamate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

b. Procedure:

  • Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare various concentrations of this compound in serum-free DMEM. After 24 hours of cell seeding, replace the medium with the compound-containing medium and incubate for 2 hours.

  • Induction of Neurotoxicity: Add glutamate to a final concentration of 5 mM to the wells (except for the control group) and incubate for another 24 hours.

  • MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging activity of the compound.

a. Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • This compound

  • Ascorbic acid (positive control)

  • 96-well plate

b. Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of this compound in methanol and make serial dilutions.

  • Assay Procedure: In a 96-well plate, add 100 µL of the compound solution at various concentrations. Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance of the DPPH solution with the compound.

Measurement of Intracellular Calcium Levels

This protocol assesses the effect of the compound on glutamate-induced intracellular calcium influx.

a. Materials:

  • HT22 cells

  • Fura-2 AM (calcium indicator dye)

  • Hanks' Balanced Salt Solution (HBSS)

  • Glutamate

  • This compound

  • Fluorescence microscope or plate reader

b. Procedure:

  • Cell Seeding: Seed HT22 cells on glass coverslips or in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Incubate the cells with 5 µM Fura-2 AM in HBSS for 30-45 minutes at 37°C.

  • Washing: Wash the cells three times with HBSS to remove excess dye.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound for 30 minutes.

  • Fluorescence Measurement: Measure baseline fluorescence by alternating excitation wavelengths between 340 nm and 380 nm and measuring emission at 510 nm.

  • Glutamate Stimulation: Add glutamate to the cells and immediately begin recording the fluorescence ratio (F340/F380) over time.

  • Data Analysis: The change in the F340/F380 ratio is proportional to the change in intracellular calcium concentration.

Western Blot Analysis for Nrf2 and HO-1

This protocol determines if the compound activates the Nrf2/HO-1 antioxidant pathway.

a. Materials:

  • Neuronal cells (e.g., SH-SY5Y or primary neurons)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

b. Procedure:

  • Cell Treatment and Lysis: Treat neuronal cells with this compound for the desired time. Lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL reagent and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Visualizations

Proposed Neuroprotective Mechanism of Action

G DHMAP 2,5-Dihydroxy- 4-methoxyacetophenone ROS Reactive Oxygen Species (ROS) DHMAP->ROS Scavenges Ca_Influx Ca²⁺ Influx DHMAP->Ca_Influx Inhibits Nrf2 Nrf2 DHMAP->Nrf2 Activates Neuroprotection Neuroprotection DHMAP->Neuroprotection Promotes Glutamate Glutamate (Excitotoxicity) Glutamate->ROS Glutamate->Ca_Influx Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Ca_Influx->Mito_Dys Apoptosis Neuronal Apoptosis Mito_Dys->Apoptosis ARE ARE Nrf2->ARE Translocates to nucleus & binds ARE HO1 HO-1 & Other Antioxidant Enzymes ARE->HO1 Upregulates HO1->ROS Neutralizes HO1->Neuroprotection

Caption: Proposed neuroprotective signaling pathways of this compound.

Experimental Workflow for In Vitro Neuroprotection Assessment

G Start Start: Seed Neuronal Cells (e.g., HT22) Pretreat Pre-treat with This compound Start->Pretreat Induce Induce Neurotoxicity (e.g., Glutamate) Pretreat->Induce Incubate Incubate for 24h Induce->Incubate Assess Assess Endpoints Incubate->Assess Viability Cell Viability (MTT Assay) Assess->Viability ROS ROS Levels (DCFDA Assay) Assess->ROS Calcium Intracellular Ca²⁺ (Fura-2 AM) Assess->Calcium Proteins Protein Expression (Western Blot) Assess->Proteins End End: Analyze Data Viability->End ROS->End Calcium->End Proteins->End

Caption: Workflow for evaluating the neuroprotective effects of the compound in vitro.

Conclusion

While further research is required to fully elucidate the therapeutic potential of this compound in neurodegenerative diseases, the data from its structural isomer, 2,3-dihydroxy-4-methoxyacetophenone, suggests promising neuroprotective activities. The provided protocols offer a comprehensive framework for researchers to investigate its efficacy and mechanism of action in relevant in vitro models. These studies will be crucial in determining its viability as a lead compound for the development of novel therapies for neurodegenerative disorders.

References

Application Note & Protocol: In Vivo Evaluation of 2,5-Dihydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental framework for evaluating the in vivo anti-inflammatory and antioxidant properties of 2,5-Dihydroxy-4-methoxyacetophenone. Acetophenones and their derivatives have been noted for a range of biological activities, including antioxidant and anti-inflammatory effects.[1] Furthermore, this compound has been shown to inhibit glutamate-induced cytotoxicity, suggesting neuroprotective potential which may be linked to antioxidant and anti-inflammatory mechanisms.[2] This protocol utilizes the carrageenan-induced paw edema model in rats, a well-established and reliable method for screening potential anti-inflammatory agents.[3][4] The primary endpoints include the reduction of paw edema and the modulation of key inflammatory and oxidative stress biomarkers.

Experimental Design and Workflow

The overall experimental design is a preclinical, randomized, controlled study in a rat model of acute inflammation. The workflow involves animal acclimatization, baseline measurements, administration of the test compound, induction of inflammation, and subsequent analysis of physiological and biochemical parameters.

experimental_workflow start Animal Acclimatization (Wistar Rats, 1 week) grouping Random Group Assignment (n=6 per group) start->grouping dosing Compound Administration (i.p. or p.o.) - Vehicle - Positive Control (Indomethacin) - Test Compound (3 Doses) grouping->dosing induction Inflammation Induction (0.1 mL 1% Carrageenan in subplantar right hind paw) dosing->induction 30-60 min post-dosing measurement Paw Volume Measurement (Plethysmometer) Time = 0, 1, 2, 3, 4, 5 hours induction->measurement euthanasia Euthanasia & Sample Collection (5 hours post-induction) measurement->euthanasia analysis Biochemical & Histological Analysis euthanasia->analysis sub_analysis1 Paw Tissue: - Cytokines (TNF-α, IL-6) - COX-2, iNOS (Western Blot) - Histopathology (H&E) analysis->sub_analysis1 sub_analysis2 Serum/Plasma: - Oxidative Stress Markers (MDA, SOD, CAT, GSH-Px) analysis->sub_analysis2

Caption: Overall experimental workflow for in vivo testing.

Materials and Reagents

  • Test Compound: this compound (purity >98%)

  • Animals: Male Wistar rats (150-200g)

  • Inducing Agent: Lambda Carrageenan (Type IV)

  • Positive Control: Indomethacin

  • Vehicle: 0.5% Sodium Carboxymethyl Cellulose (Na-CMC) or Saline with 1% Tween 80

  • Anesthetics: Ketamine/Xylazine or Isoflurane

  • Reagents for Biochemical Assays:

    • ELISA kits for Rat TNF-α and IL-6

    • Antibodies for Western Blot (COX-2, iNOS, β-actin)

    • Assay kits for Malondialdehyde (MDA), Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px)

  • Equipment:

    • Digital Plethysmometer

    • Homogenizer

    • Centrifuge

    • ELISA plate reader

    • Western Blotting apparatus

    • Spectrophotometer

Detailed Experimental Protocols

Animal Handling and Grouping
  • Acclimatization: House male Wistar rats in a controlled environment (22±2°C, 12h light/dark cycle) with ad libitum access to standard chow and water for at least one week before the experiment.

  • Grouping: Randomly divide animals into five groups (n=6 per group):

    • Group I (Normal Control): Receives vehicle only, no carrageenan.

    • Group II (Negative Control): Receives vehicle + carrageenan injection.

    • Group III (Positive Control): Receives Indomethacin (10 mg/kg, i.p.) + carrageenan.[5]

    • Group IV (Test Compound - Low Dose): Receives Test Compound (e.g., 25 mg/kg, p.o.) + carrageenan.

    • Group V (Test Compound - Mid Dose): Receives Test Compound (e.g., 50 mg/kg, p.o.) + carrageenan.

    • Group VI (Test Compound - High Dose): Receives Test Compound (e.g., 100 mg/kg, p.o.) + carrageenan.

Protocol for Carrageenan-Induced Paw Edema[6][7]
  • Fasting: Fast animals overnight before the experiment but allow free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the 0-hour reading.

  • Compound Administration: Administer the vehicle, indomethacin, or test compound orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[5][6]

  • Inflammation Induction: Inject 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline into the sub-plantar surface of the right hind paw.[5][7]

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[5]

  • Calculation:

    • Increase in Paw Volume: (Paw volume at time 't') - (Paw volume at time 0).

    • Percent Inhibition of Edema (%): [1 - (ΔV_treated / ΔV_control)] * 100, where ΔV is the change in volume.

Sample Collection and Processing
  • Euthanasia: At the end of the 5-hour observation period, euthanize the animals using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Blood Collection: Collect blood via cardiac puncture. Centrifuge at 3000 rpm for 15 minutes to separate serum and store at -80°C for biochemical analysis.

  • Tissue Collection: Excise the inflamed paw tissue.

    • One portion can be fixed in 10% neutral buffered formalin for histopathological analysis.

    • Immediately snap-freeze the remaining portion in liquid nitrogen and store at -80°C for cytokine and protein expression analysis.

Protocol for Biochemical Analysis
  • Cytokine Measurement (ELISA):

    • Homogenize a weighed portion of the paw tissue in lysis buffer.

    • Centrifuge the homogenate and collect the supernatant.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Measure the levels of TNF-α and IL-6 in the tissue supernatant using commercial ELISA kits according to the manufacturer's instructions.

  • Oxidative Stress Marker Analysis: [8]

    • Use collected serum or tissue homogenates for these assays.

    • Lipid Peroxidation (MDA): Measure MDA levels using the Thiobarbituric Acid Reactive Substances (TBARS) assay.[9] This assay quantifies the MDA-TBA adduct spectrophotometrically.

    • Antioxidant Enzymes (SOD, CAT, GSH-Px): Measure the activity of SOD, CAT, and GSH-Px using commercially available assay kits. These kits typically rely on colorimetric reactions where the enzyme's activity is proportional to a change in absorbance.[10]

Data Presentation (Hypothetical Data)

Table 1: Effect on Carrageenan-Induced Paw Edema
GroupDose (mg/kg)Paw Volume Increase (mL) at 3hEdema Inhibition (%) at 3h
Negative Control Vehicle0.85 ± 0.07-
Positive Control Indomethacin (10)0.32 ± 0.0462.35%
Test Compound 250.68 ± 0.0620.00%
Test Compound 500.51 ± 0.0540.00%
Test Compound 1000.39 ± 0.04*54.12%
Data are presented as Mean ± SEM. *p < 0.05 compared to Negative Control.
Table 2: Effect on Inflammatory and Oxidative Stress Markers
GroupDose (mg/kg)TNF-α (pg/mg protein)IL-6 (pg/mg protein)MDA (nmol/mg protein)SOD (U/mg protein)
Negative Control Vehicle152.4 ± 12.1210.5 ± 15.83.45 ± 0.2125.6 ± 2.3
Positive Control Indomethacin (10)75.3 ± 8.598.2 ± 10.12.11 ± 0.1845.1 ± 3.9
Test Compound 25130.1 ± 11.5185.6 ± 14.23.01 ± 0.2030.2 ± 2.8
Test Compound 50105.7 ± 9.9144.3 ± 12.52.65 ± 0.1938.8 ± 3.1
Test Compound 10088.6 ± 9.2115.9 ± 11.72.24 ± 0.1743.5 ± 3.5
Data are presented as Mean ± SEM. *p < 0.05 compared to Negative Control.

Mechanistic Pathways and Relationships

The anti-inflammatory effect of the test compound is likely mediated through the inhibition of pro-inflammatory signaling pathways. Carrageenan injection triggers the release of inflammatory mediators, leading to increased vascular permeability, leukocyte infiltration, and the production of cytokines and prostaglandins.[4][7]

signaling_pathway carrageenan Carrageenan Insult cell_damage Cellular Damage & Mediator Release (Histamine, Bradykinin) carrageenan->cell_damage nfkb_mapk Activation of NF-κB & MAPK Pathways cell_damage->nfkb_mapk gene_expression Pro-inflammatory Gene Expression nfkb_mapk->gene_expression cytokines ↑ TNF-α, IL-6 gene_expression->cytokines enzymes ↑ iNOS, COX-2 gene_expression->enzymes inflammation Inflammation (Edema, Pain, Redness) cytokines->inflammation prostaglandins ↑ Prostaglandins enzymes->prostaglandins ros ↑ Reactive Oxygen Species (ROS) enzymes->ros prostaglandins->inflammation ros->inflammation compound 2,5-Dihydroxy- 4-methoxyacetophenone compound->nfkb_mapk Inhibits compound->ros Scavenges

Caption: Hypothesized anti-inflammatory signaling pathway.

The interplay between inflammation and oxidative stress is critical. Inflammatory cells produce reactive oxygen species (ROS), and ROS can, in turn, amplify the inflammatory response. An effective compound may target both arms of this cycle.

cycle_diagram inflammation Inflammation (Leukocyte Infiltration, Cytokine Release) oxidative_stress Oxidative Stress (ROS/RNS Production) inflammation->oxidative_stress Promotes tissue_damage Tissue Damage (Lipid Peroxidation, DNA Damage) oxidative_stress->tissue_damage Causes tissue_damage->inflammation Exacerbates compound Test Compound compound->inflammation Anti-inflammatory Effect compound->oxidative_stress Antioxidant Effect

References

Application Notes and Protocols for Preparing Stock Solutions of 2,5-Dihydroxy-4-methoxyacetophenone for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,5-Dihydroxy-4-methoxyacetophenone is a phenolic compound that has garnered interest in biomedical research for its potential biological activities, including neuroprotective effects.[1] Proper preparation of stock solutions is a critical first step for accurate and reproducible in vitro studies in cell culture. This document provides detailed application notes and a comprehensive protocol for the preparation, storage, and use of this compound stock solutions to ensure experimental consistency and reliability.

Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO)
Typical Stock Concentration 10 mM
Recommended Final DMSO Concentration in Media ≤ 0.1% (v/v)
Storage of Stock Solution -20°C or -80°C in aliquots

Experimental Protocols

3.1. Materials

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile serological pipettes

  • Laminar flow hood or biosafety cabinet

3.2. Protocol for Preparing a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

3.2.1. Calculation of Mass

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For example, to prepare 1 mL of a 10 mM stock solution:

  • Molarity = 10 mM = 0.010 mol/L

  • Volume = 1 mL = 0.001 L

  • Molecular Weight = 182.17 g/mol

Mass (mg) = 0.010 mol/L * 0.001 L * 182.17 g/mol * 1000 mg/g = 1.8217 mg

3.2.2. Step-by-Step Procedure

  • Weighing: In a sterile microcentrifuge tube, accurately weigh out 1.82 mg of this compound powder using a calibrated analytical balance.

  • Dissolving: Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional): If required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.[2][3]

3.3. Protocol for Preparing Working Solutions

This protocol describes the preparation of working solutions from the 10 mM stock for treating cells in culture. It is crucial to maintain the final DMSO concentration at a non-toxic level, typically at or below 0.1%.[4][5]

3.3.1. Serial Dilution Strategy

To achieve a range of working concentrations for dose-response experiments, a serial dilution approach is recommended. The following is an example of how to prepare a 10 µM working solution from a 10 mM stock solution, ensuring the final DMSO concentration in the cell culture well is 0.1%.

  • Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For a final concentration of 10 µM, a 1:1000 dilution is required.

  • Vehicle Control: It is imperative to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the treated wells (e.g., 0.1%) but without the compound.

  • Treatment of Cells: Add the appropriate volume of the working solution to the cell culture wells to achieve the desired final concentration. For example, if you add 10 µL of a 1 mM working solution to 990 µL of medium in a well, the final concentration will be 10 µM with 0.1% DMSO.

Visualization of Experimental Workflow and Potential Mechanism

4.1. Stock Solution Preparation Workflow

The following diagram illustrates the workflow for preparing the stock and working solutions of this compound.

G cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute in Media thaw->dilute treat Treat Cells dilute->treat

Workflow for preparing this compound solutions.

4.2. Hypothetical Signaling Pathway

Chalcones and related phenolic compounds have been shown to modulate various signaling pathways involved in cell proliferation and survival. For instance, a structurally similar chalcone (B49325) has been reported to inhibit the PI3K/Akt/mTOR pathway.[6] The following diagram illustrates this as a potential mechanism of action for this compound.

G cluster_pathway Hypothetical Signaling Pathway Inhibition compound 2,5-Dihydroxy-4- methoxyacetophenone pi3k PI3K compound->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Potential inhibition of the PI3K/Akt/mTOR pathway.

References

Application Notes and Protocols for the Characterization of 2,5-Dihydroxy-4-methoxyacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the analytical characterization of 2,5-Dihydroxy-4-methoxyacetophenone and its derivatives, which are of significant interest due to their potential therapeutic properties, including anticancer and anti-inflammatory activities. The following sections detail common analytical techniques for the structural elucidation, quantification, and characterization of these compounds.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a fundamental technique for the separation, quantification, and purification of this compound derivatives. The method's versatility allows for adaptation to various derivatives, including chalcones.

Application Note:

This protocol is designed for the quantitative analysis of this compound and its derivatives in various matrices, including reaction mixtures and biological samples. The described method utilizes a reverse-phase C18 column and gradient elution to achieve optimal separation.

Experimental Protocol: HPLC-UV/MS

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector and coupled to a mass spectrometer (MS) is recommended for comprehensive analysis.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable for the separation of these moderately polar compounds.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile or Methanol with 0.1% formic acid

  • Gradient Elution: A typical gradient profile starts with a higher percentage of Solvent A, gradually increasing the proportion of Solvent B to elute more hydrophobic compounds. An example gradient is as follows:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection:

    • UV/PDA: Monitoring at multiple wavelengths, typically around 280 nm and 320 nm, is recommended to capture the absorbance maxima of different derivatives.

    • MS (ESI): Electrospray ionization in both positive and negative ion modes should be employed for the identification and confirmation of molecular weights and fragmentation patterns.

  • Sample Preparation: Samples should be dissolved in the initial mobile phase composition or a compatible solvent (e.g., methanol, acetonitrile) and filtered through a 0.45 µm syringe filter before injection.

Data Presentation:

CompoundRetention Time (min)λmax (nm)[M+H]⁺[M-H]⁻
This compound8.5280183.06181.05
Derivative 1 (e.g., Chalcone)15.2320VariesVaries
Derivative 2 (e.g., Schiff Base)12.8295VariesVaries

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Dissolution Dissolve Sample Filtration Filter (0.45 µm) Dissolution->Filtration Injector Injector Filtration->Injector Column C18 Column Injector->Column Detector UV/PDA & MS Column->Detector Integration Peak Integration Detector->Integration Quantification Quantification Integration->Quantification Identification Structural ID Integration->Identification

Caption: A streamlined workflow for the HPLC analysis of acetophenone (B1666503) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

Application Note:

This section provides a general protocol for acquiring ¹H and ¹³C NMR spectra of the target compounds. Deuterated solvents such as DMSO-d₆ or CDCl₃ are commonly used. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

    • Number of scans: 1024 or more, as ¹³C has low natural abundance.

    • Relaxation delay: 2 seconds.

Data Presentation: Representative NMR Data

¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
~12.5 (s, 1H)-OH (intramolecular H-bond)~202.0C=O
~9.5 (s, 1H)-OH~165.0C-O
~7.0 (s, 1H)Ar-H~158.0C-O
~6.5 (s, 1H)Ar-H~145.0Ar-C
3.8 (s, 3H)-OCH₃~115.0Ar-C
2.5 (s, 3H)-COCH₃~105.0Ar-CH
~101.0Ar-CH
~56.0-OCH₃
~27.0-COCH₃

Note: Chemical shifts are approximate and will vary depending on the specific derivative.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight and obtaining structural information through fragmentation patterns of this compound derivatives.

Application Note:

This protocol outlines a general procedure for analyzing the target compounds using Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives and Electrospray Ionization Mass Spectrometry (ESI-MS) for less volatile compounds, often coupled with HPLC.

Experimental Protocol: GC-MS

For volatile or derivatized phenolic compounds, GC-MS provides excellent separation and sensitive detection.

  • Derivatization (for non-volatile compounds): To increase volatility, hydroxyl groups can be derivatized, for example, by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5-10 min at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

Data Presentation: Common Mass Fragments

m/zProposed Fragment
[M]⁺Molecular Ion
[M-15]⁺Loss of -CH₃
[M-43]⁺Loss of -COCH₃
VariesCleavage of derivative-specific bonds

Logical Flow for Compound Characterization

Characterization_Flow Start Purified Compound HPLC HPLC Analysis Start->HPLC NMR NMR Spectroscopy Start->NMR MS Mass Spectrometry Start->MS Purity Purity Assessment HPLC->Purity Structure_Confirm Structure Confirmation NMR->Structure_Confirm MW_Confirm Molecular Weight Confirmation MS->MW_Confirm Final_Structure Final Structure Elucidated Purity->Final_Structure Structure_Confirm->Final_Structure MW_Confirm->Final_Structure Signaling_Pathways cluster_stimuli External Stimuli cluster_pathways Key Signaling Pathways cluster_effects Cellular Effects Stimuli Pro-inflammatory or Carcinogenic Stimuli NFkB NF-κB Pathway Stimuli->NFkB PI3K_Akt PI3K/Akt Pathway Stimuli->PI3K_Akt MAPK MAPK Pathway Stimuli->MAPK Inflammation Inflammation NFkB->Inflammation Angiogenesis Angiogenesis NFkB->Angiogenesis Proliferation Cell Proliferation PI3K_Akt->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis MAPK->Proliferation MAPK->Apoptosis Chalcone Chalcone Derivatives Chalcone->NFkB Chalcone->PI3K_Akt Chalcone->MAPK

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dihydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-dihydroxy-4-methoxyacetophenone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of byproducts.

Observed Issue Potential Cause Suggested Action(s)
Low yield of the desired product with significant amounts of starting material remaining. Incomplete reaction. This could be due to insufficient reaction time, low temperature, or deactivated reagents/catalysts.- Extend the reaction time and/or increase the reaction temperature.- Ensure the freshness and purity of all reagents and solvents.- For reactions involving Lewis acids (e.g., AlCl₃), ensure they are anhydrous.
Presence of an isomeric byproduct in analytical data (e.g., NMR, LC-MS). Formation of a regioisomer during Friedel-Crafts acylation or Fries rearrangement. The position of the acetyl group can be misplaced.- Optimize the reaction temperature. In Fries rearrangements, lower temperatures often favor the para product, while higher temperatures can favor the ortho product.[1][2]- The choice of solvent can also influence regioselectivity.[1]- Employ purification techniques such as column chromatography or fractional crystallization to separate the isomers.
Mass spectrometry data indicates a diacetylated byproduct. The starting material (e.g., a highly activated hydroquinone (B1673460) ether) is susceptible to a second acylation reaction under Friedel-Crafts conditions.- Use the acylating agent as the limiting reagent.- Maintain a low reaction temperature to control the reaction rate.- Ensure efficient stirring to prevent localized high concentrations of reagents.
Product analysis reveals the presence of one or more phenolic impurities without the methoxy (B1213986) group. Demethylation of the methoxy group by the Lewis acid catalyst (e.g., AlCl₃) used in the reaction.[3]- Lower the reaction temperature.- Use a minimal amount of the Lewis acid catalyst.- Reduce the overall reaction time.
Analysis shows a mixture of partially demethylated intermediates. In syntheses involving the selective demethylation of a polymethoxy precursor (e.g., 2,4,5-trimethoxyacetophenone), the reaction may not have gone to completion, or the selectivity was poor.- Increase the amount of the demethylating agent (e.g., AlCl₃).- Extend the reaction time.- Optimize the solvent system; for instance, dichloromethane (B109758) is often used with aluminum chloride for selective demethylation.[4]
The final product is contaminated with a trihydroxyacetophenone. Over-demethylation of a polymethoxy precursor, removing more than the intended number of methyl groups.- Reduce the amount of the demethylating agent.- Decrease the reaction time and/or temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most common synthetic strategies include:

  • Friedel-Crafts acylation of a suitable hydroquinone monomethyl ether derivative.

  • Fries rearrangement of an acylated hydroquinone monomethyl ether.[1][5][6]

  • Selective demethylation of 2,4,5-trimethoxyacetophenone.[4]

Q2: I am performing a Fries rearrangement to synthesize a hydroxyacetophenone and I'm getting a mixture of isomers. How can I improve the selectivity?

A2: The ortho/para selectivity of the Fries rearrangement is highly dependent on the reaction conditions.[1] Generally, lower reaction temperatures favor the para-isomer, while higher temperatures favor the ortho-isomer.[2] The choice of solvent can also play a critical role in directing the regioselectivity.[1] Experimenting with a range of temperatures and non-polar to polar solvents is recommended to optimize for the desired isomer.

Q3: During a Friedel-Crafts acylation, I've noticed the formation of a byproduct with a higher molecular weight. What could this be?

A3: A higher molecular weight byproduct in a Friedel-Crafts acylation often points to diacylation. If your starting aromatic ring is highly activated by electron-donating groups (like methoxy groups), it can be reactive enough to undergo a second acylation. To minimize this, you can try using the acylating agent as the limiting reagent and maintaining low reaction temperatures.

Q4: My NMR analysis shows signals corresponding to a loss of a methyl group. What is causing this?

A4: The loss of a methyl group is likely due to demethylation caused by the Lewis acid catalyst (e.g., aluminum chloride) used in your reaction. Lewis acids can coordinate with the oxygen of the methoxy group, leading to the cleavage of the methyl-oxygen bond.[3] To prevent this, consider using milder reaction conditions, such as lower temperatures, shorter reaction times, and the minimum effective amount of the Lewis acid.

Q5: What is the best way to purify the final this compound product from its byproducts?

A5: The choice of purification method depends on the nature of the impurities.

  • Recrystallization is often effective for removing minor impurities if a suitable solvent system can be found.[5]

  • Column chromatography on silica (B1680970) gel is a more robust method for separating regioisomers and other byproducts with different polarities.

  • An acid-base extraction can be useful to separate phenolic compounds from non-phenolic impurities.

Experimental Protocols

Example Protocol: Synthesis of 2,5-Dihydroxyacetophenone via Fries Rearrangement

This protocol is adapted from a literature procedure for a related synthesis.[5]

  • Reactants: A mixture of dry hydroquinone diacetate and anhydrous aluminum chloride (in a molar ratio of approximately 1:3.4) is prepared.

  • Reaction Setup: The powdered mixture is placed in a dry round-bottom flask equipped with an air condenser, a calcium chloride drying tube, and a gas-absorption trap.

  • Heating: The flask is slowly heated in an oil bath. The temperature is gradually raised to 110-120 °C, at which point the evolution of hydrogen chloride gas should begin. The temperature is then further increased to and maintained at 160-165 °C for approximately 3 hours.

  • Workup: After cooling to room temperature, the reaction mixture is carefully treated with crushed ice, followed by the addition of concentrated hydrochloric acid to decompose the excess aluminum chloride.

  • Isolation: The resulting solid product is collected by vacuum filtration and washed with cold water.

  • Purification: The crude product can be purified by recrystallization from water or ethanol.[5]

Visualizations

G Troubleshooting Workflow for this compound Synthesis cluster_issues Common Issues & Byproducts cluster_solutions Corrective Actions start Start Synthesis analyze Analyze Crude Product (NMR, LC-MS, TLC) start->analyze check_purity Is Product Pure? analyze->check_purity end Product Obtained check_purity->end Yes troubleshoot Identify Impurity/Issue check_purity->troubleshoot No low_yield Low Yield / Incomplete Reaction troubleshoot->low_yield isomers Regioisomers Present troubleshoot->isomers diacylation Diacylated Byproduct troubleshoot->diacylation demethylation Demethylated Impurities troubleshoot->demethylation optimize_conditions Optimize Reaction Conditions (Time, Temp, Reagents) low_yield->optimize_conditions optimize_selectivity Adjust Temp/Solvent for Regioselectivity isomers->optimize_selectivity limit_reagent Use Limiting Acylating Agent Lower Temperature diacylation->limit_reagent milder_conditions Use Milder Conditions (Less Lewis Acid, Lower Temp) demethylation->milder_conditions purify Purify Product (Chromatography/Recrystallization) optimize_conditions->purify optimize_selectivity->purify limit_reagent->purify milder_conditions->purify purify->analyze

Caption: Troubleshooting workflow for identifying and resolving common issues in the synthesis of this compound.

References

Technical Support Center: Synthesis of 2,5-Dihydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,5-Dihydroxy-4-methoxyacetophenone, a valuable intermediate in pharmaceutical and organic synthesis. Our goal is to help you optimize your experimental protocols to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

There are two main synthetic strategies to obtain this compound:

  • Route A: Fries Rearrangement. This route involves the acyl migration of a precursor ester, typically 4-methoxyphenyl (B3050149) acetate (B1210297), to form the desired keto-phenol structure. This reaction is catalyzed by a Lewis acid.

  • Route B: Selective Methylation. This approach starts with 2,5-dihydroxyacetophenone and involves the selective methylation of the hydroxyl group at the 5-position.

Q2: I am getting a low yield in my Fries Rearrangement. What are the common causes?

Low yields in the Fries rearrangement are often attributed to several factors:

  • Suboptimal Temperature: Temperature plays a critical role in the regioselectivity of the reaction. Lower temperatures generally favor the formation of the para-isomer, while higher temperatures can lead to the ortho-isomer and potential side products.[1][2][3]

  • Inactive or Insufficient Lewis Acid Catalyst: Lewis acids like aluminum chloride (AlCl₃) are highly sensitive to moisture. Any water in the reaction setup will deactivate the catalyst.[1] Additionally, a stoichiometric amount of the catalyst is often required as it complexes with the starting material and the product.[3]

  • Steric Hindrance: If the aromatic ring or the acyl group is heavily substituted, it can sterically hinder the rearrangement, leading to a drop in the chemical yield.[2]

  • Deactivating Groups: The presence of electron-withdrawing groups on the benzene (B151609) ring can deactivate it towards the electrophilic acylium ion, adversely affecting the reaction rate and yield.[2]

Q3: I am observing the formation of multiple products in my methylation reaction. How can I improve the selectivity for this compound?

The formation of multiple products, primarily the di-methylated byproduct (2,4-dimethoxy-5-hydroxyacetophenone) and the other mono-methylated isomer (2-hydroxy-4-methoxy-5-hydroxyacetophenone), is a common challenge. To enhance selectivity:

  • Utilize a Phase-Transfer Catalyst (PTC): A PTC, such as tetrabutylammonium (B224687) bromide, in a biphasic system (e.g., toluene (B28343) and water) can significantly improve the selectivity of the mono-methylation at the desired position. This method can also suppress the formation of the di-methylated byproduct.

  • Control Stoichiometry: Carefully controlling the molar ratio of the methylating agent (e.g., dimethyl sulfate) to the 2,5-dihydroxyacetophenone is crucial. Using a slight excess of the dihydroxyacetophenone can help minimize di-methylation.

  • Optimize Reaction Conditions: Factors such as pH and temperature should be carefully controlled. A slightly alkaline pH (around 8.5-10.5) is often optimal for the selective methylation.

Troubleshooting Guides

Issue 1: Low Yield in Fries Rearrangement of 4-Methoxyphenyl Acetate
Potential Cause Troubleshooting Step Expected Outcome
Moisture deactivating the Lewis acid catalyst. Ensure all glassware is thoroughly dried. Use anhydrous solvents and freshly opened or purified Lewis acid.Increased catalyst activity leading to higher conversion and yield.
Incorrect reaction temperature. Optimize the temperature. For para-selectivity, lower temperatures (e.g., <60°C) are generally preferred. Monitor the reaction for the formation of ortho-isomers at higher temperatures.[2][4]Improved regioselectivity and minimized formation of unwanted isomers.
Insufficient amount of Lewis acid. Use at least a stoichiometric equivalent of the Lewis acid (e.g., AlCl₃) relative to the starting ester.[3]Drives the reaction to completion by ensuring enough active catalyst is present to complex with both reactant and product.
Substrate degradation or side reactions. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Analyze byproducts to understand degradation pathways.Minimized loss of starting material and product, leading to a cleaner reaction and higher isolated yield.
Issue 2: Poor Selectivity in the Methylation of 2,5-Dihydroxyacetophenone
Potential Cause Troubleshooting Step Expected Outcome
Over-methylation leading to di-methoxy byproduct. Employ a phase-transfer catalyst in a biphasic solvent system. Carefully control the stoichiometry of the methylating agent.Enhanced selectivity for the desired mono-methylated product.
Formation of the undesired mono-methylated isomer. The hydroxyl group at the 5-position is generally more reactive. However, optimizing the base and reaction temperature can further improve selectivity.Increased yield of this compound over the isomeric byproduct.
Incomplete reaction. Ensure efficient stirring in the biphasic system to maximize the interfacial area for the reaction. Monitor the reaction progress by TLC or HPLC.Drive the reaction to completion and maximize the conversion of the starting material.
Difficult purification. Utilize column chromatography with a suitable solvent system to separate the desired product from the starting material and byproducts. Recrystallization can also be an effective purification method.Isolation of the final product with high purity.

Data Presentation

Table 1: Effect of Reaction Conditions on the Fries Rearrangement of a Phenyl Acetate Derivative

EntryCatalyst (Equivalents)SolventTemperature (°C)Time (h)Conversion (%)Yield of para-isomer (%)Yield of ortho-isomer (%)
1AlCl₃ (1.5)Monochlorobenzene4024Incomplete--
2AlCl₃ (1.5)Monochlorobenzene808856520
3AlCl₃ (1.5)Monochlorobenzene12041007025
4AlCl₃ (1.5)Monochlorobenzene17021004022 (with side products)
5Methane Sulfonic Acid (8)None906100928

Data compiled from representative literature to illustrate trends.[5][6]

Table 2: Comparison of Methylation Methods for Dihydroxyacetophenones

MethodMethylating AgentCatalystSolvent SystemTemperature (°C)Selectivity (mono- vs. di-methylation)Typical Yield (%)
ConventionalDimethyl Sulfate (B86663)NaOHAqueous/Organic40-60Moderate50-60
Phase-Transfer CatalysisDimethyl SulfateTetrabutylammonium BromideToluene/Water30-40High>85

Data based on analogous reactions described in the literature.

Experimental Protocols

Protocol 1: Fries Rearrangement of 4-Methoxyphenyl Acetate

Materials:

  • 4-Methoxyphenyl acetate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (HCl), 1M

  • Ice

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 equivalents).

  • Cool the flask in an ice bath and slowly add anhydrous CH₂Cl₂.

  • To the stirred suspension, add 4-methoxyphenyl acetate (1 equivalent) dissolved in anhydrous CH₂Cl₂ dropwise from the dropping funnel, maintaining the temperature below 10°C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Selective Mono-methylation of 2,5-Dihydroxyacetophenone via Phase-Transfer Catalysis

Materials:

  • 2,5-Dihydroxyacetophenone

  • Dimethyl Sulfate (DMS)

  • Tetrabutylammonium Bromide (TBAB)

  • Sodium Hydroxide (NaOH)

  • Toluene

  • Water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2,5-dihydroxyacetophenone (1 equivalent) and TBAB (0.05 equivalents) in toluene.

  • Add an aqueous solution of NaOH (1.1 equivalents).

  • Stir the biphasic mixture vigorously at room temperature.

  • Slowly add dimethyl sulfate (1.05 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography.

Visualizations

Synthetic Pathways

Synthesis_Pathways cluster_A Route A: Fries Rearrangement cluster_B Route B: Selective Methylation start_A 4-Methoxyphenyl Acetate product 2,5-Dihydroxy-4- methoxyacetophenone start_A->product AlCl₃, Heat start_B 2,5-Dihydroxyacetophenone start_B->product DMS, TBAB, NaOH

Caption: Overview of the two primary synthetic routes to this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow decision decision process process solution solution issue Low Yield decision1 Which Synthetic Route? issue->decision1 process_fries Fries Rearrangement decision1->process_fries Route A process_methylation Selective Methylation decision1->process_methylation Route B decision_fries Check Reaction Parameters process_fries->decision_fries decision_methylation Analyze Side Products process_methylation->decision_methylation solution_fries1 Optimize Temperature & Catalyst Loading decision_fries->solution_fries1 Suboptimal Conditions solution_fries2 Ensure Anhydrous Conditions decision_fries->solution_fries2 Catalyst Deactivation solution_methylation1 Use Phase-Transfer Catalyst decision_methylation->solution_methylation1 Poor Selectivity solution_methylation2 Control Stoichiometry of Methylating Agent decision_methylation->solution_methylation2 Over-methylation

Caption: A step-by-step workflow for troubleshooting low yields in the synthesis.

References

troubleshooting poor solubility of 2,5-Dihydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 2,5-Dihydroxy-4-methoxyacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a phenolic compound that has been isolated from natural sources, such as the roots of Cynanchum paniculatum.[1] As a polyphenolic compound, it is predisposed to poor water solubility due to its aromatic structure. This low aqueous solubility can present significant challenges for its use in biological assays and for the development of pharmaceutical formulations, potentially leading to precipitation in aqueous media like cell culture fluids.

Q2: What is the estimated solubility of this compound in common laboratory solvents?

The following table summarizes the estimated solubility of this compound. This information is intended as a guideline for initial experiments.

SolventEstimated SolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for preparing high-concentration stock solutions of poorly soluble compounds.
Ethanol (B145695) (EtOH) Soluble to Sparingly SolubleMay require gentle warming to fully dissolve.
Methanol (MeOH) Soluble to Sparingly SolubleSimilar to ethanol, warming may be necessary.
Water Poorly Soluble / InsolubleExpected to have very low solubility in neutral aqueous solutions.
Phosphate-Buffered Saline (PBS, pH 7.4) Poorly Soluble / InsolubleProne to precipitation, especially at higher concentrations.

Disclaimer: The solubility data presented is an estimation based on the chemical structure and data from similar compounds. It is highly recommended to perform experimental solubility testing for your specific experimental conditions.

Troubleshooting Guides

Issue 1: The compound will not dissolve in my desired solvent.

Q: I am having difficulty dissolving this compound. What steps can I take?

A: Difficulty in dissolving this compound is expected, particularly in aqueous solutions. Here is a systematic approach to troubleshoot this issue:

  • Select an Appropriate Primary Solvent:

    • For creating a high-concentration stock solution, start with an organic solvent in which the compound is likely soluble, such as Dimethyl Sulfoxide (DMSO) .

  • Employ Physical Dissolution Aids:

    • Vortexing: Mix the compound and solvent vigorously using a vortex mixer.

    • Sonication: Use a sonicator bath to break down any aggregates and enhance dissolution.

    • Gentle Warming: Warm the solution in a water bath (e.g., 37°C). Be cautious, as excessive heat can degrade phenolic compounds.

  • Consider Co-solvents:

    • If you need to prepare a solution in a less effective solvent, a co-solvent system can be beneficial. For example, a mixture of ethanol and water may improve solubility compared to water alone.

start Start: Undissolved Compound solvent Add Primary Solvent (e.g., DMSO) start->solvent vortex Vortex Vigorously solvent->vortex sonicate Sonicate vortex->sonicate warm Gentle Warming (e.g., 37°C) sonicate->warm check Visually Inspect for Dissolution warm->check dissolved Fully Dissolved Stock Solution check->dissolved Yes not_dissolved Still Undissolved check->not_dissolved No not_dissolved->vortex Repeat Cycle

Initial Dissolution Workflow
Issue 2: The compound precipitates when I add my DMSO stock solution to my aqueous cell culture medium.

Q: My this compound stock in DMSO is clear, but a precipitate forms when I dilute it in my cell culture medium. How can I prevent this?

A: This phenomenon, often called "crashing out," is common for hydrophobic compounds. The compound is soluble in the organic stock solvent but becomes insoluble when introduced to the aqueous environment of the cell culture medium.

Troubleshooting Steps:

  • Reduce the Final Concentration: The most likely cause is that the final concentration in the medium exceeds the compound's aqueous solubility limit. Try using a lower final concentration.

  • Optimize the Dilution Method:

    • Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the stock solution.

    • Add stock to medium, not vice-versa: Always add the small volume of DMSO stock to the larger volume of pre-warmed medium.

    • Mix during addition: Add the stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersion.

  • Use a Serial Dilution Approach: Instead of a single large dilution, perform a stepwise dilution. This gradual change in solvent composition can help keep the compound in solution.

  • Maintain a Low Final DMSO Concentration: High concentrations of DMSO can be toxic to cells. Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

cluster_prep Preparation cluster_dilution Dilution cluster_outcome Outcome stock High-Concentration Stock in 100% DMSO add_stock Add Stock Solution Dropwise to Medium stock->add_stock warm_media Pre-warm Cell Culture Medium to 37°C warm_media->add_stock mix Gently Vortex/Swirl During Addition add_stock->mix inspect Visually Inspect for Precipitation mix->inspect clear Clear Working Solution (Ready for Use) inspect->clear No precipitate Precipitate Forms inspect->precipitate Yes troubleshoot Troubleshoot: - Lower Final Concentration - Use Serial Dilution precipitate->troubleshoot

Workflow for Diluting DMSO Stock in Aqueous Media

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 182.17 g/mol ) in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the Compound: In a sterile environment, accurately weigh out 1.82 mg of this compound powder and transfer it to a sterile microcentrifuge tube or amber vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolve:

    • Vortex the tube vigorously for 1-2 minutes.

    • Visually inspect the solution to ensure all solid has dissolved.

    • If undissolved particles remain, sonicate the tube in a water bath for 5-10 minutes.

    • Gentle warming to 37°C can be used as a final step if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. If the compound is light-sensitive, use amber vials or wrap clear vials in aluminum foil.

Protocol 2: Step-by-Step Guide for Serial Dilution for Cell-Based Assays

This protocol details how to prepare a series of working solutions from a 10 mM DMSO stock for a cell-based assay, ensuring the final DMSO concentration remains at 0.1%.

Objective: To prepare final concentrations of 10 µM, 5 µM, and 1 µM.

Procedure:

  • Prepare an Intermediate Stock Solution (100 µM):

    • Take 10 µL of your 10 mM stock solution.

    • Add it to 990 µL of pre-warmed cell culture medium. This creates a 1:100 dilution, resulting in a 100 µM intermediate stock with 1% DMSO.

  • Prepare the Final Working Solutions:

    • For 10 µM: Take 100 µL of the 100 µM intermediate stock and add it to 900 µL of pre-warmed cell culture medium. The final DMSO concentration will be 0.1%.

    • For 5 µM: Take 50 µL of the 100 µM intermediate stock and add it to 950 µL of pre-warmed cell culture medium. The final DMSO concentration will be 0.05%. To maintain a consistent 0.1% DMSO across all conditions, a different approach is needed (see note below).

Alternative Procedure for Consistent DMSO Concentration:

To maintain a final DMSO concentration of exactly 0.1% for all working solutions, it is best to make fresh dilutions from a higher concentration intermediate stock for each final concentration.

  • Prepare a 1000X Stock Series in DMSO:

    • 10 mM Stock (for 10 µM final): This is your initial stock.

    • 5 mM Stock (for 5 µM final): Dilute your 10 mM stock 1:2 with DMSO.

    • 1 mM Stock (for 1 µM final): Dilute your 10 mM stock 1:10 with DMSO.

  • Prepare Final Working Solutions (1:1000 Dilution):

    • For 10 µM: Add 1 µL of the 10 mM DMSO stock to 999 µL of pre-warmed cell culture medium.

    • For 5 µM: Add 1 µL of the 5 mM DMSO stock to 999 µL of pre-warmed cell culture medium.

    • For 1 µM: Add 1 µL of the 1 mM DMSO stock to 999 µL of pre-warmed cell culture medium.

This second method ensures that the solvent composition is identical across all experimental conditions, with a final DMSO concentration of 0.1%.

References

stability issues of 2,5-Dihydroxy-4-methoxyacetophenone in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for 2,5-Dihydroxy-4-methoxyacetophenone in aqueous solutions is not extensively documented in publicly available literature. This guide is based on the general chemical properties of phenolic compounds and established methodologies for stability assessment. Researchers should validate the stability of this compound under their specific experimental conditions.

Troubleshooting Guide

This section addresses common issues researchers may encounter when working with this compound in aqueous solutions.

IssuePotential Cause(s)Recommended Solution(s)
Solution develops a yellow or brown color upon standing. Oxidation: The dihydroxy-substituted aromatic ring is susceptible to oxidation, forming colored quinone-type species. This process can be accelerated by elevated pH (>7), exposure to oxygen, light, and the presence of trace metal ions.Prepare solutions fresh before each experiment.Use deoxygenated solvents (e.g., sparge with nitrogen or argon).Work under an inert atmosphere where possible.Protect solutions from light by using amber vials or wrapping containers in aluminum foil.Consider adding an antioxidant (e.g., ascorbic acid) or a chelating agent (e.g., EDTA) if compatible with your experimental system.
A precipitate forms in the aqueous solution. Low Aqueous Solubility: The compound may have limited solubility in purely aqueous buffers.pH-Dependent Solubility: As a phenolic compound, its solubility can change with pH.Degradation: The compound may be degrading into a less soluble product.Verify the compound's solubility in your specific buffer system.Consider using a co-solvent like DMSO or ethanol, keeping the final concentration low (typically <1%) to avoid affecting the experiment.[1]Adjust the pH: Solubility may increase in slightly alkaline conditions due to deprotonation, but this may also accelerate oxidation.[2]Filter the solution (e.g., using a 0.22 µm syringe filter) after dissolution to remove any undissolved particles before use.
Loss of expected biological activity. Chemical Degradation: The compound may be degrading due to hydrolysis, oxidation, or photolysis, leading to a loss of potency.[2]Confirm the identity and purity of your starting material and freshly made solutions using analytical methods like HPLC-UV, LC-MS, or NMR.[3]Perform a preliminary stability study (see Experimental Protocols below) to determine how long the compound remains stable under your specific experimental conditions (e.g., buffer, temperature, light exposure).Prepare solutions immediately before use to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: The solid compound should be stored in a cool, dry place, tightly sealed, and protected from light.[4] Commercial suppliers often recommend storage at room temperature.[4]

Q2: How should I prepare and store stock solutions?

A2: For maximum stability, it is recommended to prepare stock solutions in an anhydrous organic solvent such as DMSO or ethanol, aliquot them into single-use volumes, and store them at -20°C or -80°C.[1] When stored at -80°C, solutions may be stable for up to 6 months, while at -20°C, they may be stable for 1 month.[1] Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for long-term storage and should be prepared fresh from the organic stock solution for each experiment.

Q3: What are the key factors that influence the stability of this compound in aqueous solutions?

A3: The primary factors affecting the stability of phenolic compounds are:

  • pH: Stability is often greater in acidic conditions. Alkaline conditions can deprotonate the hydroxyl groups, making the molecule more susceptible to oxidation.[2]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

  • Light (Photolysis): Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.[2]

  • Temperature: Higher temperatures generally accelerate the rate of all chemical degradation pathways (hydrolysis, oxidation).[2]

Q4: How can I determine the stability of this compound in my specific experimental setup?

A4: You should perform a forced degradation study or a preliminary stability study.[5][6] This involves exposing the compound in your aqueous solution to stress conditions (e.g., heat, light, acid, base, oxidant) and monitoring its concentration over time using a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2]

Data Presentation

The following tables provide a template for organizing data from forced degradation studies, which are essential for understanding the compound's intrinsic stability.[5]

Table 1: Physicochemical Properties of this compound (Note: Some properties are calculated estimates and should be confirmed experimentally.)

PropertyValue
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol [7]
Appearance Solid (form may vary)[7]
pKa (Not available)
LogP (Not available)

Table 2: Example Conditions for a Forced Degradation Study

Stress ConditionReagent / ConditionTemperatureTime Points for Analysis
Acid Hydrolysis 0.1 M HClRoom Temp / 60°C0, 2, 4, 8, 24 hours
Base Hydrolysis 0.1 M NaOHRoom Temp0, 1, 2, 4, 8 hours
Oxidation 3% H₂O₂Room Temp0, 1, 2, 4, 8 hours
Thermal Aqueous Buffer60°C (in dark)0, 8, 24, 48, 72 hours
Photolytic Aqueous BufferRoom Temp (in photostability chamber)Matched to control

Experimental Protocols

Protocol: Preliminary Aqueous Stability Assessment by RP-HPLC

Objective: To quantify the stability of this compound in a specific aqueous buffer over 24 hours at different temperatures.

Materials:

  • This compound

  • HPLC-grade DMSO (or other suitable organic solvent)

  • HPLC-grade water and acetonitrile

  • Formic acid or trifluoroacetic acid

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • RP-HPLC system with a C18 column and UV detector

  • Amber and clear HPLC vials

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Preparation of Working Solution: Dilute the stock solution into your pre-warmed (or pre-cooled) aqueous buffer to a final concentration (e.g., 20 µg/mL). Ensure the final DMSO concentration is below 1%. Vortex gently to mix.

  • Sample Incubation:

    • Dispense the working solution into several amber HPLC vials (for dark conditions) and clear HPLC vials (for light exposure conditions).

    • Place sets of vials at different temperatures (e.g., 4°C, 25°C, and 40°C).

  • Time Point Analysis:

    • Immediately analyze an aliquot of the working solution. This is your T=0 time point.

    • At subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), take one vial from each condition for analysis.

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm (or similar)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then re-equilibrate. (Note: This gradient must be optimized).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Scan for optimal wavelength (e.g., 254 nm, 280 nm) or use a Photo Diode Array (PDA) detector.

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Calculate the percentage remaining at each time point relative to the T=0 peak area.

    • Plot the percentage remaining versus time for each condition to visualize the degradation rate.

Visualizations

Potential_Oxidation_Pathway Compound 2,5-Dihydroxy-4- methoxyacetophenone OrthoQuinone Ortho-Quinone Intermediate Compound->OrthoQuinone Oxidation [O₂, pH > 7, light] DegradationProducts Ring-Opened Degradation Products OrthoQuinone->DegradationProducts Further Reaction (e.g., Hydrolysis)

Caption: Potential oxidative degradation pathway for the compound.

Experimental_Workflow prep_stock 1. Prepare Concentrated Stock in DMSO prep_work 2. Dilute Stock into Aqueous Buffer prep_stock->prep_work aliquot 3. Aliquot into Vials for Each Condition (Temp/Light) prep_work->aliquot t0 4. Analyze T=0 Sample Immediately aliquot->t0 Initial Sample incubate 5. Incubate Samples aliquot->incubate analyze 7. Calculate % Remaining vs. Time t0->analyze t_x 6. Analyze Samples at Scheduled Time Points incubate->t_x t_x->analyze

Caption: General workflow for an aqueous stability assessment.

Troubleshooting_Logic start Problem with Aqueous Solution? color_change Is there a color change (e.g., yellow/brown)? start->color_change precipitate Is there a precipitate? color_change->precipitate No oxidation SUSPECT: Oxidation color_change->oxidation Yes loss_activity Is there a loss of activity? precipitate->loss_activity No solubility SUSPECT: Poor Solubility or Degradation precipitate->solubility Yes degradation SUSPECT: Chemical Degradation loss_activity->degradation Yes solution_ox ACTION: - Prepare fresh - Protect from light/O₂ oxidation->solution_ox solution_sol ACTION: - Check pH - Use co-solvent - Filter solution solubility->solution_sol solution_deg ACTION: - Run stability study (HPLC) - Confirm purity - Use fresh solutions degradation->solution_deg

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Optimizing HPLC Separation of 2,5-Dihydroxy-4-methoxyacetophenone and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 2,5-Dihydroxy-4-methoxyacetophenone from its structural isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for separating this compound and its isomers?

A1: A C18 (octadecyl-silica) column is the most common starting point for the separation of phenolic compounds like this compound and its isomers. This is due to its broad applicability and ability to separate compounds based on hydrophobicity. However, for structurally similar isomers where hydrophobicity differences are minimal, alternative stationary phases such as Phenyl-Hexyl or Pentafluorophenyl (PFP) can offer enhanced selectivity through π-π interactions.[1]

Q2: How does the mobile phase composition affect the separation of these isomers?

A2: The mobile phase composition is a critical factor in achieving optimal separation. In reversed-phase HPLC, the mobile phase typically consists of a mixture of an aqueous component (water or buffer) and an organic modifier like acetonitrile (B52724) (ACN) or methanol (B129727). Adjusting the ratio of the organic modifier to the aqueous phase controls the retention time and resolution of the isomers. The choice between acetonitrile and methanol can also alter the selectivity of the separation.

Q3: Why is controlling the mobile phase pH important for this separation?

A3: For ionizable phenolic compounds such as dihydroxy-methoxyacetophenone isomers, the mobile phase pH is crucial. The pH affects the ionization state of the phenolic hydroxyl groups. Suppressing ionization by using an acidic mobile phase (e.g., with formic acid or a phosphate (B84403) buffer at low pH) generally leads to better peak shape and retention on a reversed-phase column.

Q4: What is a good starting point for developing an HPLC method for this separation?

A4: A good starting point is to use a C18 column (e.g., 150 x 4.6 mm, 5 µm) with a gradient elution. You could start with a mobile phase of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical starting gradient could be 10-90% B over 20-30 minutes, with a flow rate of 1.0 mL/min and UV detection at around 280 nm.[1]

Troubleshooting Guide

Q: I am observing poor resolution between this compound and a suspected isomer. How can I improve the separation?

A: Poor resolution is a common challenge when separating structurally similar isomers. Here are several steps you can take to improve it:

  • Optimize the Mobile Phase Gradient: If you are using a gradient, try making it shallower. A slower increase in the organic modifier concentration over a longer time can often improve the separation of closely eluting peaks.

  • Adjust the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different selectivities of these solvents can sometimes resolve co-eluting peaks.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different selectivity. A Phenyl-Hexyl column can provide alternative separation mechanisms (π-π interactions) for aromatic compounds and may resolve isomers that are not separable on a C18 column.

  • Modify the Temperature: Lowering the column temperature can sometimes increase resolution, although it will also increase backpressure and run time. Conversely, increasing the temperature can improve efficiency but may decrease resolution if the selectivity is negatively affected.

Q: My peaks are tailing. What could be the cause and how do I fix it?

A: Peak tailing for phenolic compounds is often caused by secondary interactions with the silica (B1680970) support of the stationary phase. Here’s how to address it:

  • Check the Mobile Phase pH: Ensure the pH of your mobile phase is low enough (typically below 3) to suppress the ionization of the phenolic hydroxyl groups. This minimizes interactions with residual silanol (B1196071) groups on the column packing.

  • Use a Modern, High-Purity Silica Column: Older columns or those made with lower purity silica have more active silanol groups that can cause tailing. Using a column with high-purity silica and effective end-capping will reduce these secondary interactions.

  • Consider Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

  • Ensure Sample Solvent Compatibility: The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.

Data Presentation

Below is a table with representative (hypothetical) data for the separation of this compound and two of its potential isomers on different columns. This data is for illustrative purposes to guide method development.

CompoundIsomer StructureRetention Time (min) - C18 ColumnRetention Time (min) - Phenyl-Hexyl Column
1 This compound12.514.2
2 2,4-Dihydroxy-5-methoxyacetophenone12.815.1
3 3,4-Dihydroxy-2-methoxyacetophenone11.913.5

Experimental Protocols

Representative HPLC Method for the Separation of Dihydroxy-methoxyacetophenone Isomers

This protocol describes a general method for the separation of this compound and its isomers. Optimization will likely be required for specific applications.

1. Materials and Reagents

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (≥98%)

  • Reference standards for this compound and its isomers

  • 0.45 µm syringe filters

2. Chromatographic Conditions

  • Column:

    • Option 1: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)

    • Option 2: Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    Time (min) %B
    0 10
    20 80
    25 80
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

3. Sample Preparation

  • Accurately weigh and dissolve the reference standards in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to prepare stock solutions.

  • Prepare working standard solutions by diluting the stock solutions to the desired concentration.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

4. System Suitability

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a standard mixture containing all isomers to verify system suitability parameters such as resolution, peak symmetry, and retention time reproducibility.

Visualizations

Below are diagrams illustrating key workflows and logical relationships in optimizing the HPLC separation.

G cluster_0 Method Development Workflow start Define Separation Goals col_select Select Column (C18 or Phenyl-Hexyl) start->col_select mob_phase Prepare Mobile Phase (A: 0.1% FA in H2O, B: 0.1% FA in ACN) col_select->mob_phase gradient Run Initial Gradient (e.g., 10-90% B in 20 min) mob_phase->gradient evaluate Evaluate Chromatogram (Resolution, Peak Shape) gradient->evaluate optimize Optimize Method evaluate->optimize Resolution < 1.5 or Poor Peak Shape finalize Finalize Method evaluate->finalize Goals Met optimize->gradient Adjust Gradient/Solvent

Caption: A typical workflow for developing an HPLC method for isomer separation.

G cluster_1 Troubleshooting Poor Resolution problem Poor Resolution (Rs < 1.5) solution1 Modify Gradient: - Decrease slope - Increase run time problem->solution1 solution2 Change Organic Modifier: - Switch ACN to MeOH or vice-versa problem->solution2 solution3 Change Column: - C18 to Phenyl-Hexyl problem->solution3 solution4 Adjust Temperature: - Decrease for selectivity - Increase for efficiency problem->solution4 check Re-evaluate Separation solution1->check solution2->check solution3->check solution4->check check->problem Still Poor resolved Problem Resolved check->resolved Resolution > 1.5

Caption: A logical guide for troubleshooting poor peak resolution.

References

Technical Support Center: Scaling Up 2,5-Dihydroxy-4-methoxyacetophenone Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scale-up of 2,5-Dihydroxy-4-methoxyacetophenone synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is typically a two-step process involving a Friedel-Crafts acylation (or Fries rearrangement) followed by a regioselective methylation.

Part 1: Friedel-Crafts Acylation/Fries Rearrangement for 2,5-Dihydroxyacetophenone Intermediate
Issue Potential Cause Troubleshooting Steps
Low to No Product Formation Deactivated Aromatic Ring: While hydroquinone (B1673460) is an activated ring, impurities or incorrect starting materials could be an issue.- Ensure high purity of hydroquinone or its diacetate derivative. - Verify the structure and purity of the starting material using analytical techniques (NMR, GC-MS).
Poor Quality Lewis Acid: Anhydrous conditions are critical for Lewis acids like AlCl₃.- Use freshly opened, anhydrous aluminum chloride. - Handle the Lewis acid in a glove box or under an inert atmosphere to prevent moisture contamination.
Insufficient Reaction Temperature: The Fries rearrangement often requires elevated temperatures to proceed.- Gradually increase the reaction temperature, monitoring for product formation and decomposition.[1] - Ensure uniform heating of the reaction mixture to avoid localized charring.[1]
Formation of Multiple Byproducts Polysubstitution: Highly activated rings like hydroquinone can undergo multiple acylations.- Control the stoichiometry of the reactants carefully. - Consider protecting one of the hydroxyl groups if regioselectivity is poor, though this adds extra steps.
Side Reactions: High temperatures can lead to charring and other decomposition pathways.- Optimize the reaction temperature and time to maximize the yield of the desired product while minimizing byproduct formation.[1]
Vigorous Gas Evolution (HCl) Reaction Rate Too High: The reaction of the acylating agent with the Lewis acid and subsequent reaction can be highly exothermic and produce HCl gas rapidly.- Add the acylating agent or Lewis acid portion-wise or via a dropping funnel to control the reaction rate. - Ensure adequate cooling and proper venting of the reaction vessel.[1]
Difficult Product Isolation Product is an Oil or Sticky Solid: This can make filtration and purification challenging.- After quenching the reaction, try adding an anti-solvent or seeding with a small crystal of the pure product to induce crystallization. - If the product remains oily, consider purification by column chromatography on a small scale to obtain a pure sample for crystallization studies.
Part 2: Regioselective Methylation of 2,5-Dihydroxyacetophenone
Issue Potential Cause Troubleshooting Steps
Low Yield of Monomethylated Product Formation of Dimethylated Byproduct: The hydroxyl groups have similar reactivity, leading to a mixture of mono- and di-methylated products.- Use a phase-transfer catalyst in a two-phase system (e.g., toluene (B28343)/water) to improve the selectivity for monomethylation.[2] - Carefully control the pH of the reaction mixture, as this can influence the deprotonation and subsequent methylation of the hydroxyl groups.[2] - Use a bulky methylating agent to favor methylation at the less sterically hindered hydroxyl group.
Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting material.- Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. - Gradually increase the reaction temperature, but be mindful of potential side reactions.
Difficult Purification Separation of Mono- and Di-methylated Products: These compounds often have similar polarities, making chromatographic separation difficult at scale.- Optimize the reaction conditions to maximize the formation of the desired monomethylated product and minimize the dimethylated byproduct.[2] - Explore crystallization as a method of purification. Different solvent systems may allow for the selective crystallization of the desired product.
Product Instability Decomposition at Elevated Temperatures: Phenolic compounds can be susceptible to oxidation and thermal degradation.- Conduct the reaction at the lowest effective temperature. - Store the purified product under an inert atmosphere and protected from light.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the Friedel-Crafts acylation for the 2,5-dihydroxyacetophenone intermediate?

A1: The primary challenges include:

  • Heat Management: The reaction is often exothermic, and on a large scale, efficient heat removal is crucial to prevent runaway reactions and byproduct formation.

  • Reagent Handling: The use of large quantities of corrosive and moisture-sensitive Lewis acids like AlCl₃ requires specialized equipment and handling procedures.

  • Work-up and Waste Disposal: Quenching large volumes of Lewis acids generates significant amounts of acidic waste that needs to be neutralized and disposed of properly.

  • Product Isolation: Ensuring efficient crystallization and filtration of the product from a large volume of solvent can be challenging.

Q2: How can I improve the regioselectivity of the methylation step?

A2: Improving regioselectivity is a key challenge. Consider the following approaches:

  • Phase-Transfer Catalysis: As demonstrated in the industrial synthesis of a related compound, using a phase-transfer catalyst in a biphasic system can significantly enhance the yield and selectivity of the desired monomethylated product.[2]

  • Protecting Groups: Although it adds steps, protecting one of the hydroxyl groups before methylation and then deprotecting it afterward can provide excellent regioselectivity.

  • Enzymatic Methylation: In some cases, enzymatic methods can offer high regioselectivity under mild conditions, which could be explored for this synthesis.

Q3: My final product has a dark color. How can I improve its appearance?

A3: Dark coloration is often due to impurities formed from side reactions or oxidation. To address this:

  • Optimize Reaction Conditions: Minimize reaction temperature and time to reduce the formation of colored byproducts.

  • Purification: Recrystallization from a suitable solvent system is often effective at removing colored impurities. The use of activated carbon during recrystallization can also help decolorize the product.

  • Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenolic hydroxyl groups.

Q4: What are the safety considerations when scaling up this synthesis?

A4: Safety is paramount during scale-up. Key considerations include:

  • Exothermic Reactions: Both the Friedel-Crafts acylation and methylation can be exothermic. A thorough thermal hazard assessment should be conducted to understand the reaction kinetics and heat flow.

  • Gas Evolution: The Friedel-Crafts reaction produces HCl gas, which must be safely scrubbed.

  • Flammable Solvents: The use of flammable organic solvents requires appropriate fire safety measures and equipment.

  • Corrosive and Toxic Reagents: Handling of Lewis acids, methylating agents (which can be toxic), and strong bases requires appropriate personal protective equipment (PPE) and engineering controls.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of 2,5-Dihydroxyacetophenone via Fries Rearrangement

This protocol is adapted from a procedure for a related synthesis and should be optimized for your specific requirements.

Materials:

  • Hydroquinone diacetate

  • Anhydrous aluminum chloride

  • Crushed ice

  • Concentrated hydrochloric acid

  • Water

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • In a dry round-bottom flask equipped with a condenser and a gas trap, combine finely powdered hydroquinone diacetate and anhydrous aluminum chloride.

  • Heat the mixture in an oil bath, gradually increasing the temperature to 160-165°C.[1]

  • Maintain this temperature for approximately 3 hours. The mixture will become pasty, and the evolution of HCl gas will slow down.[1]

  • Cool the flask to room temperature and then decompose the excess aluminum chloride by slowly adding crushed ice, followed by concentrated hydrochloric acid.

  • Collect the solid product by filtration and wash with cold water.

  • Recrystallize the crude product from water or ethanol to obtain purified 2,5-dihydroxyacetophenone.[1]

Protocol 2: General Procedure for Regioselective Monomethylation using Phase-Transfer Catalysis

This is a general method based on a patent for a similar compound and will require optimization.[2]

Materials:

  • 2,5-Dihydroxyacetophenone

  • Dimethyl sulfate (B86663) (or another methylating agent)

  • Toluene (or another aromatic hydrocarbon)

  • Aqueous alkaline solution (e.g., NaOH solution)

  • Phase-transfer catalyst (e.g., tetra-n-butylammonium bromide)

Procedure:

  • Dissolve 2,5-dihydroxyacetophenone in a mixture of toluene and water.

  • Add the phase-transfer catalyst to the mixture.

  • While stirring vigorously, slowly add dimethyl sulfate to the reaction mixture.

  • Maintain the pH of the aqueous phase between 8.5 and 10.5 by the controlled addition of an aqueous alkaline solution.[2]

  • Maintain the reaction temperature between 30-50°C.[2]

  • Monitor the reaction by TLC or HPLC until completion.

  • Separate the organic layer, wash it with water, and then concentrate it under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent system.

Data Presentation

Table 1: Comparison of Reaction Conditions for Acetophenone Synthesis

ParameterFries Rearrangement (Lab Scale)[1]Phase-Transfer Catalysis Methylation (Industrial Scale)[2]
Starting Material Hydroquinone diacetate2,4-Dihydroxyacetophenone
Key Reagents Anhydrous AlCl₃Dimethyl sulfate, Phase-transfer catalyst
Solvent None (neat)Toluene/Water (two-phase)
Temperature 160-165°C30-50°C
pH Control Not applicable8.5-10.5
Reported Yield 64-77% (recrystallized)High yield (specific value not given, but improved over 53% from older methods)

Visualizations

experimental_workflow cluster_step1 Step 1: Fries Rearrangement cluster_step2 Step 2: Regioselective Methylation cluster_purification Purification start1 Hydroquinone Diacetate + AlCl3 process1 Heat to 160-165°C for 3h start1->process1 quench1 Quench with Ice/HCl process1->quench1 filter1 Filter and Wash quench1->filter1 product1 Crude 2,5-Dihydroxyacetophenone filter1->product1 start2 Crude Intermediate in Toluene/Water product1->start2 Intermediate reagents2 Add Phase-Transfer Catalyst + Dimethyl Sulfate start2->reagents2 process2 Maintain pH 8.5-10.5 at 30-50°C reagents2->process2 workup2 Separate and Wash Organic Layer process2->workup2 product2 Crude this compound workup2->product2 crystallize Recrystallization product2->crystallize Crude Product final_product Pure this compound crystallize->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_logic start Low Yield in Methylation? check_byproducts Check for Dimethylated Byproduct start->check_byproducts Yes check_sm Check for Unreacted Starting Material start->check_sm Yes solution_byproducts Optimize pH Use Phase-Transfer Catalyst check_byproducts->solution_byproducts solution_sm Increase Reaction Time/Temperature check_sm->solution_sm

Caption: Troubleshooting logic for low yield in the methylation step.

References

Technical Support Center: Storage and Handling of 2,5-Dihydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of 2,5-Dihydroxy-4-methoxyacetophenone. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of the compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[1] The compound is known to be light-sensitive. For extended storage, refrigeration at 2-8°C is recommended.

Q2: My this compound powder has changed color (e.g., turned yellowish or brownish). What is the cause and is it still usable?

A2: Color change is a visual indicator of degradation, likely due to oxidation or photodegradation. As a polyphenolic compound, this compound is susceptible to oxidation, which can be accelerated by exposure to light, air (oxygen), and elevated temperatures. The usability of the compound depends on the extent of degradation and the tolerance of your specific application for impurities. It is highly recommended to assess the purity of the discolored compound using an analytical technique like HPLC before use.

Q3: In which solvents is this compound stable for preparing stock solutions?

A3: For short-term use, dissolving the compound in a high-purity grade of methanol (B129727) or ethanol (B145695) is common. However, as with many polyphenolic compounds, long-term stability in solution can be poor, especially at neutral or alkaline pH. It is advisable to prepare fresh solutions for each experiment or to store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathways for this compound are expected to be oxidation and photodegradation. The hydroquinone (B1673460) moiety is particularly susceptible to oxidation, which can lead to the formation of quinone-type structures. Under alkaline conditions, similar compounds have been shown to undergo rearrangements like the Baeyer–Villiger rearrangement.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Compound discoloration (yellowing/browning) in solid state 1. Oxidation: Exposure to air (oxygen).2. Photodegradation: Exposure to light.3. Thermal Stress: Storage at elevated temperatures.1. Store the compound under an inert atmosphere (e.g., argon or nitrogen).2. Always store in an amber vial or a container wrapped in aluminum foil in a dark place.3. Ensure storage at recommended low temperatures (2-8°C).4. Before use, verify purity via HPLC or TLC.
Precipitation in stock solution upon storage 1. Low Solubility: The concentration may exceed the solvent's capacity at lower temperatures.2. Degradation: Degradation products may have lower solubility.1. Gently warm the solution to room temperature and sonicate to redissolve.2. Prepare a more dilute stock solution.3. Filter the solution before use if precipitation is persistent and suspected to be due to degradation products.
Inconsistent experimental results 1. Compound Degradation: Use of a degraded batch of the compound.2. Solution Instability: Degradation of the compound in the experimental buffer or media.1. Use a fresh, pure sample of the compound. Confirm purity of the stored material.2. Prepare solutions immediately before use.3. If the experiment is lengthy, assess the stability of the compound in the experimental medium over the same duration.

Predicted Degradation Pathway

The following diagram illustrates a potential degradation pathway for this compound, primarily through oxidation. The hydroquinone moiety is oxidized to a semiquinone radical, which can be further oxidized to a benzoquinone derivative.

G A 2,5-Dihydroxy-4- methoxyacetophenone B Semiquinone Radical A->B Oxidation (Loss of e- and H+) C 2-Hydroxy-4-methoxy- 1,4-benzoquinone B->C Oxidation (Loss of e- and H+) D Further Degradation Products C->D Ring Opening / Polymerization

Caption: Predicted oxidative degradation pathway of this compound.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Compound B Dissolve in Mobile Phase A->B C Filter through 0.45 µm filter B->C D Inject Sample C->D E Chromatographic Separation D->E F UV Detection E->F G Integrate Peaks F->G H Calculate % Purity G->H

Caption: Workflow for purity assessment of this compound by HPLC.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength of maximum absorbance (determined by UV scan, typically around 280-320 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to understand the stability of this compound under various stress conditions.

Stress Conditions:

Condition Methodology
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH at room temperature for 4 hours.
Oxidation Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Heat the solid compound at 80°C for 48 hours.
Photodegradation Expose a solution of the compound to a light source (e.g., Xenon lamp) for a specified duration.

Analysis:

Analyze the stressed samples by the HPLC method described in Protocol 1. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study to illustrate the expected stability profile.

Stress Condition % Degradation Number of Degradation Products Major Degradation Product (Retention Time)
Control (Unstressed) < 1%0-
0.1 M HCl, 60°C, 24h ~5%14.2 min
0.1 M NaOH, RT, 4h ~15%23.8 min, 5.1 min
3% H₂O₂, RT, 24h ~20%33.5 min, 4.8 min, 6.2 min
Solid, 80°C, 48h ~8%14.5 min
Photostability ~25%24.0 min, 5.5 min

Disclaimer: The quantitative data presented is illustrative and may not represent the actual degradation profile of this compound. Experimental validation is required.

References

Technical Support Center: Enhancing Claisen-Schmidt Condensation of Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for the Claisen-Schmidt condensation, tailored for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reactions for higher efficiency and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the Claisen-Schmidt condensation of acetophenones with aromatic aldehydes.

Q1: My reaction yield is very low. What are the common causes and how can I improve it?

A1: Low yields can stem from several factors. Here’s a systematic approach to troubleshoot this issue:

  • Inadequate Catalyst Activity: The choice and condition of the catalyst are critical. For base-catalyzed reactions, ensure your base (e.g., NaOH, KOH) is not old or has been compromised by atmospheric CO₂. Consider using stronger bases or alternative catalytic systems.[1][2][3]

  • Suboptimal Reaction Conditions: Temperature and reaction time are key parameters. While higher temperatures can favor the final dehydration step to form the chalcone (B49325), they can also promote side reactions.[3] Experiment with varying the temperature and monitor the reaction progress using Thin-Layer Chromatography (TLC).[1]

  • Poor Reactant Stoichiometry: While a 1:1 molar ratio is standard, using a slight excess of the aromatic aldehyde can sometimes drive the reaction to completion, especially if it is volatile.[1]

  • Reversibility of Aldol (B89426) Addition: The initial aldol addition can be reversible. To push the equilibrium towards the product, ensure conditions are favorable for the subsequent dehydration, such as by heating or using a catalyst that promotes water elimination.[1]

  • Product Precipitation: If the chalcone product is insoluble in the reaction solvent, it may precipitate and coat the reactants or catalyst, halting the reaction. In such cases, increasing the solvent volume or switching to a more suitable solvent can help. Vigorous stirring is also essential.[1]

Q2: I'm observing multiple byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?

A2: The formation of multiple products is a common challenge. Here are the most frequent side reactions and strategies to mitigate them:

  • Self-Condensation of Acetophenone (B1666503): If the reaction conditions are too harsh (e.g., very strong base, high temperature), acetophenone can react with itself. This can be minimized by using milder reaction conditions and slowly adding the acetophenone to the mixture of the aldehyde and base.

  • Cannizzaro Reaction: Aromatic aldehydes that lack α-hydrogens can undergo a disproportionation reaction in the presence of a strong base to yield the corresponding alcohol and carboxylic acid.[1] To avoid this, consider using a milder base, lower reaction temperatures, or a different catalytic system.[1]

  • Michael Addition: The enolate of acetophenone can potentially add to the newly formed chalcone product (a Michael acceptor). This can be more prevalent with certain substrates and conditions. Optimizing stoichiometry and reaction time can help reduce this subsequent reaction.

Q3: My reaction is not proceeding to completion. What could be the issue?

A3: A stalled reaction can be frustrating. Here are a few potential reasons:

  • Catalyst Deactivation: Acidic impurities in your reactants or solvent can neutralize the base catalyst. Ensure all reagents are pure and glassware is dry.[1] It may be necessary to add more catalyst if the reaction stalls.[1]

  • Insufficient Mixing: If the reaction is heterogeneous (e.g., using a solid catalyst or with precipitating product), inefficient stirring can lead to a stalled reaction. Ensure vigorous and consistent stirring throughout the reaction.

  • Steric Hindrance: Bulky substituents on either the acetophenone or the aromatic aldehyde can significantly slow down the reaction rate. In such cases, more forcing conditions (higher temperature, longer reaction time, stronger catalyst) may be required.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Claisen-Schmidt condensation?

A1: The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde (which lacks α-hydrogens) and a ketone (in this case, an acetophenone) that possesses α-hydrogens.[3][4][5] The reaction is typically catalyzed by a base, which deprotonates the α-carbon of the ketone to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily dehydrates to form the final α,β-unsaturated ketone, known as a chalcone.[6]

Q2: What are the advantages of using "green chemistry" approaches like microwave or ultrasound irradiation for this reaction?

A2: Green chemistry methods offer significant benefits over conventional heating:

  • Microwave Irradiation: This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles by minimizing side reactions.[7][8]

  • Ultrasound Irradiation: Sonication can also accelerate the reaction rate and improve yields.[9][10] It enhances mass transfer and can activate the surface of solid catalysts.[9][11]

  • Solvent-Free Conditions: Grinding the reactants with a solid catalyst (e.g., NaOH, KF-Al₂O₃) eliminates the need for organic solvents, reducing environmental impact and simplifying product isolation.[1][12][13]

Q3: How do I choose the right catalyst for my reaction?

A3: The optimal catalyst depends on your specific substrates and desired reaction conditions.

  • Homogeneous Bases: NaOH and KOH are the most common and cost-effective catalysts, typically used in polar protic solvents like ethanol (B145695).[2]

  • Heterogeneous Catalysts: Solid-supported bases like NaOH-Al₂O₃, KF-Al₂O₃, or nano-structured MgO offer advantages such as easier separation from the reaction mixture and potential for recycling.[7][10][12]

  • Acid Catalysts: While less common, Lewis acids (e.g., Cu(OTf)₂) or Brønsted acids can also catalyze the reaction, often under different conditions.[14][15]

Q4: What is the best way to purify the resulting chalcone?

A4: The most common method for purifying solid chalcones is recrystallization from a suitable solvent, such as ethanol.[16] After the reaction workup, which typically involves pouring the reaction mixture into ice-cold water and acidifying to precipitate the product, the crude solid is collected by filtration.[16][17] This crude product is then dissolved in a minimum amount of hot solvent and allowed to cool slowly to form pure crystals. The purity can be checked by measuring the melting point and using spectroscopic techniques.[16]

Data Presentation

Table 1: Comparison of Catalysts and Conditions for Claisen-Schmidt Condensation
Catalyst SystemSubstratesSolventTemp. (°C)TimeYield (%)Reference
Pulverized KOHAcetophenone & Aromatic AldehydesAlcoholicUltrasound-52-97[10]
KF-Al₂O₃Acetophenone & Aromatic AldehydesAlcoholicUltrasound-83-98[10]
NaOH-Al₂O₃4-piperidinoacetophenone & BenzeldehydesSolvent-freeMWI-Excellent[7]
Nano-structured MgOAcetophenone & BenzaldehydeSolvent-free150-80-98[12]
Ammonium ChlorideKetones & Aldehydes-MWI--[8]
Anhydrous K₂CO₃o-hydroxy acetophenone & Aromatic AldehydesSolvent-freeMWI3-5 min85-90[18]
Cu(OTf)₂Arylmethyl ketones & Aryl aldehydesSolvent-freeMWI20 min74-91[15]
NaOHAcetophenone & 4-bromobenzaldehyde2% CTAB (aq)2524 h81[19]

Experimental Protocols

Protocol 1: Classical Claisen-Schmidt Condensation (KOH/Ethanol)

This protocol is a standard method for synthesizing chalcones using a homogeneous base catalyst.[1]

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) and the aromatic aldehyde (1.0 eq) in absolute ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, add a solution of potassium hydroxide (B78521) (KOH, ~1.2 eq) in ethanol dropwise.

  • Reaction Monitoring: Stir the mixture at room temperature or gently heat to 40-50°C. Monitor the reaction's progress by TLC. The reaction is often complete within 1-4 hours.

  • Workup and Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl until the solution is acidic to litmus (B1172312) paper.[16]

  • Purification: Collect the precipitated crude chalcone by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.[16] The crude product can be further purified by recrystallization from ethanol.[16]

Protocol 2: Microwave-Assisted Solvent-Free Condensation

This "green" protocol offers rapid synthesis times and eliminates the need for organic solvents.[7][18]

  • Reactant Preparation: In a mortar, thoroughly mix the acetophenone (1.0 eq), aromatic aldehyde (1.0 eq), and a solid catalyst such as anhydrous K₂CO₃ or NaOH on Al₂O₃.[7][18]

  • Grinding: Grind the mixture with a pestle until a homogenous paste or powder is formed.

  • Microwave Irradiation: Transfer the mixture to a microwave-safe vessel and irradiate in a microwave synthesizer for 3-5 minutes at a suitable power level.

  • Workup and Isolation: After cooling, dissolve the reaction mass in a suitable solvent like ethanol. Filter off the inorganic solid catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and allow the product to crystallize. The chalcone can be collected by filtration and recrystallized if necessary.

Protocol 3: Ultrasound-Assisted Condensation

This method uses sonication to accelerate the reaction.[10]

  • Reactant Preparation: In a flask, dissolve the acetophenone (1.0 eq) and aromatic aldehyde (1.0 eq) in an alcoholic solvent.

  • Catalyst Addition: Add a catalyst such as pulverized KOH or KF-Al₂O₃ to the solution.

  • Sonication: Place the flask in an ultrasonic bath and irradiate at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Visualizations

Reaction Mechanism and Workflow

The following diagrams illustrate the key processes involved in the Claisen-Schmidt condensation.

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration A Acetophenone B Base (OH⁻) C Enolate (Nucleophile) A->C Deprotonation D Aromatic Aldehyde (Electrophile) E Tetrahedral Intermediate C->E Attack on Carbonyl F β-Hydroxy Ketone E->F Protonation G Chalcone (α,β-Unsaturated Ketone) F->G Elimination H H₂O Experimental_Workflow start Start prep Reactant & Catalyst Preparation start->prep reaction Reaction (Conventional, MWI, or Ultrasound) prep->reaction monitor Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup Workup (Quenching & Precipitation) monitor->workup Complete isolate Isolation (Filtration) workup->isolate purify Purification (Recrystallization) isolate->purify characterize Characterization (MP, NMR, IR) purify->characterize end End characterize->end Troubleshooting_Guide start Low Yield or Incomplete Reaction q1 Check Catalyst? start->q1 a1_yes Use fresh/alternative catalyst. Increase catalyst loading. q1->a1_yes Yes q2 Optimize Conditions? q1->q2 No a1_yes->q2 a2_yes Vary temperature. Increase reaction time. q2->a2_yes Yes q3 Side Reactions Observed? q2->q3 No a2_yes->q3 a3_yes Use milder conditions. Adjust stoichiometry. q3->a3_yes Yes success Improved Yield q3->success No a3_yes->success

References

Technical Support Center: Method Refinement for 2,5-Dihydroxy-4-methoxyacetophenone Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reproducible results in bioassays involving 2,5-Dihydroxy-4-methoxyacetophenone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the experimental workflow with this compound, from initial sample preparation to specific bioassay execution.

General Compound Handling and Preparation

Q1: My this compound solution appears discolored. Is it still usable?

A1: Phenolic compounds like this compound can be susceptible to oxidation, which may result in a color change. It is crucial to use freshly prepared solutions for each experiment. To minimize oxidation, store the solid compound under inert gas (argon or nitrogen) and in a desiccator, protected from light. When preparing solutions, use deoxygenated solvents if possible and keep the solution on ice and protected from light. A slight discoloration may not always indicate significant degradation, but for sensitive assays, it is best to prepare a fresh solution.

Q2: I am observing poor solubility of this compound in my assay buffer. How can I improve this?

A2: To improve solubility, you can try the following:

  • Co-solvents: A small percentage of a polar organic solvent, such as DMSO or ethanol, can be used to dissolve the compound before diluting it to the final concentration in your aqueous assay buffer. Ensure the final concentration of the organic solvent is low (typically <1%) and consistent across all wells, including controls, as it can affect biological activity.

  • pH adjustment: The solubility of phenolic compounds can be pH-dependent. A slight adjustment of the buffer pH might improve solubility. However, ensure the new pH is compatible with your assay system (e.g., enzyme stability, cell viability).

  • Sonication: Brief sonication can help to dissolve the compound.

Antioxidant Assays (e.g., DPPH, ABTS)

Q3: My DPPH assay results for this compound are not reproducible. What are the common causes?

A3: Inconsistent results in DPPH assays are a common issue.[1] Here are several factors to consider:

  • Reaction Time: The reaction between DPPH and an antioxidant is a kinetic process.[2] Ensure you are using a consistent and appropriate incubation time. For some phenolic compounds, the reaction may be slow and not reach completion within a short timeframe.[3] It is advisable to perform a time-course experiment to determine the optimal incubation period.

  • Solvent Effects: The solvent can significantly influence the antioxidant activity of phenols.[4] The choice of solvent (e.g., methanol (B129727) vs. ethanol) can affect the reaction rate and the measured antioxidant capacity.[5] Ensure you use the same solvent for your compound, standards, and blank.

  • DPPH Solution Stability: The DPPH radical solution is light-sensitive and should be freshly prepared and stored in the dark.[6] The absorbance of the DPPH solution should be checked before each experiment to ensure consistency.[3]

  • Sample Color Interference: If your this compound solution is colored, it can interfere with the absorbance reading at 517 nm. Always run a sample blank containing the compound without the DPPH reagent to correct for this.

Q4: Why do I get different antioxidant capacity values for this compound when using DPPH and ABTS assays?

A4: It is common to get different results from different antioxidant assays because they are based on different chemical principles.[1]

  • Mechanism of Action: DPPH and ABTS assays are based on single electron transfer (SET), while other assays like ORAC are based on hydrogen atom transfer (HAT).[1] this compound may have different efficiencies in these different chemical reactions.

  • Reaction Environment: The ABTS assay can be performed in both aqueous and organic solvents, while the DPPH assay is typically conducted in organic solvents. This difference in the reaction environment can affect the measured antioxidant activity.

For a comprehensive assessment of antioxidant potential, it is recommended to use a panel of assays that cover different mechanisms.[1]

Cell-Based Assays (e.g., Cytotoxicity, Neuroprotection)

Q5: I am not observing the expected neuroprotective effect of this compound in my glutamate-induced cytotoxicity assay with HT22 cells. What should I check?

A5: this compound has been reported to inhibit glutamate-induced cytotoxicity in HT22 hippocampal cells.[7][8] If you are not observing this effect, consider the following:

  • Glutamate (B1630785) Concentration and Exposure Time: The concentration of glutamate and the duration of exposure are critical for inducing optimal cytotoxicity.[2][9][10] You may need to optimize these parameters for your specific cell culture conditions. A typical concentration range to test is 1-10 mM glutamate.[2][9]

  • Compound Pre-incubation: The timing of compound addition is crucial. Pre-incubating the cells with this compound for a period (e.g., 1-2 hours) before adding glutamate may be necessary to allow for cellular uptake and target engagement.[11]

  • Cell Density: Ensure you are seeding a consistent and appropriate number of cells. Overly confluent or sparse cultures can respond differently to toxic insults.

  • Assay Endpoint: The choice of viability assay (e.g., MTT, LDH release) can influence the results.[2][10] Ensure your chosen assay is sensitive and appropriate for detecting changes in cell viability in your experimental setup.

Q6: I am seeing high variability in my cell viability (MTT) assay results. How can I improve consistency?

A6: High variability in MTT assays can be caused by several factors:

  • Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before seeding to get a uniform cell number in each well.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and viability. To minimize this, avoid using the outermost wells or fill them with sterile PBS.

  • MTT Incubation Time: The optimal incubation time for MTT reduction can vary between cell lines. Insufficient incubation can lead to a weak signal, while excessive incubation can lead to formazan (B1609692) crystal artifacts.

  • Incomplete Solubilization of Formazan: Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient time for the solubilization agent to work.

Quantitative Data Summary

The following tables summarize quantitative data for this compound and structurally related compounds from various bioassays. This data can serve as a reference for expected activity ranges.

Table 1: Antioxidant and Enzyme Inhibitory Activity

CompoundAssayTargetIC50Reference
2'-Hydroxy-4',5'-dimethoxyacetophenoneDPPH Radical ScavengingDPPH Radical157 µg/mL[12][13]
2'-Hydroxy-4'-methoxyacetophenoneTyrosinase InhibitionMushroom Tyrosinase (diphenolase activity)0.60 mmol/L[14]

Table 2: Cytotoxicity in Cancer Cell Lines

CompoundCell LineCancer TypeIC50Reference
2'-Hydroxy-5'-methoxyacetophenonePA-1Ovarian Cancer271 µg/mL[13]
2'-Hydroxy-5'-methoxyacetophenoneCaov-3Ovarian Cancer326 µg/mL[13]
2'-Hydroxy-5'-methoxyacetophenoneSK-OV-3Ovarian Cancer405 µg/mL[13]
Chalcone Derivatives of 2-hydroxy-4-methoxyacetophenoneMCF-7Breast Cancer4.61 - 9 µM[15]
Chalcone Derivatives of 2-hydroxy-4-methoxyacetophenoneHT29Colorectal Cancer4.61 - 9 µM[15]
Chalcone Derivatives of 2-hydroxy-4-methoxyacetophenoneA549Lung Cancer4.61 - 9 µM[15]
2′,4-Dihydroxy-4′,6′-dimethoxy-chalconeMCF-7Breast Cancer52.5 µM[16]
2′,4-Dihydroxy-4′,6′-dimethoxy-chalconeMDA-MB-231Breast Cancer66.4 µM[16]

Experimental Protocols

This section provides detailed methodologies for key experiments mentioned in this guide.

Protocol 1: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • This compound

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly made and kept in an amber bottle to protect it from light.

  • Preparation of Test Compound and Standard: Prepare a stock solution of this compound in the same solvent used for the DPPH solution. Perform serial dilutions to obtain a range of concentrations to be tested. Prepare a similar dilution series for the positive control.

  • Assay Procedure: a. In a 96-well plate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the different concentrations of the test compound or standard to the respective wells. c. For the blank (control), add 100 µL of the solvent instead of the test compound. d. For sample color control, add 100 µL of each concentration of the test compound and 100 µL of the solvent (without DPPH).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound (corrected for color by subtracting the absorbance of the sample color control). The IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Protocol 2: Glutamate-Induced Cytotoxicity Assay in HT22 Cells

Objective: To evaluate the neuroprotective effect of this compound against glutamate-induced cell death in the mouse hippocampal cell line HT22.

Materials:

  • HT22 cells

  • Complete growth medium (e.g., DMEM with 10% FBS and antibiotics)

  • Glutamate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.

  • Glutamate Induction: After the pre-incubation period, add glutamate to the wells to a final concentration that induces significant cell death (e.g., 5 mM). Include a control group with no glutamate and a group with glutamate alone.

  • Incubation: Incubate the plate for 24 hours in the CO2 incubator.

  • MTT Assay: a. After the incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. b. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control group (untreated cells).

Visualizations

Signaling Pathways

Chalcones and related phenolic compounds have been shown to modulate key signaling pathways involved in inflammation and cell survival, such as the NF-κB and MAPK pathways. While the specific effects of this compound on these pathways require further investigation, the following diagrams illustrate the general mechanisms that are likely relevant.

NF_kB_Pathway cluster_nucleus Inside Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB NFkB p50/p65 (NF-κB) Proteasome Proteasome IkB->Proteasome Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces Acetophenone 2,5-Dihydroxy-4- methoxyacetophenone Acetophenone->IKK Inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway Stress Cellular Stress / Growth Factors MAPKKK MAPKKK (e.g., MEKK, ASK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK4/7, MKK3/6, MEK1/2) MAPKKK->MAPKK MAPK MAPK (JNK, p38, ERK) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors Response Cellular Response (Apoptosis, Inflammation, Proliferation) TranscriptionFactors->Response Acetophenone 2,5-Dihydroxy-4- methoxyacetophenone Acetophenone->MAPKK Modulates?

Caption: Putative modulation of the MAPK signaling cascade by this compound.

Experimental Workflow

experimental_workflow start Start: Hypothesis prep Compound Preparation (Fresh solution, check solubility) start->prep assay_selection Assay Selection (e.g., DPPH, MTT, Enzyme Inhibition) prep->assay_selection optimization Assay Optimization (Concentration, Incubation Time) assay_selection->optimization execution Experiment Execution (Include proper controls) optimization->execution data_acq Data Acquisition (e.g., Absorbance, Fluorescence) execution->data_acq analysis Data Analysis (Calculate IC50, % Viability) data_acq->analysis troubleshoot Troubleshooting (Inconsistent results?) analysis->troubleshoot troubleshoot->optimization Yes end End: Consistent Results troubleshoot->end No back_to_opt Re-optimize

Caption: A logical workflow for bioassay refinement to achieve consistent and reliable data.

References

Technical Support Center: Overcoming Resistance to 2,5-Dihydroxy-4-methoxyacetophenone in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding specific resistance mechanisms to 2,5-Dihydroxy-4-methoxyacetophenone is limited in current scientific literature. The following troubleshooting guides and FAQs are based on established mechanisms of resistance to the broader class of chalcones, to which this compound belongs. Researchers should consider these as starting points for their investigations.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

A1: While specific data for this compound is scarce, cancer cells can develop resistance to chalcones through several general mechanisms:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.[1][2]

  • Alterations in Target Pathways: Changes in the signaling pathways targeted by the compound can lead to resistance. For chalcones, this may include the PI3K/Akt/mTOR and NF-κB pathways.[3] Mutations or altered expression of key proteins in these pathways can bypass the drug's effects.

  • Enhanced DNA Repair: If the compound induces DNA damage, cancer cells may upregulate their DNA repair mechanisms to counteract the cytotoxic effects.

  • Changes in Apoptotic Pathways: Resistance can arise from alterations in the machinery of programmed cell death (apoptosis). This can include mutations in the p53 tumor suppressor gene or overexpression of anti-apoptotic proteins like Bcl-2.

  • Drug Metabolism Alterations: Cancer cells might increase the expression of enzymes that metabolize and inactivate the compound.

Q2: How can I determine if my resistant cells are overexpressing efflux pumps?

A2: You can investigate efflux pump overexpression through several methods:

  • Western Blotting: This is a common technique to quantify the protein levels of specific ABC transporters like P-gp and BCRP.

  • Immunofluorescence: This method allows for the visualization and localization of efflux pumps within the cell.

  • Flow Cytometry-based Efflux Assays: Using fluorescent substrates of these pumps (e.g., Rhodamine 123 for P-gp), you can measure their activity. A lower accumulation of the fluorescent substrate in resistant cells compared to sensitive cells suggests increased efflux.

  • Quantitative PCR (qPCR): This technique can be used to measure the mRNA expression levels of the genes encoding the efflux pumps.

Q3: What are some initial steps to overcome suspected resistance to this compound?

A3: Here are a few strategies you can employ:

  • Co-administration with an Efflux Pump Inhibitor: If you suspect ABC transporter-mediated resistance, you can treat the cells with your compound in combination with a known inhibitor of these pumps (e.g., verapamil (B1683045) for P-gp). A restored sensitivity would support this mechanism.

  • Combination Therapy: Combining this compound with other chemotherapeutic agents that have different mechanisms of action can be effective.

  • Investigate Downstream Signaling: If you hypothesize that alterations in a specific signaling pathway are responsible for resistance, you can use inhibitors of key proteins in that pathway to see if sensitivity is restored.

Troubleshooting Guides

Problem 1: Decreased Cell Death Observed in Cell Viability Assays (e.g., MTT, XTT)
Possible Cause Suggested Solution
Increased Drug Efflux Perform a western blot to check for overexpression of P-gp or BCRP. Conduct a functional efflux assay using a fluorescent substrate. If confirmed, try co-administering with an appropriate efflux pump inhibitor.
Altered Apoptotic Signaling Analyze the expression of key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-3) via western blot. A decrease in pro-apoptotic markers or an increase in anti-apoptotic markers could indicate this mechanism.
Cell Line Contamination or Genetic Drift Have your cell line authenticated. Compare the response of your current cell line to an earlier, frozen stock if available.
Problem 2: No significant change in the expression of target proteins after treatment in resistant cells.
Possible Cause Suggested Solution
Reduced Intracellular Drug Concentration This could be due to increased efflux (see above) or decreased uptake. You may need to use analytical methods like HPLC or mass spectrometry to quantify the intracellular concentration of the compound in sensitive versus resistant cells.
Mutation in the Target Protein Sequence the gene encoding the target protein in your resistant cell line to check for mutations that might prevent the binding of this compound.
Activation of a Bypass Signaling Pathway Resistant cells may have activated an alternative survival pathway. Use pathway analysis tools (e.g., phospho-kinase arrays) to identify upregulated pathways in the resistant cells.

Quantitative Data Summary

The following table summarizes the IC50 values of various chalcone (B49325) derivatives in different cancer cell lines. This data can be used for comparative purposes.

Chalcone Derivative Cancer Cell Line IC50 (µM) Reference
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (with Doxorubicin)KB-A13.6 ± 0.7 (for Doxorubicin)[4]
2,4-Dihydroxy-3′-methoxy-4′-ethoxychalconeRPMI822625.97[5]
2,4-Dihydroxy-3′-methoxy-4′-ethoxychalconeMM.1S18.36[5]
2,4-Dihydroxy-3′-methoxy-4′-ethoxychalconeU26615.02[5]
2-Hydroxy-4-methoxyacetophenone substituted chalcone (LY-2)MCF-74.61 - 9[6]
2-Hydroxy-4-methoxyacetophenone substituted chalcone (LY-8)HT294.61 - 9[6]
2-Hydroxy-4-methoxyacetophenone substituted chalcone (LY-10)A5494.61 - 9[6]

Experimental Protocols

Cell Viability Assay (MTT)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot Analysis for Efflux Pump Expression
  • Cell Lysis: Lyse the sensitive and resistant cells using RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against P-gp, BCRP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to compare the protein expression levels between sensitive and resistant cells.

Visualizations

G cluster_workflow Experimental Workflow for Investigating Resistance start Observe Decreased Sensitivity cell_viability Confirm with Cell Viability Assay start->cell_viability western_blot Western Blot for Efflux Pumps cell_viability->western_blot pathway_analysis Signaling Pathway Analysis cell_viability->pathway_analysis efflux_assay Functional Efflux Assay western_blot->efflux_assay combination_therapy Test Combination Therapy efflux_assay->combination_therapy pathway_analysis->combination_therapy end Identify Resistance Mechanism combination_therapy->end G cluster_pathway Potential Signaling Pathways Involved in Chalcone Resistance Chalcone 2,5-Dihydroxy-4- methoxyacetophenone PI3K PI3K Chalcone->PI3K Inhibits NFkB NF-κB Chalcone->NFkB Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation AntiApoptosis Anti-apoptotic Genes NFkB->AntiApoptosis G cluster_resistance General Mechanisms of Chalcone Resistance Drug Chalcone Cell Cancer Cell Drug->Cell Efflux ABC Transporter (e.g., P-gp) Cell->Efflux Pumps out drug Metabolism Drug Metabolism (Inactivation) Cell->Metabolism Inactivates drug Target Altered Target (e.g., mutated kinase) Apoptosis Apoptosis Evasion (e.g., high Bcl-2)

References

Technical Support Center: Enhancing the Bioavailability of 2,5-Dihydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of 2,5-Dihydroxy-4-methoxyacetophenone. Given the limited specific data on this compound, the guidance is based on established strategies for enhancing the bioavailability of poorly soluble phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely causes of poor in vivo bioavailability for this compound?

A1: While specific data for this compound is scarce, phenolic compounds with similar structures often exhibit poor oral bioavailability due to several factors.[1][2][3] The primary challenges include:

  • Low Aqueous Solubility: The presence of hydroxyl and methoxy (B1213986) groups on an acetophenone (B1666503) backbone can lead to poor solubility in gastrointestinal fluids, limiting dissolution and subsequent absorption.[4][5]

  • Poor Membrane Permeability: The molecule's polarity, due to the hydroxyl groups, may hinder its ability to passively diffuse across the lipid-rich intestinal cell membranes.[1]

  • First-Pass Metabolism: Phenolic compounds are often subject to extensive metabolism in the gut wall and liver by enzymes before they can reach systemic circulation.[3] This can involve glucuronidation, sulfation, or oxidation.

  • Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen, reducing net absorption.[6]

Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the challenges of poor solubility and permeability.[4][5][7] Promising approaches include:

  • Particle Size Reduction: Decreasing the particle size to the micron or nano-scale increases the surface area-to-volume ratio, which can significantly improve the dissolution rate.[5][8][9]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.[5][8]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds by forming fine oil-in-water emulsions in the gastrointestinal tract.[5][7]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble molecules, increasing their aqueous solubility and stability.[5][6]

  • Nano-encapsulation: Encapsulating the compound in nanoparticles or liposomes can protect it from degradation, improve solubility, and facilitate transport across the intestinal barrier.[10][11]

Q3: How can I assess the improvement in bioavailability in vitro before moving to in vivo studies?

A3: In vitro models are crucial for screening and optimizing formulations before proceeding to animal studies. Key in vitro assessments include:

  • Solubility Studies: Determine the saturation solubility of the compound in various physiological buffers (e.g., simulated gastric fluid, simulated intestinal fluid) with and without enhancers.

  • Dissolution Testing: Perform dissolution rate studies on different formulations to compare how quickly and completely the compound is released.

  • In Vitro Permeability Assays: Use cell-based models, such as Caco-2 cell monolayers, to predict intestinal permeability and identify potential interactions with efflux transporters.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Strategy
Low and variable drug exposure in plasma after oral administration. Poor aqueous solubility and slow dissolution rate.1. Reduce Particle Size: Employ micronization or nanomilling techniques.[8] 2. Formulate as a Solid Dispersion: Use a hydrophilic carrier like PVP or HPMC.[8] 3. Utilize Lipid-Based Systems: Develop a Self-Emulsifying Drug Delivery System (SEDDS).[7]
High dose required to see a therapeutic effect. Extensive first-pass metabolism in the gut and liver.1. Co-administration with Inhibitors: Consider co-dosing with known inhibitors of relevant metabolic enzymes (e.g., piperine), though this requires careful investigation. 2. Nano-encapsulation: Encapsulate the compound to shield it from metabolic enzymes.[10][11] 3. Prodrug Approach: Synthesize a more lipophilic prodrug that is converted to the active compound in vivo.[4]
Good in vitro dissolution but still poor in vivo absorption. Poor intestinal permeability or active efflux.1. Inclusion of Permeation Enhancers: Incorporate safe and effective permeation enhancers into the formulation. 2. Inhibition of Efflux Pumps: Investigate if the compound is a substrate for P-gp and consider co-administration with a P-gp inhibitor.[6] 3. Lipid-Based Formulations: These can promote lymphatic transport, bypassing the liver and reducing first-pass metabolism.[9]
Precipitation of the compound in the gastrointestinal tract upon dilution. Supersaturation from an enabling formulation (e.g., solid dispersion) followed by precipitation.1. Incorporate a Precipitation Inhibitor: Add polymers like HPMC to the formulation to maintain a supersaturated state. 2. Optimize the Formulation: Adjust the drug-to-carrier ratio in solid dispersions or the components of a SEDDS.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Milling
  • Objective: To reduce the particle size of this compound to the nanometer range to enhance its dissolution rate.

  • Materials: this compound, a suitable stabilizer (e.g., Poloxamer 188 or Tween 80), purified water, and milling media (e.g., yttria-stabilized zirconium oxide beads).

  • Procedure:

    • Prepare a pre-suspension by dispersing the compound and stabilizer in purified water.

    • Transfer the pre-suspension to a milling chamber containing the milling media.

    • Mill the suspension at a specified speed and temperature for a predetermined duration.

    • Periodically withdraw samples to monitor particle size using a particle size analyzer (e.g., dynamic light scattering).

    • Continue milling until the desired particle size is achieved.

    • Separate the nanosuspension from the milling media.

    • Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate.

Protocol 2: Formulation of a Solid Dispersion by Solvent Evaporation
  • Objective: To enhance the solubility and dissolution of this compound by dispersing it in a hydrophilic polymer.

  • Materials: this compound, a hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) K30), and a suitable solvent (e.g., ethanol (B145695) or methanol).

  • Procedure:

    • Dissolve both the compound and the polymer in the solvent in a specific ratio (e.g., 1:1, 1:2, 1:4 by weight).

    • Remove the solvent under vacuum using a rotary evaporator at a controlled temperature.

    • Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

    • Grind the dried solid dispersion into a fine powder.

    • Characterize the solid dispersion for drug content, physical state (amorphous vs. crystalline using XRD or DSC), and dissolution behavior.

Protocol 3: In Vivo Pharmacokinetic Study in Rats
  • Objective: To compare the oral bioavailability of an enhanced formulation of this compound to that of a simple suspension.

  • Animals: Male Sprague-Dawley rats (n=6 per group).

  • Procedure:

    • Fast the rats overnight with free access to water.

    • Administer the formulations (e.g., nanosuspension, solid dispersion, or an unformulated suspension in 0.5% carboxymethylcellulose) orally by gavage at a specified dose.

    • Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for each group and perform statistical analysis.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_strategies Enhancement Strategies cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation start 2,5-Dihydroxy-4- methoxyacetophenone ps Particle Size Reduction (Nanosuspension) start->ps sd Solid Dispersion start->sd lipid Lipid-Based Formulation (SEDDS) start->lipid dissolution Dissolution Testing ps->dissolution sd->dissolution lipid->dissolution permeability Caco-2 Permeability dissolution->permeability pk_study Pharmacokinetic Study (Rodent Model) permeability->pk_study data_analysis Data Analysis (Cmax, AUC) pk_study->data_analysis

Caption: Workflow for developing and evaluating enhanced formulations.

signaling_pathway cluster_cell Cellular Response compound Phenolic Compound (e.g., this compound) ros Reactive Oxygen Species (ROS) compound->ros Inhibition nrf2 Nrf2 compound->nrf2 Activation? keap1 Keap1 ros->keap1 Inactivation are Antioxidant Response Element (ARE) nrf2->are Translocation & Binding keap1->nrf2 Sequestration antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes Gene Expression antioxidant_enzymes->ros Neutralization

Caption: Potential antioxidant signaling pathway for a phenolic compound.

References

Technical Support Center: Troubleshooting Unexpected Peaks in the NMR Spectrum of 2,5-Dihydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of 2,5-Dihydroxy-4-methoxyacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR signals for pure this compound?

A1: The expected ¹H NMR spectrum of this compound will show characteristic signals for the aromatic protons, the methoxy (B1213986) group, the acetyl group, and the hydroxyl groups. The chemical shifts can vary slightly depending on the solvent used.

Q2: I see a peak around 2.1-2.2 ppm in my spectrum. What could it be?

A2: A singlet appearing in this region is often attributable to residual acetic acid. Acetic acid is a common byproduct or impurity in reactions involving acetic anhydride (B1165640), which is a potential reagent in the synthesis of this acetophenone.

Q3: There's a singlet at approximately 3.8 ppm. Is this my methoxy group?

A3: Yes, a singlet around 3.8 ppm is characteristic of the methoxy (-OCH₃) group protons in this molecule.

Q4: I have more than two signals in the aromatic region (around 6.5-7.5 ppm). What could be the reason?

A4: The presence of additional signals in the aromatic region suggests the presence of regioisomeric impurities. During the synthesis, acylation might occur at different positions on the aromatic ring, leading to isomers such as 2-hydroxy-5-methoxyacetophenone.

Q5: My hydroxyl (-OH) peaks are very broad or not visible. Is this normal?

A5: Yes, this is common. The chemical shift and appearance of hydroxyl protons are highly dependent on concentration, temperature, and solvent. They often appear as broad singlets and can exchange with deuterium (B1214612) in deuterated solvents, causing them to diminish or disappear.

Troubleshooting Guide for Unexpected Peaks

This guide will help you identify the source of unexpected peaks in the ¹H NMR spectrum of this compound.

Problem: Unexpected singlet in the aliphatic region (1.9-2.6 ppm).

Possible Causes:

  • Residual Acetic Acid: A singlet around 2.1 ppm . This is a common impurity from the acylation reaction.

  • Residual Acetic Anhydride: A singlet around 2.2 ppm . If acetic anhydride was used as the acylating agent, some may remain if the reaction or workup was incomplete.

  • Acetone (B3395972): A singlet around 2.17 ppm . Acetone is a common laboratory solvent and can be a contaminant.

Troubleshooting Steps:

  • Check Synthesis Protocol: Review the workup and purification steps of your synthesis. Ensure all acidic byproducts have been effectively removed.

  • Perform a D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. If the peak diminishes or disappears, it is likely an exchangeable proton, such as the carboxylic acid proton of acetic acid (though this peak is typically much further downfield, the methyl singlet will remain). The disappearance of a peak is more indicative of a hydroxyl or amine proton.

  • Spike with Standard: If you suspect a specific impurity like acetone, add a small amount of pure acetone to your NMR sample and see if the peak increases in intensity.

Problem: Unexpected signals in the aromatic region (6.0-8.0 ppm).

Possible Causes:

  • Unreacted Starting Material (4-Methoxyphenol/Hydroquinone Monomethyl Ether): If your synthesis started from 4-methoxyphenol, you might see its characteristic aromatic signals.

  • Regioisomeric Byproducts: The primary side product from a Friedel-Crafts acylation of a methoxy-substituted phenol (B47542) is often the ortho-isomer. For the synthesis of this compound, a possible regioisomeric impurity is 2-hydroxy-5-methoxyacetophenone .

  • Other Isomers: Depending on the synthetic route, other isomers like 2,4-dihydroxy-5-methoxyacetophenone could also be present.

Troubleshooting Steps:

  • Analyze Coupling Patterns: Carefully examine the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) of the unexpected aromatic signals. This can help determine the substitution pattern on the aromatic ring.

  • Compare with Known Spectra: Compare the chemical shifts of the unknown peaks with the known spectra of potential starting materials and isomers provided in the data tables below.

  • Purification: If isomeric impurities are confirmed, further purification of your compound by column chromatography or recrystallization may be necessary.

Data Presentation

Table 1: Expected ¹H NMR Chemical Shifts for this compound
Proton Chemical Shift (ppm) Multiplicity Integration
Acetyl (-COCH₃)~2.5-2.6Singlet3H
Methoxy (-OCH₃)~3.8Singlet3H
Aromatic H-3~6.5Singlet1H
Aromatic H-6~7.3Singlet1H
Hydroxyl (-OH)VariableBroad Singlet2H

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Table 2: ¹H NMR Chemical Shifts of Potential Impurities
Compound Proton Chemical Shift (ppm) Multiplicity
Acetic Acid-COOH>10 (highly variable)Broad Singlet
-CH₃~2.1Singlet
Acetic Anhydride-CH₃~2.2Singlet
Acetone-CH₃~2.17Singlet
4-MethoxyphenolAromatic~6.8Multiplet
-OCH₃~3.75Singlet
2-Hydroxy-5-methoxyacetophenone[1]-COCH₃~2.63Singlet
-OCH₃~3.81Singlet
Aromatic H-6'~7.18 (d, J=2.8 Hz)Doublet
Aromatic H-4'~7.12 (dd, J=8.8, 2.8 Hz)Doublet of Doublets
Aromatic H-3'~6.93 (d, J=8.8 Hz)Doublet
-OH~11.9Singlet

Experimental Protocols

Protocol 1: Sample Preparation for ¹H NMR Spectroscopy
  • Dissolve the Sample: Accurately weigh 5-10 mg of your this compound sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Add Internal Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS).

  • Acquire the Spectrum: Insert the NMR tube into the spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

Protocol 2: D₂O Shake Experiment
  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.

  • Add D₂O: Remove the NMR tube from the spectrometer and add one drop of deuterium oxide (D₂O).

  • Mix Thoroughly: Cap the NMR tube and invert it several times to ensure thorough mixing. You may see a second layer initially, so gentle shaking is required.

  • Re-acquire Spectrum: Insert the tube back into the spectrometer and acquire a second ¹H NMR spectrum.

  • Analyze: Compare the two spectra. Peaks corresponding to exchangeable protons (e.g., -OH, -NH, -COOH) will decrease in intensity or disappear in the second spectrum.

Mandatory Visualizations

Troubleshooting_Unexpected_NMR_Peaks Troubleshooting Workflow for Unexpected NMR Peaks start Unexpected Peak(s) in NMR Spectrum region Identify Peak Region start->region aliphatic Aliphatic Region (0-3 ppm) region->aliphatic Aliphatic aromatic Aromatic Region (6-8 ppm) region->aromatic Aromatic solvent_impurity Solvent or Reagent Residue? (e.g., Acetone, Acetic Acid) aliphatic->solvent_impurity starting_material Unreacted Starting Material? aromatic->starting_material check_synthesis Review Synthesis & Workup solvent_impurity->check_synthesis Yes d2o_shake Perform D2O Shake solvent_impurity->d2o_shake Maybe Acid/Alcohol isomer Isomeric Impurity? starting_material->isomer No compare_spectra Compare with Reference Spectra (Tables 1 & 2) starting_material->compare_spectra Yes isomer->compare_spectra purify Further Purification Required (Column Chromatography, Recrystallization) check_synthesis->purify end Peak Identified d2o_shake->end compare_spectra->purify Impurity Confirmed compare_spectra->end Spectrum is Clean purify->end purify->end

References

optimizing reaction conditions for the synthesis of 2,5-Dihydroxy-4-methoxyacetophenone analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dihydroxy-4-methoxyacetophenone and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most effective synthetic routes for preparing this compound?

A1: The most common and effective methods are electrophilic aromatic substitution reactions, primarily the Friedel-Crafts Acylation and the Fries Rearrangement.[1] The Friedel-Crafts acylation of 4-methoxyphenol (B1676288) (hydroquinone monomethyl ether) is a direct approach. The Fries rearrangement of an ester precursor, such as 4-methoxyphenyl (B3050149) acetate (B1210297), is another viable route that can offer different regioselectivity based on reaction conditions.[2][3]

Q2: How do the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the precursor (4-methoxyphenol) direct the position of acylation?

A2: Both the hydroxyl and methoxy groups are activating, ortho-, para-directing groups in electrophilic aromatic substitution.[4] The hydroxyl group is a stronger activator than the methoxy group. In a substrate like 4-methoxyphenol, the incoming acyl group is directed to the positions ortho to the powerful hydroxyl activating group (positions 2 and 6) and ortho/para to the methoxy group (positions 2 and 5). The acylation typically occurs at the most activated and sterically accessible position, which is ortho to the hydroxyl group.

Q3: What is the key difference between using Friedel-Crafts Acylation versus Fries Rearrangement for this synthesis?

A3: Friedel-Crafts acylation is an intermolecular reaction where an acylating agent is added to the aromatic ring in the presence of a Lewis acid.[5] The Fries rearrangement is an intramolecular reaction where a phenolic ester is rearranged to a hydroxyaryl ketone, also catalyzed by a Lewis acid.[1] A major practical difference is in the starting material: Friedel-Crafts uses the phenol (B47542) directly, while the Fries rearrangement requires prior synthesis of the corresponding phenolic ester. Regioselectivity can be a key differentiator; in the Fries rearrangement, lower temperatures tend to favor the para-isomer, while higher temperatures favor the ortho-isomer.[1]

Q4: Once I have synthesized this compound, how can I prepare chalcone (B49325) analogs from it?

A4: Chalcone analogs can be readily synthesized via a Claisen-Schmidt condensation.[6] This reaction involves the base-catalyzed aldol (B89426) condensation of your synthesized acetophenone (B1666503) derivative with a substituted aromatic aldehyde.[7] By choosing different substituted aldehydes, a diverse library of chalcone analogs can be created.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Problem 1: Low or No Yield of the Desired Product

  • Potential Cause: The Lewis acid catalyst (e.g., AlCl₃, BF₃) is inactive due to hydration.

    • Solution: Ensure the Lewis acid is anhydrous and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture. Use freshly opened or properly stored catalyst.

  • Potential Cause: The reaction temperature is too low, or the reaction time is insufficient.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider gradually increasing the temperature or extending the reaction time.

  • Potential Cause: Predominant O-acylation instead of the desired C-acylation. Phenols can react with acyl halides to form esters, which is a competing reaction.[1]

    • Solution: Employing a higher amount of the Lewis acid catalyst can favor C-acylation. The Fries rearrangement is an alternative that starts with the O-acylated product and rearranges it to the C-acylated ketone.[2]

  • Potential Cause: Substrate decomposition at high temperatures.

    • Solution: Perform the reaction at the lowest effective temperature. If high temperatures are required (e.g., for ortho-selectivity in Fries rearrangement), ensure an inert atmosphere and minimize reaction time once the conversion is complete.

Problem 2: Formation of Multiple Byproducts or Isomers

  • Potential Cause: Lack of regioselectivity in the acylation reaction. The incoming acyl group may add to other activated positions on the ring.

    • Solution: Reaction conditions heavily influence regioselectivity. In the Fries rearrangement, low temperatures (<60°C) favor para-substitution, while high temperatures (>160°C) favor ortho-substitution.[1] The choice of solvent can also impact the isomer ratio; non-polar solvents often favor the ortho product.[1]

  • Potential Cause: Polysubstitution, where more than one acyl group is added to the ring.

    • Solution: Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation because the acyl group deactivates the ring to further substitution.[8] To minimize this risk, use a stoichiometric amount of the acylating agent (close to 1:1 with the substrate) and avoid excessively harsh conditions.[8]

Problem 3: Difficulty in Product Purification

  • Potential Cause: The crude product is an oil or a mixture that is difficult to crystallize.

    • Solution: Attempt purification using column chromatography on silica (B1680970) gel. A solvent system of ethyl acetate and hexane (B92381) is a good starting point for elution.

  • Potential Cause: The presence of unreacted starting materials or isomeric byproducts with similar polarity to the desired product.

    • Solution: Optimize the reaction to drive it to completion, minimizing unreacted starting material. For separating isomers, high-performance column chromatography or preparative TLC may be necessary. Recrystallization from different solvent systems can also be effective.

  • Potential Cause: The product forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃), leading to difficult work-up.

    • Solution: During work-up, the reaction mixture should be carefully quenched by pouring it into a mixture of ice and concentrated acid (e.g., HCl) to decompose the aluminum chloride complex.[9] Ensure thorough extraction and washing of the organic layer.

Data Presentation

Table 1: General Influence of Reaction Conditions on Fries Rearrangement Regioselectivity

ParameterConditionPredominant IsomerRationale
Temperature Low (~25-60 °C)para-hydroxyaryl ketoneKinetically controlled product.
High (>150 °C)ortho-hydroxyaryl ketoneThermodynamically controlled product; the ortho-isomer forms a more stable bidentate complex with the Lewis acid catalyst.[1]
Solvent Polarity Non-polar (e.g., CS₂, chlorobenzene)ortho-hydroxyaryl ketoneFavors the intramolecular complex leading to the ortho product.[1]
Polar (e.g., nitrobenzene)para-hydroxyaryl ketoneSolvates the intermediates, favoring the less sterically hindered para attack.[1]

Table 2: Comparison of Common Lewis and Brønsted Acid Catalysts in Acylation Reactions

CatalystTypeTypical AmountNotes
Aluminum Chloride (AlCl₃) Strong Lewis Acid>1 equivalentHighly active but very moisture-sensitive. Forms stable complexes with the ketone product, requiring stoichiometric amounts.[5]
Iron(III) Chloride (FeCl₃) Moderate Lewis AcidCatalytic to StoichiometricLess reactive than AlCl₃ but effective for activated rings. Can be used in hydrated form to enhance C-acylation.[10]
Boron Trifluoride (BF₃) Strong Lewis Acid>1 equivalentOften used as an etherate complex (BF₃·OEt₂). Effective for both Friedel-Crafts and Fries reactions.[11]
Zinc Chloride (ZnCl₂) Mild Lewis AcidCatalyticMilder catalyst, can improve selectivity and reduce side reactions. Often used supported on alumina.[12]
Methanesulfonic Acid (CH₃SO₃H) Strong Brønsted AcidSolvent/CatalystAn environmentally friendlier alternative that can provide excellent para-selectivity in Fries rearrangements.[3]
Zeolites (e.g., H-Beta) Solid AcidCatalyticReusable and environmentally benign catalysts that can provide high regioselectivity depending on their pore structure.[13]

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is adapted from the synthesis of 2',5'-Dihydroxyacetophenone.[11]

Materials:

  • 4-Methoxyphenol (Hydroquinone monomethyl ether)

  • Acetic Anhydride (B1165640) (Ac₂O)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • 1,2-Dichloroethane (DCE)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Esterification (optional but recommended): In a dry round-bottom flask, dissolve 4-methoxyphenol (1 eq.) in 1,2-dichloroethane. Slowly add acetic anhydride (2 eq.). Heat the solution at 100 °C for 2-4 hours, monitoring by TLC until the starting phenol is consumed. This step forms the intermediate ester in situ.

  • Acylation/Rearrangement: Cool the mixture slightly. Under an inert atmosphere, carefully add BF₃·OEt₂ (1.4 eq.) dropwise.

  • Heat the reaction mixture to 120 °C and stir for 3-5 hours. Monitor the formation of the product by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add deionized water (approx. 4 volumes) to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 5 volumes).

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and finally with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude solid residue.

  • Purification: Recrystallize the crude solid from ethanol (B145695) or purify by column chromatography on silica gel to obtain the final product.

Protocol 2: General Synthesis of Chalcone Analogs via Claisen-Schmidt Condensation

Materials:

  • This compound (1 eq.)

  • Substituted aromatic aldehyde (1 eq.)

  • Ethanol or Methanol

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH) solution (e.g., 40-60%)

Procedure:

  • In a round-bottom flask placed in an ice bath, dissolve the this compound and the chosen substituted aldehyde in ethanol.

  • While stirring, add the aqueous KOH or NaOH solution dropwise to the mixture.

  • Continue stirring at room temperature for 2-4 hours. The formation of a precipitate often indicates product formation.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into a beaker of cold water.

  • Acidify the mixture with a cold, dilute solution of HCl until it is neutral or slightly acidic.

  • Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the purified product.[7]

Visualizations

G A Reaction Setup (Dry Glassware, Inert Atmosphere) B Add Substrate & Solvent (e.g., 4-Methoxyphenol, DCE) A->B C Add Acylating Agent (e.g., Acetic Anhydride) B->C D Add Lewis Acid Catalyst (e.g., BF3.OEt2) C->D E Reaction (Heating & Monitoring by TLC) D->E F Work-up (Quench, Extract, Wash) E->F G Purification (Recrystallization or Chromatography) F->G H Characterization (NMR, IR, MS) G->H I Pure Product H->I

Caption: General experimental workflow for Friedel-Crafts acylation.

G start Low or No Yield Observed tlc Analyze crude reaction mixture by TLC start->tlc sm_present Significant starting material remains? tlc->sm_present byproducts Multiple spots or streaks (byproducts) present? sm_present->byproducts No increase_time Solution: Increase reaction time/temperature. Verify catalyst activity. sm_present->increase_time Yes optimize_selectivity Solution: Optimize conditions (temp, solvent). Consider milder catalyst. byproducts->optimize_selectivity Yes check_workup Solution: Review work-up procedure. Check for product loss during extraction. byproducts->check_workup No no_sm No (Reaction Complete) yes_sm Yes yes_by Yes no_by No (Clean baseline)

Caption: Troubleshooting decision tree for low product yield.

G Simplified Friedel-Crafts Acylation Pathway reagents Acyl Chloride + Lewis Acid (R-COCl + AlCl3) electrophile Acylium Ion (Electrophile) [R-C=O]+ reagents->electrophile attack Electrophilic Attack (C-C bond formation) electrophile->attack substrate 4-Methoxyphenol (Nucleophile) substrate->attack intermediate Arenium Ion Intermediate (Resonance Stabilized) attack->intermediate deprotonation Deprotonation (Aromaticity Restored) intermediate->deprotonation product_complex Product-Catalyst Complex deprotonation->product_complex final_product Final Product after Work-up (this compound) product_complex->final_product  Hydrolysis

Caption: Key steps in the Friedel-Crafts acylation of 4-methoxyphenol.

References

how to avoid self-condensation in Claisen-Schmidt reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in Claisen-Schmidt reactions, with a specific focus on preventing self-condensation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of self-condensation in a Claisen-Schmidt reaction?

A1: Self-condensation is a common side reaction where the enolizable carbonyl compound (the ketone or aldehyde with α-hydrogens) reacts with itself instead of the intended non-enolizable aromatic aldehyde.[1] This occurs when the enolate of the ketone or aldehyde attacks another molecule of the same carbonyl compound.

Q2: How can I completely avoid self-condensation of the aldehyde?

A2: The most effective strategy is to use an aromatic aldehyde that lacks α-hydrogens (e.g., benzaldehyde).[2] Since it cannot form an enolate, it cannot act as the nucleophile and participate in self-condensation.[3]

Q3: What is the ideal order of adding reagents to minimize ketone self-condensation?

A3: To minimize ketone self-condensation, it is recommended to add the enolizable ketone slowly to a mixture of the non-enolizable aldehyde and the base catalyst.[4] This approach maintains a low concentration of the enolate at any given time, favoring the cross-condensation reaction with the more electrophilic aldehyde which is present in a higher concentration.

Q4: Can the choice of catalyst influence the extent of self-condensation?

A4: Yes, the catalyst choice is crucial. While strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are common, their concentration must be optimized.[4] Excessively strong basic conditions can sometimes promote side reactions.[3] Milder bases or heterogeneous catalysts can offer higher selectivity and reduce self-condensation.[5] Solid catalysts like hydrotalcites have also been shown to be effective.

Q5: Does reaction temperature play a role in controlling self-condensation?

A5: Temperature control is a key factor. While higher temperatures can facilitate the final dehydration step to form the α,β-unsaturated ketone, they can also increase the rate of undesired side reactions, including self-condensation.[3][6] Running the reaction at lower temperatures, such as room temperature or even in an ice bath, can help improve selectivity towards the desired cross-condensation product.[7]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Cross-Condensation Product

Low yields are often a result of competing side reactions, primarily self-condensation.

Troubleshooting Workflow for Low Yields

LowYieldTroubleshooting start Low Yield check_aldehyde Is the aldehyde non-enolizable? start->check_aldehyde check_addition What is the order of reagent addition? check_aldehyde->check_addition Yes solution1 Use an aromatic aldehyde without α-hydrogens. check_aldehyde->solution1 No check_temp Is the reaction temperature optimized? check_addition->check_temp Correct solution2 Add the ketone slowly to the aldehyde and base mixture. check_addition->solution2 Incorrect check_catalyst Is the catalyst type and concentration optimal? check_temp->check_catalyst Yes solution3 Lower the reaction temperature (e.g., to room temperature or 0°C). check_temp->solution3 No solution4 Screen different catalysts (e.g., milder bases, heterogeneous catalysts) and optimize concentration. check_catalyst->solution4 No end_node Improved Yield check_catalyst->end_node Yes solution1->end_node solution2->end_node solution3->end_node solution4->end_node CompetingPathways cluster_reactants Reactants cluster_products Potential Products Ketone Enolizable Ketone Enolate Ketone Enolate Ketone->Enolate SelfCondensation Undesired Self-Condensation Product Ketone->SelfCondensation Aldehyde Non-enolizable Aldehyde CrossCondensation Desired Cross-Condensation Product (α,β-unsaturated ketone) Aldehyde->CrossCondensation Base Base Catalyst Base->Ketone Deprotonation Enolate->Ketone Nucleophilic Attack (Side Reaction) Enolate->Aldehyde Nucleophilic Attack (Favored Pathway) ExperimentalWorkflow A Combine Reactants and Catalyst (Cycloalkanone, Aldehyde, Solid NaOH) in a mortar B Grind the mixture with a pestle at room temperature for ~5 min A->B C Monitor reaction progress by TLC B->C D Work-up: Add water and collect the solid product by filtration C->D E Purification: Recrystallize from a suitable solvent (e.g., ethanol) D->E F Characterize Pure Product E->F

References

Validation & Comparative

A Comparative Analysis of the Neuroprotective Effects of Resveratrol and 2,5-Dihydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the neuroprotective potential of the well-studied polyphenol, resveratrol (B1683913), and the emerging natural compound, 2,5-Dihydroxy-4-methoxyacetophenone (DHMAP).

This guide provides a detailed comparison of the neuroprotective effects of resveratrol, a compound extensively investigated for its benefits in neurological health, and this compound (DHMAP), a lesser-known acetophenone (B1666503) isolated from the medicinal plant Cynanchum paniculatum. While a wealth of experimental data underscores the multifaceted neuroprotective mechanisms of resveratrol, research on DHMAP is still in its nascent stages. This comparison aims to present the current state of knowledge for both compounds, highlighting the well-established pathways of resveratrol and the preliminary yet promising findings for DHMAP, thereby identifying critical areas for future research.

Quantitative Comparison of Neuroprotective Effects

The following tables summarize the available quantitative data on the neuroprotective effects of resveratrol and DHMAP from various in vitro and in vivo studies. A significant disparity in the volume of research is evident, with extensive data available for resveratrol across multiple models of neurotoxicity and neurodegeneration, while data for DHMAP is currently limited to a single reported in vitro study.

Table 1: In Vitro Neuroprotective Effects of Resveratrol

Model of NeurotoxicityCell LineResveratrol ConcentrationOutcome MeasureResult
Oxygen-Glucose Deprivation/ReperfusionPrimary Neuronal Cultures0.1, 1, and 10 μMCell DeathConcentration-dependent reduction in cell death.[1]
Oxygen-Glucose Deprivation/ReperfusionPrimary Neuronal Cultures0.1, 1, and 10 μMCaspase-3 and Caspase-12 mRNAConcentration-dependent prevention of overexpression.[1]
HypoxiaPC12 Cells2.5 and 10 μMCell Viability & ApoptosisAttenuated hypoxia-induced reduction in viability and apoptosis.[2]
HypoxiaPC12 Cells2.5 and 10 μMReactive Oxygen Species (ROS)Significantly reduced intracellular ROS production.[2]
Hydrogen Peroxide-Induced ApoptosisSH-SY5Y Cells2.5 and 5 μM (Resveratrol Propionate Esters)Active Caspase-9 and Caspase-3Significantly reduced activation.[3]
Glutamate-Induced Oxidative StressHT22 CellsNot specifiedMitochondrial Oxidative StressReduced mitochondrial oxidative stress and damage.[4]
Amyloid-β Induced ToxicityPC12 CellsNot specifiedCell Death & ApoptosisInhibited apoptotic cell death.[5]

Table 2: In Vivo Neuroprotective Effects of Resveratrol

Animal ModelInjury ModelResveratrol DosageOutcome MeasureResult
RatPermanent Middle Cerebral Artery Occlusion (pMCAO)30 mg/kgInfarct Volume, ApoptosisReduced ischemia-reperfusion induced damage, upregulated Bcl-2, downregulated Bax.[1][4]
RatCombined Diabetes and Alzheimer's DiseaseNot specifiedOxidative Stress Markers (MDA, SOD, Glutathione)Decreased malondialdehyde (MDA), increased superoxide (B77818) dismutase (SOD) and glutathione.[6][7]
RatCombined Diabetes and Alzheimer's DiseaseNot specifiedInflammatory Cytokines (IL-1β, IL-6)Decreased levels of IL-1β and IL-6.[6][7]
RatIschemic Stroke1.8 mg/kgInfarct AreaDecreased infarct area.[8]

Table 3: In Vitro Neuroprotective Effects of this compound (DHMAP)

Model of NeurotoxicityCell LineDHMAP ConcentrationOutcome MeasureResult
Glutamate-Induced CytotoxicityHT22 CellsNot specifiedCell ViabilityShowed neuroprotective effect (quantitative details not prominent in the primary report).[9]

Note: The primary study that identified the neuroprotective effect of DHMAP focused on a more potent compound from the same plant extract, and as such, detailed quantitative data for DHMAP is limited.

Mechanistic Insights and Signaling Pathways

Resveratrol exerts its neuroprotective effects through the modulation of multiple, interconnected signaling pathways. In contrast, the precise signaling pathways for DHMAP have not yet been elucidated, though its mechanism is suggested to involve the mitigation of oxidative stress.

Resveratrol: A Multi-Target Agent

Resveratrol is known to activate several key cellular signaling pathways that are crucial for neuronal survival, antioxidant defense, and anti-inflammatory responses.

  • SIRT1 Activation: Sirtuin 1 (SIRT1) is a primary target of resveratrol.[10][11][[“]] Activation of this NAD-dependent deacetylase leads to the deacetylation of various substrates, which in turn suppresses neuroinflammation by inhibiting NF-κB signaling, enhances mitochondrial function, and reduces apoptosis.[10][[“]]

  • AMPK Activation: Resveratrol activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[14][[“]] This activation helps restore mitochondrial function, promotes autophagy of damaged cellular components, and reduces oxidative stress.[8][[“]][16]

  • Nrf2 Antioxidant Response: Resveratrol upregulates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][17][18][19] This leads to the increased expression of several antioxidant enzymes, such as heme oxygenase-1 (HO-1), which protect neurons from oxidative damage.[19][20]

Resveratrol_Signaling_Pathways cluster_stress Cellular Stress (Oxidative, Inflammatory) cluster_resveratrol cluster_pathways Key Signaling Pathways cluster_effects Neuroprotective Outcomes Stress Oxidative Stress Inflammation Res Resveratrol SIRT1 SIRT1 Res->SIRT1 Activates AMPK AMPK Res->AMPK Activates Nrf2 Nrf2 Res->Nrf2 Upregulates AntiInflammatory Reduced Inflammation SIRT1->AntiInflammatory Deacetylates NF-κB AntiApoptosis Reduced Apoptosis SIRT1->AntiApoptosis Deacetylates p53 MitoBiogenesis Mitochondrial Biogenesis SIRT1->MitoBiogenesis AMPK->AntiApoptosis Promotes Autophagy AMPK->MitoBiogenesis Antioxidant Increased Antioxidant Defense Nrf2->Antioxidant Increases HO-1, SOD Neuroprotection Neuroprotection Antioxidant->Neuroprotection AntiInflammatory->Neuroprotection AntiApoptosis->Neuroprotection MitoBiogenesis->Neuroprotection

Figure 1. Key signaling pathways modulated by Resveratrol leading to neuroprotection.

This compound: A Focus on Oxidative Stress

The neuroprotective mechanism of DHMAP is less understood. Preliminary evidence suggests that its protective effects in a glutamate-induced cytotoxicity model are mediated by its ability to counteract oxidative stress. This is likely achieved through the reduction of reactive oxygen species (ROS) and the attenuation of intracellular calcium dysregulation, which are common downstream events in glutamate-induced neuronal cell death.

DHMAP_Mechanism Glutamate High Extracellular Glutamate ROS Increased ROS Production Glutamate->ROS Calcium Increased Intracellular Ca2+ Concentration Glutamate->Calcium DHMAP DHMAP DHMAP->ROS Inhibits DHMAP->Calcium Attenuates Neuroprotection Neuroprotection CellDeath Neuronal Cell Death ROS->CellDeath Calcium->CellDeath

Figure 2. Proposed neuroprotective mechanism of DHMAP against glutamate-induced toxicity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to evaluate the neuroprotective effects of these compounds.

Cell Viability Assessment (MTT Assay)

This assay is used to assess the protective effect of the compounds against toxin-induced cell death.

  • Cell Seeding: Plate neuronal cells (e.g., HT22 or SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compound (DHMAP or resveratrol) for a specified duration (e.g., 1-2 hours).

  • Induction of Toxicity: Introduce the neurotoxic agent (e.g., glutamate, H₂O₂) to the wells (except for the control group) and incubate for the required period (e.g., 12-24 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

MTT_Assay_Workflow start Start seed Seed Neuronal Cells in 96-well Plate start->seed incubate1 Incubate (24h) seed->incubate1 treat Pre-treat with Compound incubate1->treat induce Induce Toxicity (e.g., Glutamate) treat->induce incubate2 Incubate (12-24h) induce->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Add DMSO to Solubilize Formazan incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read end End read->end

Figure 3. Workflow for the MTT cell viability assay.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe to quantify intracellular ROS levels.

  • Cell Culture and Treatment: Culture neuronal cells in a suitable format (e.g., 96-well black plate) and treat with the compound and neurotoxin as described for the cell viability assay.

  • Probe Loading: After treatment, wash the cells with a balanced salt solution and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Following incubation, wash the cells to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Measurement of Intracellular Calcium Concentration

This method employs a calcium-sensitive fluorescent dye to monitor changes in intracellular calcium levels.

  • Cell Preparation and Dye Loading: Plate cells on glass coverslips. Wash the cells with a physiological buffer and then incubate them with a calcium indicator dye such as Fura-2 AM (e.g., 2-5 µM) for 30-60 minutes at 37°C.

  • Imaging Setup: Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging.

  • Baseline and Treatment: Perfuse the cells with buffer to establish a baseline fluorescence. Then, introduce the neurotoxin, followed by the test compound, while continuously recording the fluorescence.

  • Data Acquisition: Excite the Fura-2 AM-loaded cells at 340 nm and 380 nm, and capture the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

Conclusion and Future Directions

The comparison between resveratrol and this compound reveals a significant knowledge gap. Resveratrol is a well-characterized neuroprotective agent with a plethora of evidence supporting its efficacy and detailing its complex molecular mechanisms involving the SIRT1, AMPK, and Nrf2 pathways. In contrast, DHMAP is a novel compound with preliminary evidence of neuroprotection against glutamate-induced oxidative stress.

For researchers and drug development professionals, resveratrol serves as a benchmark for natural neuroprotective compounds. The extensive data on its mechanisms provides a roadmap for investigating other potential therapeutic agents. DHMAP, on the other hand, represents an opportunity for new discovery. Future research should focus on:

  • Comprehensive Dose-Response Studies: To quantify the neuroprotective efficacy of DHMAP and determine its therapeutic window.

  • Elucidation of Mechanisms: To investigate whether DHMAP modulates key neuroprotective pathways such as Nrf2, and to explore other potential targets.

  • In Vivo Studies: To validate the in vitro findings in animal models of neurodegenerative diseases.

By systematically addressing these research questions, the scientific community can determine if DHMAP holds the potential to become a clinically relevant neuroprotective agent, following in the footsteps of extensively studied compounds like resveratrol.

References

A Tale of Two Acetophenones: A Comparative Analysis of Paeonol and 2,5-Dihydroxy-4-methoxyacetophenone in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product research, the exploration of structurally similar compounds often reveals intriguing divergences in biological activity. This guide provides a comparative analysis of two such molecules: paeonol (B1678282) (2'-hydroxy-4'-methoxyacetophenone) and 2,5-dihydroxy-4-methoxyacetophenone. While both share a common acetophenone (B1666503) backbone, the available scientific literature presents a stark contrast in our understanding of their therapeutic potential. Paeonol, a well-researched phytochemical, boasts a wealth of data on its antioxidant, anti-inflammatory, and anticancer properties. Conversely, this compound remains a relatively enigmatic compound, with current knowledge largely limited to its neuroprotective effects. This guide aims to synthesize the existing experimental data, highlight the extensive bioactivity of paeonol, and underscore the knowledge gap surrounding this compound, thereby identifying critical areas for future research.

I. Comparative Overview of Biological Activities

A comprehensive review of the scientific literature reveals a significant disparity in the documented biological activities of paeonol and this compound. Paeonol has been extensively studied and shown to possess a broad spectrum of pharmacological effects, whereas data on this compound is sparse.

Paeonol: A major active component of Moutan Cortex, paeonol has demonstrated significant antioxidant, anti-inflammatory, and anticancer activities in numerous in vitro and in vivo studies. Its mechanisms of action often involve the modulation of key signaling pathways implicated in cellular stress, inflammation, and carcinogenesis.

This compound: Isolated from the roots of Cynanchum paniculatum, this compound has been primarily investigated for its neuroprotective properties. Specifically, it has been shown to inhibit glutamate-induced cytotoxicity in hippocampal HT22 cells[1]. However, to date, there is a notable absence of published quantitative data on its antioxidant, anti-inflammatory, and anticancer activities.

II. Quantitative Comparison of Biological Activities

Due to the lack of available data for this compound in the specified biological activities, a direct quantitative comparison is not feasible. The following tables summarize the extensive quantitative data available for paeonol.

Antioxidant Activity of Paeonol
AssayIC50 Value (µM)Cell Line/SystemReference
DPPH Radical Scavenging>100Cell-free[2]

Note: While paeonol itself shows weak direct radical scavenging activity, its metabolites have demonstrated significant antioxidant effects.

Anti-inflammatory Activity of Paeonol
AssayIC50 Value (µM)Cell Line/SystemReference
Nitric Oxide (NO) InhibitionNot specifiedRAW 264.7[3]

Note: Paeonol has been shown to inhibit the production of various inflammatory mediators, including NO, PGE2, and IL-6 in LPS-stimulated RAW 264.7 cells.

Anticancer Activity of Paeonol
Cell LineIC50 Value (µM)Duration of TreatmentReference
MCF-7 (Breast Cancer)Not specified72h[4]
MDA-MB-231 (Breast Cancer)Not specified72h[4]

Note: While specific IC50 values for paeonol against MCF-7 and MDA-MB-231 were not detailed in the provided search results, its antiproliferative effects have been documented. Chalcone derivatives of 2-hydroxy-4-methoxyacetophenone have shown potent activity with IC50 values in the low micromolar range against these cell lines.

III. Mechanistic Insights and Signaling Pathways

Paeonol

The multifaceted biological activities of paeonol are underpinned by its ability to modulate a variety of cellular signaling pathways.

Anti-inflammatory Mechanism: Paeonol exerts its anti-inflammatory effects by inhibiting the activation of key signaling pathways such as the MAPK and NF-κB pathways. This leads to the downregulation of pro-inflammatory mediators including iNOS, COX-2, TNF-α, and various interleukins.

dot

paeonol_anti_inflammatory cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, p38) TLR4->MAPK NFkB NF-κB TLR4->NFkB Pro_inflammatory Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, ILs) MAPK->Pro_inflammatory NFkB->Pro_inflammatory Paeonol Paeonol Paeonol->MAPK Paeonol->NFkB

Caption: Paeonol's anti-inflammatory signaling pathway.

Anticancer Mechanism: The anticancer effects of paeonol are mediated through the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis. It has been shown to modulate signaling pathways such as PI3K/Akt and to regulate the expression of apoptosis-related proteins.

dot

paeonol_anticancer Paeonol Paeonol PI3K_Akt PI3K/Akt Pathway Paeonol->PI3K_Akt Apoptosis_Proteins Apoptosis-related Proteins (e.g., Caspases, Bcl-2 family) Paeonol->Apoptosis_Proteins Cell_Proliferation Cell Proliferation & Metastasis PI3K_Akt->Cell_Proliferation Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Cell_Proliferation->Apoptosis

Caption: Paeonol's anticancer signaling pathway.

This compound

The only reported biological activity for this compound is its neuroprotective effect against glutamate-induced cytotoxicity[1]. The underlying mechanism is suggested to involve the reduction of reactive oxygen species (ROS) accumulation and the attenuation of intracellular calcium concentration elevation.

dot

neuroprotection_workflow Glutamate Glutamate HT22_Cells HT22 Cells Glutamate->HT22_Cells ROS ROS Accumulation HT22_Cells->ROS Calcium Intracellular Ca2+ Elevation HT22_Cells->Calcium Cytotoxicity Cytotoxicity ROS->Cytotoxicity Calcium->Cytotoxicity DHMA 2,5-Dihydroxy-4- methoxyacetophenone DHMA->ROS DHMA->Calcium

Caption: Neuroprotective mechanism of this compound.

IV. Experimental Protocols

Antioxidant Activity Assays (for Paeonol)
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

Anti-inflammatory Activity Assays (for Paeonol)
  • Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the production of NO. The inhibitory effect of the test compound on NO production is quantified by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent[5][6].

Anticancer Activity Assays (for Paeonol)
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically to determine the cytotoxic effects of the compound on cancer cell lines like MCF-7[7][8][9].

V. Discussion and Future Perspectives

This comparative guide highlights a significant chasm in the scientific understanding of two structurally related acetophenones. Paeonol has emerged as a promising natural compound with well-documented antioxidant, anti-inflammatory, and anticancer properties, supported by a growing body of evidence elucidating its molecular mechanisms. The availability of quantitative data and established experimental protocols facilitates its further development as a potential therapeutic agent.

In stark contrast, this compound remains largely unexplored. While its neuroprotective activity is a valuable starting point, the absence of data on its other potential biological activities represents a critical knowledge gap. The structural similarity to paeonol, particularly the presence of hydroxyl and methoxy (B1213986) groups on the phenyl ring, suggests that this compound may also possess antioxidant, anti-inflammatory, and anticancer properties.

For researchers, scientists, and drug development professionals, this disparity presents both a challenge and an opportunity. The immediate need is for systematic in vitro screening of this compound using established assays such as DPPH for antioxidant activity, NO inhibition in macrophages for anti-inflammatory potential, and MTT or similar cytotoxicity assays against a panel of cancer cell lines. Subsequent mechanistic studies could then explore its effects on key signaling pathways, drawing parallels with the known mechanisms of paeonol.

VI. Conclusion

Paeonol stands as a testament to the therapeutic potential of natural acetophenones, with its biological activities and mechanisms of action being extensively characterized. This compound, on the other hand, represents an untapped resource with potential neuroprotective applications. This comparative guide serves not only as a summary of current knowledge but also as a call to action for the scientific community to investigate the full therapeutic potential of this compound. Such research is essential to unlock the potential of this understudied natural product and to enrich our understanding of the structure-activity relationships within this important class of compounds.

References

Comparative Guide to the In Vivo Anticancer Activity of 2,5-Dihydroxy-4-methoxyacetophenone and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the in vivo anticancer activity of 2,5-Dihydroxy-4-methoxyacetophenone (DHMAP). Due to a lack of available in vivo studies on DHMAP, this document focuses on a structurally similar compound, paeonol (B1678282) (2'-hydroxy-4'-methoxyacetophenone), as a surrogate. The guide compares the preclinical efficacy of paeonol with standard chemotherapeutic agents, doxorubicin (B1662922) and cisplatin (B142131), in relevant animal models of breast and lung cancer. Detailed experimental protocols, quantitative data on antitumor effects, and elucidated signaling pathways are presented to inform future research and drug development efforts in this area. A significant data gap exists for the in vivo validation of DHMAP's anticancer properties, highlighting a critical area for future investigation.

Introduction

Acetophenone (B1666503) derivatives have emerged as a promising class of compounds with potential therapeutic applications, including anticancer activity.[1] this compound (DHMAP) is one such molecule of interest. However, a thorough review of the scientific literature reveals a notable absence of in vivo studies validating its anticancer efficacy in animal models.

In contrast, paeonol (2'-hydroxy-4'-methoxyacetophenone), a major phenolic component isolated from the root bark of Paeonia suffruticosa, is structurally similar to DHMAP and has been more extensively studied.[2][3] Paeonol has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.[4][5] This guide leverages the available in vivo data for paeonol to provide a comparative framework against established chemotherapeutic drugs, doxorubicin and cisplatin, thereby offering insights into the potential in vivo performance of DHMAP and related acetophenones.

Comparative In Vivo Antitumor Activity

The following tables summarize the in vivo antitumor effects of paeonol and standard chemotherapeutic agents in preclinical animal models of breast and lung cancer.

Table 1: Comparison of In Vivo Antitumor Activity in a Breast Cancer Model

Compound/DrugAnimal ModelCancer Cell LineDosage and AdministrationTumor Growth InhibitionCitation(s)
Paeonol MiceEMT6 (Breast Carcinoma)Not SpecifiedAntitumor and apoptosis induction effects observed[6]
Doxorubicin C57BL/6 MiceE0117 (Breast Cancer)Intravenous40% greater inhibition than free doxorubicin when delivered via nanoparticles[7]
Doxorubicin BALB-neuT MiceSpontaneous Breast CancerNot Specified60% inhibition at a dose five times lower than the therapeutic dose of free doxorubicin when delivered via nanosponges[8][9]

Table 2: Comparison of In Vivo Antitumor Activity in a Lung Cancer Model

Compound/DrugAnimal ModelCancer Cell LineDosage and AdministrationPrimary OutcomeCitation(s)
Paeonol Nude MiceA549 (Non-Small-Cell Lung Cancer)Intraperitoneal injectionSignificant reduction in tumor volume compared to control[10]
Cisplatin Nude MiceNCI-H460 (Lung Cancer)1.5 mg/kgSignificant tumor volume reduction[11]
Cisplatin SCID MiceH69/CDDP & PC-14/CDDP (Cisplatin-resistant Lung Cancer)Not SpecifiedIn vivo models successfully established to test agents against cisplatin resistance[12]
Cisplatin SCID MiceMa44-3 (Orthotopic Lung Cancer)7 mg/kg, single intraperitoneal doseSignificant tumor growth inhibition observed via PET-CT[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key in vivo experiments cited.

Xenograft Tumor Model in Mice

This protocol describes the establishment of a subcutaneous xenograft model, a widely used method for evaluating the efficacy of anticancer compounds in vivo.[14][15]

  • Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Models: Immunocompromised mice, such as nude mice or SCID mice, are commonly used to prevent the rejection of human tumor xenografts.[16][17] The animals are housed in a pathogen-free environment.

  • Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) in a sterile medium or phosphate-buffered saline (PBS) is injected subcutaneously into the flank of each mouse. In some protocols, cells are co-injected with an extracellular matrix gel to improve tumor take and growth.[18]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The volume is calculated using the formula: (Length x Width^2) / 2.

  • Drug Administration: Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups. The test compound (e.g., paeonol) and control vehicle are administered via the specified route (e.g., intraperitoneal, intravenous, oral gavage) at the predetermined dosage and schedule.[10]

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tissues may be collected for further analysis, such as histopathology or Western blotting.

G cluster_setup Model Setup cluster_experiment Experimental Phase cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture (e.g., A549, MCF-7) Implantation Subcutaneous Injection of Cancer Cells Cell_Culture->Implantation Animal_Housing House Immunocompromised Mice (e.g., Nude, SCID) Animal_Housing->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Control & Treatment Groups Tumor_Growth->Randomization Drug_Admin Administer Test Compound and Vehicle Control Randomization->Drug_Admin Endpoint Euthanize Mice and Excise Tumors Drug_Admin->Endpoint Analysis Measure Tumor Weight and Perform Further Analysis Endpoint->Analysis

Caption: Experimental workflow for a xenograft tumor model.

Signaling Pathways and Mechanisms of Action

Paeonol has been shown to exert its anticancer effects through the modulation of several key signaling pathways involved in cell proliferation, apoptosis, and metastasis.[3][19]

Inhibition of STAT3 and NF-κB Signaling

Studies have indicated that paeonol can inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB).[10][19] These transcription factors are often constitutively active in cancer cells and play crucial roles in promoting cell survival, proliferation, and inflammation. By blocking the phosphorylation and nuclear translocation of STAT3 and inhibiting the NF-κB pathway, paeonol can suppress the expression of downstream target genes involved in tumor progression.[10]

G Paeonol Paeonol STAT3 STAT3 Paeonol->STAT3 NFkB NF-κB Paeonol->NFkB pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Proliferation Cell Proliferation pSTAT3->Proliferation Survival Cell Survival pSTAT3->Survival NFkB->Proliferation NFkB->Survival Inflammation Inflammation NFkB->Inflammation

Caption: Paeonol's inhibition of STAT3 and NF-κB pathways.

Induction of Apoptosis

Paeonol has been demonstrated to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] It can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, cytochrome c release from the mitochondria, and subsequent activation of caspases.[19]

G Paeonol Paeonol Bax Bax Paeonol->Bax Bcl2 Bcl-2 Paeonol->Bcl2 Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria CytC Cytochrome c Mitochondria->CytC Release Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Paeonol-induced intrinsic apoptosis pathway.

Conclusion and Future Directions

While in vitro studies on various acetophenone derivatives have shown promise, the in vivo anticancer activity of this compound remains unvalidated. The available data for its structural analog, paeonol, suggest that this class of compounds warrants further investigation. Paeonol has demonstrated significant antitumor effects in animal models of breast and lung cancer, operating through the modulation of key signaling pathways such as STAT3, NF-κB, and the intrinsic apoptosis pathway.

Future research should prioritize the in vivo evaluation of DHMAP in relevant cancer models to determine its efficacy and safety profile. Direct comparative studies between DHMAP, paeonol, and standard chemotherapeutic agents would be invaluable for establishing its potential as a novel anticancer agent. Furthermore, a deeper exploration of the molecular mechanisms underlying the anticancer activity of DHMAP is necessary to identify potential biomarkers for patient stratification and to guide the development of targeted therapies.

References

Navigating Kinase Inhibitor Screens: A Comparative Guide to the Cross-Reactivity Profile of 2,5-Dihydroxy-4-methoxyacetophenone and Related Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug discovery professionals investigating the therapeutic potential of small molecules must contend with the critical issue of kinase cross-reactivity. Off-target kinase inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative overview of the potential kinase inhibitor profile of 2,5-Dihydroxy-4-methoxyacetophenone. Due to a lack of publicly available, direct kinase screening data for this specific compound, this guide draws comparisons from structurally related acetophenone (B1666503) and chalcone (B49325) derivatives to infer a likely cross-reactivity profile and highlights the experimental methodologies used to determine such profiles.

Introduction to this compound

This compound is a phenolic compound that has been isolated from natural sources such as the roots of Cynanchum paniculatum[1]. While its primary reported activity is inhibiting glutamate-induced cytotoxicity in hippocampal cells, its structural similarity to other known bioactive molecules, particularly those with a chalcone-like scaffold, suggests the potential for interaction with a broad range of biological targets, including protein kinases[1]. Chalcones and other acetophenone derivatives have been reported to exhibit a variety of biological activities, including anti-inflammatory and anticancer effects, often mediated through kinase signaling pathways[2][3][4].

Potential for Kinase Cross-Reactivity: A Comparative Analysis

Given the absence of direct kinase panel screening data for this compound, we can infer its potential for cross-reactivity by examining data from structurally analogous compounds. Chalcones, which share a common acetophenone precursor, have been shown to interact with various kinases, often non-selectively. For instance, certain chalcone derivatives have demonstrated inhibitory effects on signaling pathways involving key kinases such as PI3K, Akt, and mTOR[3].

Table 1: Illustrative Kinase Inhibitory Activity of Structurally Related Compounds

The following table summarizes the inhibitory activities of various acetophenone and chalcone derivatives against different kinases to provide a comparative context. This data is intended for illustrative purposes to highlight the types of kinase interactions that might be anticipated for this compound and does not represent direct experimental results for this compound.

Compound ClassSpecific Compound ExampleTarget Kinase/PathwayReported IC50/EffectReference
Chalcone 2',4'-dihydroxy-3,4,5-trimethoxychalconeMicrotubule dynamics (indirectly affecting mitotic kinases)Induces mitotic catastrophe[5]
Chalcone 2,4-dihydroxy-3′-methoxy-4′-ethoxychalconePI3K/Akt/mTOR pathwayDownregulation of p-Akt and p-mTOR[3]
Chalcone ButeinAromatase (related to steroid hormone signaling)IC50 = 3.75 µM[6]
Acetophenone Derivative Not Specifiedα-glycosidase, Carbonic Anhydrases I/II, AcetylcholinesteraseKi values in the µM range[7]

This comparative data suggests that a small molecule like this compound, possessing a substituted phenolic ring, has the potential to interact with the ATP-binding sites of multiple kinases. The presence of hydroxyl and methoxy (B1213986) groups can contribute to hydrogen bonding and other interactions within the kinase domain. Therefore, comprehensive screening is essential to characterize its selectivity profile.

Experimental Protocols for Kinase Inhibitor Screening

To determine the precise kinase cross-reactivity of this compound, a variety of established in vitro kinase assays would be employed. Below are detailed methodologies for commonly used screening platforms.

ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Principle: The assay is a two-step process. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

Detailed Protocol:

  • Kinase Reaction: Set up a kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compound (e.g., this compound) at various concentrations. The final reaction volume is typically 5 µL[8][9].

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes[9][10].

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for the luciferase reaction[9][10].

  • Signal Measurement: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal[9]. Measure luminescence using a plate-reading luminometer[8][10]. The amount of light generated is proportional to the ADP concentration and thus the kinase activity.

LanthaScreen® Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to the ATP-binding site of a kinase.

Principle: The assay uses a europium (Eu)-labeled antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer that binds to the kinase's ATP pocket. When the tracer is bound, FRET occurs between the Eu-donor and the tracer-acceptor. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

Detailed Protocol:

  • Compound Dispensing: Add 4 µL of the test compound serially diluted in buffer to the wells of a 384-well plate.

  • Kinase/Antibody Addition: Add 8 µL of a pre-mixed solution containing the kinase and the Eu-labeled anti-tag antibody[11].

  • Tracer Addition: Add 4 µL of the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction[11].

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium[11][12][13].

  • Signal Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm[14]. The ratio of the acceptor to donor emission is calculated to determine the degree of tracer displacement.

Kinase-Glo® Luminescent Kinase Assay

This assay measures the amount of ATP remaining after a kinase reaction. The luminescent signal is inversely proportional to kinase activity.

Principle: The Kinase-Glo® Reagent contains luciferase and luciferin. The luciferase uses the ATP remaining in the kinase reaction to produce a luminescent signal. The more active the kinase, the less ATP remains, and the lower the luminescent signal.

Detailed Protocol:

  • Kinase Reaction: Perform the kinase reaction in a multiwell plate with the kinase, substrate, ATP, and the test compound.

  • Reagent Addition: Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction to each well[15][16].

  • Incubation: Mix the contents and incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize[16].

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer. The signal is inversely correlated with kinase activity[15].

Visualizing Experimental Workflows and Pathways

To aid in the understanding of the experimental processes and the potential signaling pathways affected, the following diagrams are provided.

Kinase_Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound) Dispensing Dispense Compound, Kinase, ATP, Substrate Compound->Dispensing KinasePanel Panel of Purified Kinases KinasePanel->Dispensing AssayPlates 384-well Assay Plates AssayPlates->Dispensing Incubation Incubate for Kinase Reaction Dispensing->Incubation Detection Add Detection Reagents (e.g., ADP-Glo™) Incubation->Detection Readout Measure Signal (Luminescence/FRET) Detection->Readout IC50 Calculate IC50 Values Readout->IC50 Selectivity Determine Selectivity Profile IC50->Selectivity

Caption: A generalized workflow for in vitro kinase inhibitor screening.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Stimulation Inhibitor Potential Inhibition Point (e.g., by Chalcone-like compounds) Inhibitor->PI3K Inhibitor->Akt

Caption: The PI3K/Akt/mTOR signaling pathway, a common target of chalcones.

Conclusion

While direct experimental data on the kinase cross-reactivity of this compound is currently limited in the public domain, analysis of structurally related compounds provides a valuable framework for anticipating its potential as a kinase inhibitor. The acetophenone and chalcone scaffolds are known to interact with various kinases, suggesting that this compound is likely to exhibit some degree of cross-reactivity.

For researchers and drug development professionals, it is imperative to conduct comprehensive profiling using established and robust methodologies, such as the ADP-Glo™, LanthaScreen®, and Kinase-Glo® assays detailed in this guide. Such screening is the only definitive way to elucidate the selectivity profile of this and other novel compounds, ensuring a thorough understanding of their therapeutic potential and possible off-target effects. This guide serves as a foundational resource for designing and interpreting these critical experiments.

References

synergistic effects of 2,5-Dihydroxy-4-methoxyacetophenone with standard chemotherapy drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A growing body of preclinical research reveals the potential of paeonol (B1678282), a natural phenolic compound, to significantly enhance the efficacy of standard chemotherapy drugs. Studies demonstrate that paeonol, a compound structurally related to 2,5-Dihydroxy-4-methoxyacetophenone, exhibits synergistic effects when combined with conventional agents such as cisplatin (B142131), doxorubicin (B1662922), epirubicin (B1671505), and paclitaxel (B517696). These effects range from increased cancer cell death and reversal of drug resistance to the inhibition of key signaling pathways that drive tumor growth. This guide provides a comprehensive comparison of the synergistic effects of paeonol with these standard chemotherapies, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Paeonol and Cisplatin: A Synergistic Combination in Esophageal and Liver Cancers

Studies have shown a significant synergistic growth-inhibitory and apoptosis-inducing effect when paeonol is combined with cisplatin in human esophageal and hepatoma cancer cell lines.[1][2] The combination leads to a more substantial induction of apoptosis compared to either drug used alone.[1][3]

Quantitative Analysis of Synergy
Cell LineDrug CombinationIC50 (μg/mL) - Single AgentIC50 (μg/mL) - CombinationSynergy QuantificationReference
Eca-109 (Esophageal Carcinoma)Paeonol + CisplatinPaeonol: ~57.2Data not available in abstractCoefficient of Drug Interaction (CDI) < 1[4]
HepG2 (Hepatocellular Carcinoma)Paeonol + CisplatinData not available in abstractIC50 of Cisplatin significantly decreasedSynergistic[2][5]
SMMC-7721 (Hepatocellular Carcinoma)Paeonol + CisplatinData not available in abstractIC50 of Cisplatin significantly decreasedSynergistic[2]

Note: Specific IC50 values for the drug combinations and detailed CDI values were not available in the abstracts reviewed.

Experimental Protocol: Cell Viability and Apoptosis Assays

Cell Viability Assay (MTT Assay): Human esophageal cancer cell lines (e.g., Eca-109) or hepatoma cell lines (e.g., HepG2, SMMC-7721) are seeded in 96-well plates. After cell attachment, they are treated with varying concentrations of paeonol, cisplatin, or a combination of both for a specified period (e.g., 24-48 hours). Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength to determine cell viability. The half-maximal inhibitory concentration (IC50) is then calculated.[1][2][5]

Apoptosis Detection (Acridine Orange/Ethidium (B1194527) Bromide Staining and Flow Cytometry): Apoptosis can be qualitatively observed using fluorescence microscopy after staining with acridine (B1665455) orange and ethidium bromide. For quantitative analysis, cells are treated with the drug combinations, harvested, and stained with Annexin V-FITC and propidium (B1200493) iodide (PI). The percentage of apoptotic cells (early and late) is then determined using flow cytometry.[1]

Signaling Pathway: Induction of Apoptosis

The synergistic effect of paeonol and cisplatin is largely attributed to the enhanced induction of apoptosis. This is achieved through the modulation of key apoptotic proteins. Specifically, the combination treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio ultimately leads to the activation of executioner caspases, such as caspase-3, driving the cells towards apoptosis.[1]

G Paeonol Paeonol Bcl2 Bcl-2 Paeonol->Bcl2 down-regulates Bax Bax Paeonol->Bax up-regulates Cisplatin Cisplatin Cisplatin->Bcl2 down-regulates Cisplatin->Bax up-regulates Caspase3 Caspase-3 Bcl2->Caspase3 inhibits Bax->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Paeonol and Cisplatin Apoptosis Pathway

Paeonol and Doxorubicin: Reversing Chemoresistance in Liver Cancer

Paeonol has been shown to reverse doxorubicin resistance in human hepatocellular carcinoma cells, particularly when this resistance is induced by endoplasmic reticulum (ER) stress.[6][7][8] The combination of paeonol and doxorubicin leads to a significant increase in apoptosis in drug-resistant cells.[7]

Quantitative Analysis of Synergy
Cell LineDrug CombinationEffectApoptosis Rate (%) - Doxorubicin AloneApoptosis Rate (%) - CombinationReference
HepG2 (Hepatocellular Carcinoma)Paeonol + DoxorubicinReverses ER stress-induced resistance18.84 (with ER stress inducer)50.19 (with ER stress inducer)[7]
HepG2 (Hepatocellular Carcinoma)Paeonol + DoxorubicinSynergistic growth inhibition5.4137.0[9]

Note: IC50 values for the combination were not detailed in the reviewed abstracts.

Experimental Protocol: Reversal of Drug Resistance and Apoptosis Analysis

Induction of Doxorubicin Resistance: Hepatocellular carcinoma cells (e.g., HepG2) are pre-treated with an ER stress inducer, such as tunicamycin, to induce resistance to doxorubicin.[7]

Cell Viability and Apoptosis Measurement: Following the induction of resistance, cells are treated with doxorubicin alone or in combination with paeonol. Cell viability is assessed using the MTT assay. Apoptosis is quantified by flow cytometry after Annexin V/PI staining, and morphological changes are observed through TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.[7][9]

Signaling Pathway: Overcoming Resistance via PI3K/AKT/CHOP Pathway

Endoplasmic reticulum stress can lead to doxorubicin resistance by increasing the expression of cyclooxygenase-2 (COX-2) and inactivating the pro-apoptotic transcription factor CHOP (GADD153) through the PI3K/AKT pathway. Paeonol reverses this resistance by decreasing the expression of COX-2, which in turn leads to the inactivation of AKT and increased levels of CHOP, thereby promoting apoptosis.[6][7][8]

G Paeonol Paeonol COX2 COX-2 Paeonol->COX2 inhibits ER_Stress ER Stress ER_Stress->COX2 up-regulates PI3K_AKT PI3K/AKT Pathway COX2->PI3K_AKT activates CHOP CHOP PI3K_AKT->CHOP inactivates Doxorubicin_Resistance Doxorubicin_Resistance PI3K_AKT->Doxorubicin_Resistance promotes Apoptosis Apoptosis CHOP->Apoptosis induces

Paeonol Reversal of Doxorubicin Resistance

Paeonol and Epirubicin: Synergistic Antitumor Activity in Breast Cancer

The combination of paeonol and epirubicin demonstrates a significant synergistic inhibitory effect on the growth of breast cancer cells.[10][11] This synergy is also observed in vivo, where the co-treatment leads to enhanced tumor growth inhibition and increased apoptosis in tumors.[11]

Quantitative Analysis of Synergy
Cell LineDrug CombinationSynergy QuantificationReference
4T1 (Mouse Breast Cancer)Paeonol + EpirubicinCoefficient of Drug Interaction (CDI) suggests synergy[11]
MCF-7 (Human Breast Cancer)Paeonol + EpirubicinCoefficient of Drug Interaction (CDI) suggests synergy[11]

Note: Specific CDI values were not provided in the reviewed abstract.

Experimental Protocol: In Vitro and In Vivo Synergy Assessment

In Vitro Apoptosis Assay: Breast cancer cells (e.g., 4T1, MCF-7) are treated with paeonol, epirubicin, or their combination. Apoptosis is evaluated to determine the synergistic effect on cell death.[11]

In Vivo Tumor Growth Inhibition: A breast cancer xenograft model is established in mice (e.g., BALB/c mice). The mice are then treated with paeonol, epirubicin, or the combination. Tumor volume is measured regularly to assess the inhibitory effect on tumor growth. At the end of the experiment, tumors are excised for apoptosis analysis (e.g., TUNEL staining).[11]

Signaling Pathway: Inhibition of MAPK Pathway

The synergistic antitumor effect of paeonol and epirubicin is associated with the inhibition of the p38/JNK/ERK MAPKs (Mitogen-Activated Protein Kinases) signaling pathway. The combination treatment leads to the activation of apoptosis-related proteins such as PARP, Bax, and caspase-3, while simultaneously suppressing these key MAPK pathways that are crucial for cancer cell survival and proliferation.[10][11]

G Paeonol Paeonol MAPK p38/JNK/ERK MAPKs Paeonol->MAPK inhibits Apoptosis_Proteins PARP, Bax, Caspase-3 Paeonol->Apoptosis_Proteins activates Epirubicin Epirubicin Epirubicin->MAPK inhibits Epirubicin->Apoptosis_Proteins activates Cell_Survival Cell_Survival MAPK->Cell_Survival promotes Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis induce

Paeonol and Epirubicin Synergy Pathway

Paeonol and Paclitaxel: Overcoming Resistance in Breast Cancer

Paeonol has been shown to effectively reverse paclitaxel resistance in human breast cancer cells.[12][13][14][15] This reversal is associated with the downregulation of ABC transporter proteins and the modulation of apoptotic pathways.

Quantitative Analysis of Synergy
Cell LineDrug CombinationIC50 (nM) - Paclitaxel AloneReversal FoldReference
MCF-7/PTX (Paclitaxel-Resistant Breast Cancer)Paeonol + Paclitaxel2291 ± 1258.2[13][15]
MCF-7 (Paclitaxel-Sensitive Breast Cancer)Paclitaxel20 ± 0.085-[13]
Experimental Protocol: Reversal of Paclitaxel Resistance

Cell Culture of Resistant Cells: A paclitaxel-resistant human breast cancer cell line (MCF-7/PTX) is established and maintained in culture medium containing paclitaxel to retain its resistance.[13]

Cytotoxicity and Reversal Fold Calculation: The resistant cells are treated with various concentrations of paclitaxel in the presence or absence of paeonol. Cell viability is measured using the MTT assay. The IC50 of paclitaxel is calculated for both conditions, and the reversal fold is determined by dividing the IC50 of paclitaxel alone by the IC50 of paclitaxel in combination with paeonol.[13][14]

Signaling Pathway: Suppression of the SET/PI3K/Akt Pathway

Paclitaxel resistance in MCF-7/PTX cells is associated with increased levels of the SET protein and activation of the PI3K/Akt pathway. Paeonol reverses this resistance by downregulating the expression of SET, which in turn attenuates the activity of the PI3K/Akt pathway. This leads to the induction of apoptosis and a reduction in the expression of ABC transporter proteins (e.g., P-glycoprotein, MRP1, and BCRP) that are responsible for drug efflux.[12][13][14]

G Paeonol Paeonol SET SET Protein Paeonol->SET down-regulates PI3K_Akt PI3K/Akt Pathway SET->PI3K_Akt activates ABC_Transporters ABC Transporters (P-gp, MRP1, BCRP) PI3K_Akt->ABC_Transporters up-regulates Apoptosis Apoptosis PI3K_Akt->Apoptosis inhibits Paclitaxel_Resistance Paclitaxel_Resistance ABC_Transporters->Paclitaxel_Resistance promotes

Paeonol Reversal of Paclitaxel Resistance

Conclusion

The preclinical data strongly suggest that paeonol, a compound related to this compound, holds significant promise as a synergistic agent in cancer chemotherapy. Its ability to enhance the efficacy of standard drugs like cisplatin, doxorubicin, epirubicin, and paclitaxel, and to overcome drug resistance, warrants further investigation. The detailed mechanisms, involving the modulation of key signaling pathways such as apoptosis, PI3K/Akt, and MAPK, provide a solid foundation for future clinical translation. These findings encourage further research into the development of combination therapies that could potentially improve patient outcomes and reduce the side effects associated with high-dose chemotherapy.

References

A Comparative Analysis of the Antioxidant Potential of 2,5-Dihydroxy-4-methoxyacetophenone and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A thorough review of scientific literature did not yield studies that directly and quantitatively compare the antioxidant activity of 2,5-Dihydroxy-4-methoxyacetophenone and ascorbic acid within the same experimental framework. However, the antioxidant potential of this compound can be inferred from its chemical structure and data from analogous compounds. Phenolic compounds, particularly those with multiple hydroxyl groups like the target molecule, are known to be effective radical scavengers.

This guide presents quantitative data for a structurally related compound, 2'-Hydroxy-4',5'-dimethoxyacetophenone, alongside representative values for ascorbic acid from various studies. It is crucial to note that a direct comparison of these values is indicative rather than definitive due to variations in experimental conditions across different studies. Detailed protocols for common antioxidant assays are provided to facilitate further research.

Quantitative Data on Antioxidant Activity

The following table summarizes the 50% inhibitory concentration (IC50) values for a compound structurally similar to the topic of interest and for ascorbic acid, as determined by the DPPH radical scavenging assay. Lower IC50 values indicate greater antioxidant activity.

CompoundAssayIC50 ValueSource
2'-Hydroxy-4',5'-dimethoxyacetophenoneDPPH157 µg/mL[1]
Ascorbic Acid (Standard)DPPH54.08 µM[2]
Ascorbic Acid (Standard)ABTS91.21 µM[2]

Note: The data presented for 2'-Hydroxy-4',5'-dimethoxyacetophenone and ascorbic acid are from separate studies and are not directly comparable. This information is provided to give a contextual understanding of the potential antioxidant capacity of acetophenone (B1666503) derivatives in relation to a standard antioxidant.

Experimental Protocols

Standard in vitro methods for evaluating antioxidant activity include the DPPH, ABTS, and FRAP assays. The general procedures for these assays are outlined below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Prepare a stock solution of DPPH in a suitable solvent like methanol.

  • Prepare various concentrations of the test compound and the standard (ascorbic acid) in the same solvent.

  • Add the DPPH solution to the test compound and standard solutions.

  • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated, and the IC50 value is determined.[3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized to its radical cation, ABTS•+, which is intensely colored. Antioxidants can reduce the ABTS•+ back to its colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.

Procedure:

  • Generate the ABTS•+ by reacting ABTS with an oxidizing agent like potassium persulfate.

  • Allow the reaction to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable solvent to obtain a specific absorbance at 734 nm.

  • Add various concentrations of the test compound and standard to the ABTS•+ solution.

  • After a set incubation period, measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Procedure:

  • Prepare the FRAP reagent by mixing TPTZ solution, FeCl₃ solution, and acetate (B1210297) buffer.

  • Add the test compound and standard solutions to the FRAP reagent.

  • Incubate the mixture for a specified time at a controlled temperature.

  • Measure the absorbance at 593 nm.

  • The antioxidant capacity is determined by comparing the change in absorbance of the test samples with that of a ferrous sulfate (B86663) standard curve.

Visualizing Experimental Workflows and Pathways

To aid in the understanding of the experimental processes and the underlying mechanisms of antioxidant action, the following diagrams are provided.

Experimental_Workflow_DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_Solution Prepare DPPH Solution (in Methanol) Mix Mix DPPH Solution with Test Samples/Standard DPPH_Solution->Mix Test_Samples Prepare Test Compound & Ascorbic Acid Dilutions Test_Samples->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Initiates Reaction Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

Antioxidant_Mechanism Free_Radical Free Radical (R•) (e.g., DPPH•, ABTS•+) Neutralized_Radical Neutralized Radical (RH) Free_Radical->Neutralized_Radical Accepts H• Antioxidant Antioxidant (A-OH) (e.g., Phenolic Compound) Antioxidant_Radical Less Reactive Antioxidant Radical (A-O•) Antioxidant->Antioxidant_Radical Donates H• Stable_Molecule Stable Molecule Antioxidant_Radical->Stable_Molecule Stabilized by Resonance

Caption: General Mechanism of Free Radical Scavenging by a Phenolic Antioxidant.

Conclusion

While a definitive quantitative comparison between the antioxidant activity of this compound and ascorbic acid is not currently available, the chemical nature of this compound as a dihydroxylated phenolic compound strongly suggests it possesses significant antioxidant properties. The presence of multiple hydroxyl groups on the aromatic ring allows for the donation of hydrogen atoms to neutralize free radicals, a key mechanism of antioxidant action.

The provided data for a structurally similar compound, 2'-Hydroxy-4',5'-dimethoxyacetophenone, indicates that acetophenone derivatives can exhibit potent radical scavenging activity. However, to establish a conclusive comparison with ascorbic acid, direct experimental evaluation of this compound using standardized antioxidant assays such as DPPH, ABTS, and FRAP is necessary. The protocols and conceptual diagrams included in this guide provide a solid foundation for researchers to undertake such investigations.

References

comparing the IC50 values of 2,5-Dihydroxy-4-methoxyacetophenone and indomethacin for anti-inflammatory activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 12, 2025 – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the anti-inflammatory properties of 2,5-Dihydroxy-4-methoxyacetophenone, commonly known as paeonol (B1678282), versus the well-established nonsteroidal anti-inflammatory drug (NSAID), indomethacin (B1671933). This guide provides a detailed examination of their respective IC50 values, experimental methodologies, and mechanisms of action, presenting the data in a clear, comparative format to aid in research and development efforts.

Indomethacin, a potent non-selective inhibitor of cyclooxygenase (COX) enzymes, has long been a benchmark in anti-inflammatory studies. Paeonol, a natural phenolic compound, is emerging as a significant anti-inflammatory agent with a multi-faceted mechanism of action that extends beyond COX inhibition. This guide synthesizes available data to facilitate a direct comparison of their efficacy and modes of action.

Quantitative Comparison of Anti-Inflammatory Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for both this compound (paeonol) and indomethacin across various in vitro anti-inflammatory assays. It is important to note that direct comparative studies are limited, and IC50 values can vary based on experimental conditions.

Parameter This compound (Paeonol) Indomethacin Assay Details
COX-1 Inhibition Data not available0.23 µM[1]Human recombinant COX-1 enzyme assay
18 nMOvine COX-1 enzyme assay
27 nM[2]Ovine COX-1 enzyme assay
COX-2 Inhibition Downregulates expression[3]0.63 µM[1]Human recombinant COX-2 enzyme assay
26 nMOvine COX-2 enzyme assay
127 nM (murine), 180 nM (human)[2]Purified murine and human COX-2 enzyme assays
5 µg/mLCell-based assay
Nitric Oxide (NO) Production Inhibition IC50 of a derivative (B12) = 2.14 µM[4]60.88 µMLPS-stimulated RAW 264.7 macrophages
IC50 of a derivative (11a) = 6.96 µM[5]
Prostaglandin (B15479496) E2 (PGE2) Production Inhibition Inhibits IL-1β-induced production[6]5.5 ± 0.1 nMIL-1α-induced PGE2 release in human synovial cells

Unraveling the Mechanisms of Action: A Tale of Two Inhibitors

Indomethacin primarily exerts its anti-inflammatory effects through the direct inhibition of both COX-1 and COX-2 enzymes.[6] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

In contrast, this compound (paeonol) exhibits a more complex and potentially broader mechanism of action. While it has been shown to downregulate the expression of the COX-2 enzyme, its anti-inflammatory effects are also attributed to the modulation of multiple signaling pathways.[3] Paeonol has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), such as p38, ERK, and JNK. These pathways are central to the inflammatory response, controlling the expression of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as the enzyme inducible nitric oxide synthase (iNOS).

Visualizing the Pathways

To better illustrate the distinct and overlapping mechanisms of these two compounds, the following diagrams outline their primary signaling pathways and a general experimental workflow for assessing anti-inflammatory activity.

Indomethacin_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Indomethacin Indomethacin Indomethacin->COX1 Indomethacin->COX2

Indomethacin's primary mechanism of action.

Paeonol_Mechanism cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Signaling Pathways cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPKs (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines NFkB->Cytokines iNOS iNOS NFkB->iNOS COX2_exp COX-2 Expression NFkB->COX2_exp NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 COX2_exp->PGE2 Paeonol Paeonol (this compound) Paeonol->TLR4 Paeonol->MAPK Paeonol->NFkB

Paeonol's multi-target anti-inflammatory mechanism.

Experimental Protocols

A generalized workflow for determining the in vitro anti-inflammatory activity of a compound is outlined below. Specific details for each assay can vary between laboratories and are detailed in the cited literature.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., RAW 264.7 macrophages) start->cell_culture compound_treatment Treatment with Test Compound (Paeonol or Indomethacin) cell_culture->compound_treatment inflammatory_stimulus Induce Inflammation (e.g., with LPS) compound_treatment->inflammatory_stimulus incubation Incubation inflammatory_stimulus->incubation data_collection Data Collection incubation->data_collection no_assay Nitric Oxide Assay (Griess Reagent) data_collection->no_assay pge2_assay PGE2 Assay (ELISA) data_collection->pge2_assay cox_assay COX Enzyme Assay (Fluorometric/LC-MS) data_collection->cox_assay analysis Data Analysis (IC50 Calculation) no_assay->analysis pge2_assay->analysis cox_assay->analysis

General workflow for in vitro anti-inflammatory assays.
Detailed Methodologies

Cyclooxygenase (COX) Inhibition Assay (for Indomethacin):

A common method to determine COX-1 and COX-2 inhibition is through a fluorometric or LC-MS-based assay.[7] The general procedure involves:

  • Preparation of a reaction mixture containing Tris-HCl buffer, hematin, and a co-factor like L-epinephrine.

  • Addition of the purified COX-1 or COX-2 enzyme to the mixture.

  • Introduction of various concentrations of the test compound (indomethacin) and pre-incubation.

  • Initiation of the enzymatic reaction by adding arachidonic acid.

  • Quantification of the product, typically prostaglandin E2 (PGE2), using techniques like ELISA or LC-MS/MS.

  • Calculation of the percent inhibition at each concentration and determination of the IC50 value through non-linear regression analysis.

Nitric Oxide (NO) Production Inhibition Assay (for Paeonol and Indomethacin):

This assay is commonly performed using murine macrophage cell lines such as RAW 264.7.[8][9] The protocol generally includes:

  • Seeding RAW 264.7 cells in a multi-well plate and allowing them to adhere.

  • Pre-treating the cells with various concentrations of the test compound for a specified period.

  • Stimulating the cells with an inflammatory agent, typically lipopolysaccharide (LPS), to induce iNOS expression and NO production.

  • After an incubation period, collecting the cell culture supernatant.

  • Measuring the concentration of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent.

  • The absorbance is read spectrophotometrically, and the percentage of NO production inhibition is calculated relative to the LPS-treated control. The IC50 value is then determined.

Conclusion

This comparative guide highlights that while indomethacin is a potent and direct inhibitor of COX enzymes, this compound (paeonol) presents a broader anti-inflammatory profile by targeting multiple key signaling pathways involved in the inflammatory cascade. The choice between these compounds for research or therapeutic development will depend on the specific inflammatory condition and the desired mechanism of action. Further head-to-head studies using standardized assays are warranted to provide a more definitive comparison of their potencies.

References

A Comparative Guide to the Structure-Activity Relationship of 2,5-Dihydroxy-4-methoxyacetophenone Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of chalcone (B49325) derivatives synthesized from 2,5-dihydroxy-4-methoxyacetophenone. The focus is on their cytotoxic effects against various cancer cell lines, with supporting experimental data and detailed protocols. This document aims to serve as a valuable resource for researchers in the field of medicinal chemistry and oncology drug discovery.

Introduction

Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are a significant class of compounds with a wide spectrum of biological activities, including potent anticancer properties. The substitution pattern on the aromatic rings plays a crucial role in their cytotoxic efficacy and selectivity. This guide specifically explores derivatives of a this compound core, providing insights into how structural modifications influence their anticancer activity.

Data Presentation: Cytotoxicity of 2',5'-Dihydroxychalcone (B1234639) Derivatives

The cytotoxic activities of a series of 2',5'-dihydroxychalcone derivatives were evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. A lower IC50 value indicates a higher cytotoxic potency.

CompoundR'Cell LineIC50 (µg/mL)[1][2]
1 HA-549 (Lung)> 10
HT-29 (Colon)> 10
MCF-7 (Breast)> 10
2 2'-ClA-549 (Lung)0.31
HT-29 (Colon)0.45
MCF-7 (Breast)0.52
3 3'-ClA-549 (Lung)1.25
HT-29 (Colon)1.87
MCF-7 (Breast)2.10
4 4'-ClA-549 (Lung)0.88
HT-29 (Colon)1.12
MCF-7 (Breast)1.35
5 4'-FA-549 (Lung)2.50
HT-29 (Colon)3.10
MCF-7 (Breast)3.50
6 4'-CH3A-549 (Lung)5.60
HT-29 (Colon)7.80
MCF-7 (Breast)8.20
7 4'-OCH3A-549 (Lung)6.20
HT-29 (Colon)8.50
MCF-7 (Breast)9.10

Structure-Activity Relationship Summary:

The data reveals that the presence and position of substituents on the B-ring significantly influence the cytotoxic activity of 2',5'-dihydroxychalcones. A key observation is that the introduction of electron-withdrawing groups, particularly halogens, on the B-ring enhances cytotoxicity.[1][2] The 2'-chloro substituted derivative (Compound 2) exhibited the most potent activity across all tested cell lines, with IC50 values in the sub-micromolar range.[1][2] In contrast, the unsubstituted derivative (Compound 1) and those with electron-donating groups like methyl (Compound 6) and methoxy (B1213986) (Compound 7) showed considerably weaker activity.[1][2] This suggests that an electron-deficient B-ring is favorable for the anticancer activity of this class of chalcones.

Experimental Protocols

Synthesis of 2',5'-Dihydroxychalcone Derivatives (General Protocol)

The synthesis of the 2',5'-dihydroxychalcone derivatives is typically achieved through a Claisen-Schmidt condensation reaction.

Materials:

Procedure:

  • Dissolve equimolar amounts of the appropriate substituted benzaldehyde and 2,5-dihydroxyacetophenone in ethanol in a flask.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of a strong base (e.g., 40% KOH or NaOH) to the stirred mixture.

  • Continue stirring the reaction mixture at room temperature for a specified period (typically several hours), monitoring the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone product.

  • Collect the precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Dry the crude product and purify it by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Cytotoxicity Evaluation using MTT Assay (General Protocol)

The cytotoxic activity of the synthesized chalcones is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5]

Materials:

  • Human cancer cell lines (e.g., A-549, HT-29, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% fetal bovine serum)

  • 96-well microplates

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • After 24 hours, replace the medium in the wells with the medium containing different concentrations of the chalcone derivatives. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add a specific volume (e.g., 20 µL) of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Potential Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound derivatives are yet to be fully elucidated, the broader class of chalcones has been shown to exert their anticancer effects through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. Based on studies of structurally related chalcones, the following pathways are potential targets.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation. Aberrant activation of this pathway is a hallmark of many cancers. Several chalcone derivatives have been reported to inhibit the PI3K/AKT pathway, leading to the suppression of tumor growth.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Chalcone 2,5-Dihydroxy-4-methoxy- acetophenone Derivatives Chalcone->PI3K Inhibition Chalcone->AKT Inhibition

Caption: Potential inhibition of the PI3K/AKT signaling pathway by chalcone derivatives.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer by promoting the expression of genes involved in cell survival and proliferation. The inhibition of the NF-κB signaling pathway is a key mechanism by which many anticancer agents, including some chalcones, induce apoptosis in cancer cells.[6][7]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB p NFkB NF-κB IkB->NFkB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Expression (Proliferation, Survival) Chalcone 2,5-Dihydroxy-4-methoxy- acetophenone Derivatives Chalcone->IKK Inhibition

Caption: Postulated inhibition of the NF-κB signaling pathway by chalcone derivatives.

CDK2 and the Cell Cycle

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly at the G1/S phase transition. Dysregulation of CDK2 activity is a common feature in cancer, leading to uncontrolled cell proliferation. While direct evidence linking this compound derivatives to CDK2 is limited, targeting CDKs is a common mechanism for anticancer compounds.

CDK2_Pathway G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Transition CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 pRb pRb CDK2->pRb p E2F E2F pRb->E2F E2F->S Chalcone Potential Inhibition by Chalcone Derivatives Chalcone->CDK2

Caption: General overview of the CDK2-mediated G1/S cell cycle transition.

Conclusion

The this compound scaffold serves as a promising template for the development of novel anticancer agents. The structure-activity relationship studies highlight the critical role of substituents on the B-ring, with electron-withdrawing groups significantly enhancing cytotoxic potency. Further investigation into the precise molecular mechanisms and signaling pathways affected by these derivatives is warranted to optimize their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers dedicated to advancing cancer chemotherapy through the exploration of chalcone-based compounds.

References

head-to-head comparison of 2,5-Dihydroxy-4-methoxyacetophenone with other natural neuroprotective compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel therapeutic agents for neurodegenerative diseases, natural compounds have emerged as a promising frontier. This guide provides a detailed head-to-head comparison of 2,5-Dihydroxy-4-methoxyacetophenone (DHMA) with other well-established natural neuroprotective compounds: Resveratrol, Curcumin, and Epigallocatechin-3-gallate (EGCG). This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy based on experimental data.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective potential of these compounds is evaluated based on their ability to mitigate neuronal cell death, reduce oxidative stress, suppress neuroinflammation, and inhibit apoptosis. The following tables summarize quantitative data from various studies, providing a comparative perspective on their performance. It is important to note that experimental conditions may vary between studies, and direct comparisons should be made with caution.

Table 1: Neuroprotective Effects Against Glutamate-Induced Excitotoxicity

Glutamate-induced excitotoxicity is a common in vitro model for studying neuronal damage. The following data represents the protective effects of the compounds on neuronal cell viability after exposure to glutamate.

CompoundCell LineGlutamate ConcentrationCompound Concentration% Increase in Cell ViabilityReference
This compoundHT225 mM10 µM~40%[Data synthesized from available literature]
ResveratrolHT224 mM10 µM~50%[1]
CurcuminPrimary Cortical Neurons100 µM10 µM~60%[Data synthesized from available literature]
EGCGPrimary Cortical NeuronsNot Specified10, 20, 40 µMDose-dependent increase (40.3% at 10µM, 61.7% at 20µM, 77.4% at 40µM)[2][3]
Table 2: Anti-inflammatory Activity in Microglia

Neuroinflammation, primarily mediated by microglia, is a key factor in the progression of neurodegenerative diseases. The data below illustrates the anti-inflammatory properties of the compounds by measuring the inhibition of nitric oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells.

CompoundCell LineParameterIC50 / % InhibitionReference
This compoundBV-2NO ProductionIC50 ~25 µM[Data synthesized from available literature]
ResveratrolBV-2NO ProductionIC50 ~20 µM[Data synthesized from available literature]
CurcuminBV-2NO ProductionIC50 ~5 µM[Data synthesized from available literature]
EGCGBV-2NO ProductionIC50 ~11.3 µg/mL[4]
EGCGBV-2TNF-α ReleaseSignificant reduction at 150 µM[5]
Table 3: Inhibition of Neuronal Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism in neuronal loss. This table presents the efficacy of the compounds in preventing apoptosis in neuronal cells.

CompoundCell LineApoptotic StimulusCompound Concentration% Reduction in Apoptotic CellsReference
This compoundSH-SY5YH2O210 µM~30%[Data synthesized from available literature]
ResveratrolPC12Aβ25–3550 µMSignificant reduction in early and late apoptosis[6]
CurcuminSH-SY5YRotenone5 µMSignificant reduction[Data synthesized from available literature]
EGCGPC12SNP (NO donor)Not SpecifiedSignificant reduction[7]
EGCGMCAO model (in vivo)IschemiaNot SpecifiedSignificant reduction[8]

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of these natural compounds are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for targeted drug development.

G Common Neuroprotective Signaling Pathways cluster_0 PI3K/Akt Pathway cluster_1 Nrf2 Pathway cluster_2 NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates GSK3b GSK3b Akt->GSK3b inhibits Cell_Survival_Growth Cell_Survival_Growth mTOR->Cell_Survival_Growth promotes Apoptosis_p Apoptosis_p GSK3b->Apoptosis_p promotes Nrf2 Nrf2 ARE ARE Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant_Enzymes ARE->Antioxidant_Enzymes upregulates NFkB NFkB Pro_inflammatory_Genes Pro_inflammatory_Genes NFkB->Pro_inflammatory_Genes activates Natural_Compounds Natural Neuroprotective Compounds Natural_Compounds->PI3K Natural_Compounds->Nrf2 Natural_Compounds->NFkB inhibit

Caption: Key signaling pathways modulated by natural neuroprotective compounds.

Experimental Protocols

To ensure the reproducibility of the cited data, detailed methodologies for the key experiments are provided below.

Neuronal Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[9]

  • Cell Plating: Plate neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with the desired concentrations of the test compound for 1-2 hours, followed by co-incubation with the neurotoxic agent (e.g., glutamate) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10] Cell viability is expressed as a percentage of the control group.

G MTT Assay Workflow start Plate Neuronal Cells treatment Treat with Compound and Neurotoxin start->treatment incubation Incubate for 24h treatment->incubation add_mtt Add MTT Solution incubation->add_mtt incubation_mtt Incubate for 4h add_mtt->incubation_mtt solubilize Add DMSO incubation_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow of the MTT assay for neuronal cell viability.

Anti-inflammatory Assay (Nitric Oxide Measurement by Griess Assay)

The Griess assay is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO).[11][12][13]

  • Cell Culture: Culture microglial cells (e.g., BV-2) in a 96-well plate.

  • Stimulation: Pre-treat cells with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Sample Collection: Collect 50 µL of the cell culture supernatant.

  • Griess Reagent: Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.[12]

  • Incubation: Incubate the mixture at room temperature for 10 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16][17]

  • Cell Treatment: Induce apoptosis in neuronal cells using a relevant stimulus (e.g., H2O2, Aβ) in the presence or absence of the test compound.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[14][15][16][17]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

G Annexin V/PI Apoptosis Assay Workflow start Induce Apoptosis harvest Harvest and Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 min stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Conclusion

This comparative guide highlights the neuroprotective potential of this compound alongside the well-researched natural compounds Resveratrol, Curcumin, and EGCG. While all compounds demonstrate significant neuroprotective, anti-inflammatory, and anti-apoptotic properties, their efficacy can vary depending on the experimental model and conditions. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers to design and interpret future studies in the field of neuroprotective drug discovery. Further head-to-head studies under standardized conditions are warranted to establish a more definitive comparative ranking of these promising natural agents.

References

Validating Neuroprotection: From In Vitro Promise to Preclinical Potential of 2,5-Dihydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2,5-Dihydroxy-4-methoxyacetophenone's neuroprotective effects, bridging its in vitro performance with preclinical evidence from structurally similar compounds. This document outlines the current understanding of its mechanism of action and offers a comparative look at alternative therapeutic candidates.

Isolated from the roots of Cynanchum paniculatum, this compound has demonstrated notable neuroprotective properties in vitro. Specifically, it has been shown to inhibit glutamate-induced cytotoxicity in the hippocampal HT22 cell line. This discovery has positioned the compound as a promising candidate for further investigation in the context of neurodegenerative diseases where glutamate (B1630785) excitotoxicity plays a significant role. This guide synthesizes the available data to facilitate a comprehensive evaluation of its therapeutic potential.

In Vitro Efficacy: Unraveling the Mechanism of Action

The primary in vitro evidence for the neuroprotective effect of this compound stems from its ability to counteract glutamate-induced cell death in HT22 mouse hippocampal cells. This cell line is a well-established model for studying oxidative glutamate toxicity as it lacks ionotropic glutamate receptors, allowing for the specific investigation of non-receptor-mediated cell death pathways.

The neuroprotective mechanism of this compound is attributed to its capacity to mitigate two key events triggered by excessive glutamate: the accumulation of reactive oxygen species (ROS) and the elevation of intracellular calcium ion (Ca2+) concentrations. By inhibiting these processes, the compound helps maintain cellular homeostasis and prevents the downstream apoptotic cascade.

Signaling Pathway in Glutamate-Induced Cytotoxicity

The following diagram illustrates the signaling pathway initiated by glutamate in HT22 cells and the proposed intervention points for this compound.

G Glutamate Glutamate SystemXc System Xc- Antiporter (Cystine/Glutamate) Glutamate->SystemXc Inhibits GSH_depletion GSH Depletion SystemXc->GSH_depletion ROS ↑ Reactive Oxygen Species (ROS) GSH_depletion->ROS Ca_influx ↑ Intracellular Ca2+ ROS->Ca_influx Mitochondrial_dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_dysfunction Ca_influx->Mitochondrial_dysfunction Apoptosis Apoptosis Mitochondrial_dysfunction->Apoptosis Compound 2,5-Dihydroxy-4- methoxyacetophenone Compound->ROS Inhibits Compound->Ca_influx Inhibits

Caption: Glutamate-induced cytotoxicity pathway and the inhibitory action of this compound.

Preclinical Validation: Insights from Structural Analogs

While direct in vivo studies validating the neuroprotective effects of this compound are not yet available, compelling evidence from structurally similar acetophenone (B1666503) derivatives in relevant preclinical models provides a strong rationale for its further development.

Comparative Preclinical Data

The following table summarizes the in vivo performance of key structural analogs of this compound in preclinical models of neurodegeneration.

CompoundPreclinical ModelKey Findings
2,3-Dihydroxy-4-methoxyacetophenone Scopolamine-induced amnesia in miceImproved spatial memory impairment in the Morris water maze test at a dose of 50 mg/kg.
Apocynin (4-Hydroxy-3-methoxyacetophenone) Transient global cerebral ischemia in ratsPrevented memory deficits and attenuated hippocampal neuronal death.

Comparison with Alternative Neuroprotective Agents

The landscape of neuroprotective drug discovery is populated with diverse compounds targeting various aspects of the neurodegenerative cascade. The table below compares this compound's in vitro profile with other agents that have been investigated in similar preclinical models.

CompoundIn Vitro ModelMechanism of ActionIn Vivo Model
This compound HT22 cells (Glutamate-induced toxicity)↓ ROS, ↓ Intracellular Ca2+Not yet reported
Macelignan HT22 cells (Glutamate-induced toxicity)↓ ROS, Modulation of MAPK signalingNot specified in provided context
Lutein HT22 cells (Glutamate-induced toxicity)Activates Nrf2/HO-1 signaling pathwayNot specified in provided context

Experimental Protocols

In Vitro Neuroprotection Assay

Cell Culture: HT22 mouse hippocampal cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

Glutamate-Induced Cytotoxicity: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with varying concentrations of this compound for 1 hour. Subsequently, glutamate (typically 5 mM) is added to induce cytotoxicity.

Cell Viability Assessment (MTT Assay): After 24 hours of glutamate exposure, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the control group.

Measurement of Intracellular ROS: Cells are treated as described above. After glutamate exposure, cells are incubated with 2',7'-dichlorofluorescin diacetate (DCF-DA) for 30 minutes. The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microplate reader.

Measurement of Intracellular Calcium: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, before glutamate and compound treatment. Changes in intracellular calcium concentration are monitored by measuring the ratio of fluorescence at two different excitation wavelengths.

Preclinical Model of Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

This experimental workflow outlines a common preclinical model for stroke research, which would be a relevant in vivo model for validating the neuroprotective effects of this compound.

G cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative Animal_Prep Animal Preparation (e.g., Rat/Mouse) Anesthesia Anesthesia Animal_Prep->Anesthesia MCAO Middle Cerebral Artery Occlusion (MCAO) Anesthesia->MCAO Reperfusion Reperfusion (Removal of Occlusion) MCAO->Reperfusion Drug_Admin Drug Administration (e.g., 2,5-DHMA) Reperfusion->Drug_Admin Behavioral Behavioral Testing Drug_Admin->Behavioral Histology Histological Analysis (Infarct Volume) Behavioral->Histology

Caption: Experimental workflow for a preclinical Middle Cerebral Artery Occlusion (MCAO) model.

Conclusion and Future Directions

The in vitro evidence strongly suggests that this compound possesses significant neuroprotective properties against glutamate-induced oxidative stress. Its mechanism of action, centered on the reduction of ROS and intracellular calcium, aligns with key therapeutic strategies for neurodegenerative disorders. The promising in vivo results from its structural analogs in preclinical models of cognitive impairment and cerebral ischemia further bolster the case for its therapeutic potential.

Future research should prioritize direct in vivo validation of this compound in relevant preclinical models, such as the MCAO model of stroke. Such studies will be crucial in determining its efficacy, optimal dosage, and therapeutic window. Furthermore, a deeper investigation into the specific molecular targets within the ROS and calcium signaling pathways could unveil more precise mechanisms and facilitate the development of even more potent derivatives. The collective data presented in this guide underscores the potential of this compound as a valuable lead compound in the ongoing search for effective neuroprotective therapies.

A Spectroscopic Comparison of Acetophenone Isomers: An Essential Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of pharmaceutical science, organic chemistry, and drug development, the precise characterization of molecular isomers is of paramount importance. Subtle variations in the substitution pattern on an aromatic ring can significantly influence a compound's physical, chemical, and biological properties. This guide presents a comprehensive comparative analysis of the spectroscopic data for three isomers of acetophenone (B1666503): 2'-hydroxyacetophenone, 3'-hydroxyacetophenone, and 4'-hydroxyacetophenone. By leveraging fundamental spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy—we can elucidate the distinct structural features of these isomers.

Key Spectroscopic Data at a Glance

The following tables summarize the key spectroscopic data obtained for the three acetophenone isomers. This data, compiled from various spectral databases, provides a clear comparison of their characteristic signals.

Table 1: UV-Visible Spectroscopic Data in Methanol (B129727)

Isomerλmax (nm)
2'-Hydroxyacetophenone253, 328
3'-Hydroxyacetophenone218, 254, 300
4'-Hydroxyacetophenone276

Table 2: Infrared (IR) Spectroscopic Data (Characteristic Peaks)

IsomerO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)
2'-Hydroxyacetophenone~3400 (broad)~1645
3'-Hydroxyacetophenone~3350 (broad)~1680
4'-Hydroxyacetophenone~3300 (broad)~1670

Table 3: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)

Proton2'-Hydroxyacetophenone3'-Hydroxyacetophenone4'-Hydroxyacetophenone
-OH~12.25 (s, 1H)~5.5-7.5 (br s, 1H)~6.5-8.5 (br s, 1H)
-CH₃~2.61 (s, 3H)~2.59 (s, 3H)~2.56 (s, 3H)
Aromatic-H6.80-7.78 (m, 4H)7.05-7.55 (m, 4H)6.90-7.90 (m, 4H)

Table 4: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)

Carbon2'-Hydroxyacetophenone3'-Hydroxyacetophenone4'-Hydroxyacetophenone
C=O~204.6~198.9~198.2
Aromatic C-OH~162.4~156.0~161.5
Other Aromatic C~118-136~114-137~115-131
-CH₃~26.5~26.7~26.4

Isomeric Differentiation Through Spectroscopy

The ortho, meta, and para positions of the hydroxyl group relative to the acetyl group in the acetophenone isomers give rise to distinct spectroscopic characteristics, particularly evident in ¹H NMR and IR spectroscopy.

The most notable difference is observed in the ¹H NMR spectrum of 2'-hydroxyacetophenone.[1] The proximity of the hydroxyl and acetyl groups allows for strong intramolecular hydrogen bonding. This interaction significantly deshields the hydroxyl proton, causing its resonance to appear far downfield at approximately 12.25 ppm.[1] In contrast, the hydroxyl protons of the 3'- and 4'-isomers are involved in intermolecular hydrogen bonding, resulting in broader signals at a more upfield chemical shift.[1]

This intramolecular hydrogen bonding in the 2'-isomer also affects the carbonyl stretching frequency in the IR spectrum. The hydrogen bond weakens the C=O double bond, leading to a shift of its absorption to a lower wavenumber (around 1645 cm⁻¹) compared to the 3'- and 4'-isomers (around 1680 and 1670 cm⁻¹, respectively).

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Specific instrument parameters may vary.

UV-Visible Spectroscopy

A solution of the acetophenone isomer is prepared in a suitable UV-transparent solvent, such as methanol or ethanol. The concentration is adjusted to yield an absorbance reading within the optimal range of the instrument (typically 0.1 to 1 AU). The UV-Vis spectrum is recorded over a wavelength range of approximately 200-400 nm using a double-beam spectrophotometer, with the pure solvent used as a reference. The wavelengths of maximum absorbance (λmax) are then determined from the resulting spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a translucent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate. For liquid samples, a thin film is prepared between two salt plates. The spectrum is recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or the salt plates) is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 5-10 mg of the acetophenone isomer is dissolved in about 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The data is then processed, which includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Experimental Workflow

The logical flow of a comparative spectroscopic analysis of acetophenone isomers can be visualized as follows:

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Analysis cluster_3 Comparative Analysis 2_Hydroxyacetophenone 2'-Hydroxyacetophenone UV_Vis UV-Vis Spectroscopy 2_Hydroxyacetophenone->UV_Vis FT_IR FT-IR Spectroscopy 2_Hydroxyacetophenone->FT_IR NMR NMR Spectroscopy 2_Hydroxyacetophenone->NMR 3_Hydroxyacetophenone 3'-Hydroxyacetophenone 3_Hydroxyacetophenone->UV_Vis 3_Hydroxyacetophenone->FT_IR 3_Hydroxyacetophenone->NMR 4_Hydroxyacetophenone 4'-Hydroxyacetophenone 4_Hydroxyacetophenone->UV_Vis 4_Hydroxyacetophenone->FT_IR 4_Hydroxyacetophenone->NMR UV_Vis_Data λmax Determination UV_Vis->UV_Vis_Data FT_IR_Data Peak Identification FT_IR->FT_IR_Data NMR_Data Chemical Shift & Coupling Analysis NMR->NMR_Data Comparison Comparison of Spectroscopic Data UV_Vis_Data->Comparison FT_IR_Data->Comparison NMR_Data->Comparison

Caption: Experimental workflow for the comparative spectroscopic analysis of acetophenone isomers.

References

Assessing the Selectivity of 2,5-Dihydroxy-4-methoxyacetophenone for Specific Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological target selectivity of 2,5-Dihydroxy-4-methoxyacetophenone and structurally related compounds. Due to the limited availability of direct selectivity screening data for this compound, this document focuses on its known biological activities and compares its potential efficacy with other compounds targeting similar pathways. The information is compiled from publicly available research to facilitate further investigation and drug discovery efforts.

Executive Summary

This compound has demonstrated neuroprotective effects by inhibiting glutamate-induced cytotoxicity.[1] While a comprehensive selectivity profile across a wide range of biological targets is not currently available in the public domain, studies on structurally similar acetophenone (B1666503) derivatives suggest potential activity against enzymes such as aldose reductase and collagenase. This guide presents the available quantitative data for these related compounds and compares them against established inhibitors in their respective classes. Detailed experimental protocols for assessing these biological activities are also provided to aid in the design of future selectivity studies.

Quantitative Data Comparison

To contextualize the potential efficacy of this compound and its analogs, the following tables summarize inhibitory activities against relevant biological targets.

Table 1: Inhibition of Aldose Reductase

CompoundIC50 (µM)Enzyme SourceReference
Epalrestat0.01 - 0.26Rat Lens, Human Placenta[2]
SorbinilNot SpecifiedHuman Brain, Placenta, Calf & Rat Lens[2]
Tolrestat0.035Bovine Lenses[2]
Zopolrestat0.0031Human Placenta[2]
2'-Hydroxy-4',5'-dimethoxyacetophenoneData not availableNot Specified[3][4]

Note: 2'-Hydroxy-4',5'-dimethoxyacetophenone, a compound structurally similar to this compound, has been reported to inhibit aldose reductase, although specific IC50 values have not been published.[3][4]

Table 2: Inhibition of Collagenase

CompoundIC50 (µg/mL)Reference
Hydroxysafflor yellow A78.81[5]
Quercetin19.91[6]
Sapota Extract89.61 (MMP-1), 86.47 (MMP-2)[7]
2'-Hydroxy-4',5'-dimethoxyacetophenoneData not available[3][4]

Note: 2'-Hydroxy-4',5'-dimethoxyacetophenone has been reported to inhibit collagenase, but quantitative IC50 data is not available.[3][4]

Table 3: Cytotoxicity of Acetophenone-Derived Chalcones Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
LY-2 (HMA substituted chalcone)MCF-79.0[8]
LY-8 (HMA substituted chalcone)HT294.61[8]
LY-10 (HMA substituted chalcone)A5498.98[8]

Note: HMA (2-hydroxy-4-methoxyacetophenone) is structurally related to the topic compound. These results indicate that derivatives of this core structure can exhibit potent cytotoxic activity.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures discussed, the following diagrams are provided.

G cluster_0 Glutamate-Induced Excitotoxicity Glutamate (B1630785) Excess Glutamate Receptor Glutamate Receptor (e.g., NMDA) Glutamate->Receptor Ca_influx ↑ Intracellular Ca²⁺ Receptor->Ca_influx ROS ↑ Reactive Oxygen Species (ROS) Ca_influx->ROS Mito_dys Mitochondrial Dysfunction ROS->Mito_dys Apoptosis Neuronal Apoptosis Mito_dys->Apoptosis Compound 2,5-Dihydroxy-4- methoxyacetophenone Compound->Receptor Inhibition Compound->ROS Scavenging?

Caption: Putative mechanism of neuroprotection by this compound.

G cluster_1 Glutamate-Induced Cytotoxicity Assay Workflow start Seed HT22 cells in 96-well plates preincubation Pre-incubate with This compound start->preincubation glutamate_exposure Expose to Glutamate (e.g., 5 mM) preincubation->glutamate_exposure incubation Incubate for 12-24 hours glutamate_exposure->incubation mtt_assay Add MTT reagent and incubate incubation->mtt_assay solubilization Solubilize formazan (B1609692) crystals mtt_assay->solubilization readout Measure absorbance at 570 nm solubilization->readout

Caption: Experimental workflow for assessing neuroprotective effects.

G cluster_2 In Vitro Enzyme Inhibition Assay Workflow reagents Prepare assay buffer, enzyme, substrate, and inhibitor solutions incubation Incubate enzyme with varying concentrations of inhibitor reagents->incubation reaction_start Initiate reaction by adding substrate incubation->reaction_start kinetic_measurement Monitor reaction progress (e.g., spectrophotometrically) reaction_start->kinetic_measurement data_analysis Calculate initial velocities and determine % inhibition kinetic_measurement->data_analysis ic50 Plot % inhibition vs. [Inhibitor] to determine IC50 data_analysis->ic50

Caption: General workflow for determining enzyme inhibition (IC50).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays discussed in this guide.

Protocol 1: Glutamate-Induced Cytotoxicity Assay in HT22 Cells

This assay assesses the neuroprotective effect of a compound against glutamate-induced oxidative stress in the murine hippocampal HT22 cell line.

Materials:

  • HT22 murine hippocampal cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Glutamate solution

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HT22 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Glutamate Exposure: Induce cytotoxicity by adding glutamate to a final concentration of 5 mM.

  • Incubation: Incubate the plates for 12-24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Protocol 2: In Vitro Aldose Reductase Inhibition Assay

This spectrophotometric assay measures the inhibition of aldose reductase by monitoring the oxidation of NADPH.

Materials:

  • Purified aldose reductase (e.g., from rat lens)

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.2)

  • Test compounds (e.g., this compound, Epalrestat)

  • 96-well UV-transparent plates

Procedure:

  • Assay Preparation: In a 96-well plate, add phosphate buffer, aldose reductase, and varying concentrations of the test compound.

  • Pre-incubation: Incubate the mixture for 10 minutes at room temperature.

  • Reaction Initiation: Start the reaction by adding the substrate (DL-glyceraldehyde) and NADPH.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction rates. The percent inhibition is determined relative to a control reaction without the inhibitor. IC50 values are calculated by plotting percent inhibition against the logarithm of the inhibitor concentration.

Protocol 3: In Vitro Collagenase Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of collagenase.

Materials:

  • Collagenase from Clostridium histolyticum

  • FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala) or another suitable synthetic substrate

  • Tricine buffer (pH 7.5)

  • Test compounds

  • 96-well plates

Procedure:

  • Assay Mixture: To each well of a 96-well plate, add Tricine buffer, collagenase, and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C.

  • Reaction Initiation: Add the FALGPA substrate to start the reaction.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 345 nm) at time zero and after a set incubation period (e.g., 20 minutes).

  • Calculation of Inhibition: The percentage of collagenase inhibition is calculated based on the change in absorbance in the presence and absence of the inhibitor. IC50 values are then determined from the dose-response curve.

Conclusion and Future Directions

The available evidence suggests that this compound is a promising neuroprotective agent. However, a comprehensive assessment of its selectivity is necessary to understand its full therapeutic potential and potential off-target effects. The inhibitory activities of structurally related compounds against aldose reductase and collagenase indicate that these may be potential targets for this compound as well.

Future research should prioritize screening this compound against a broad panel of kinases and other enzymes to establish a clear selectivity profile. The experimental protocols provided in this guide can serve as a foundation for such studies. A thorough understanding of its selectivity will be critical for its further development as a potential therapeutic agent.

References

benchmarking the efficacy of 2,5-Dihydroxy-4-methoxyacetophenone against known neuroprotective agents like edaravone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 2,5-Dihydroxy-4-methoxyacetophenone (Paeonol) and Edaravone (B1671096) as Neuroprotective Agents

Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive benchmark of this compound, commonly known as Paeonol (B1678282), against the established neuroprotective drug, Edaravone. The comparison focuses on their mechanisms of action, efficacy in preclinical models, and the experimental protocols used for their evaluation.

Introduction to the Compounds

Paeonol (this compound) is a major phenolic compound isolated from the root bark of Paeonia suffruticosa (Moutan Cortex).[1][2] It is a traditional Chinese medicine known for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][3][4] Paeonol has demonstrated potential in experimental models of neurodegenerative conditions like Alzheimer's disease, Parkinson's disease, and cerebral ischemia.[1][5]

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free radical scavenger that has been approved for the treatment of acute ischemic stroke in Japan since 2001 and for amyotrophic lateral sclerosis (ALS) in Japan, the United States, and other countries.[6][7][8] Its neuroprotective effects are primarily attributed to its strong antioxidant properties, which mitigate oxidative stress-induced neuronal damage.[9][10][11]

Comparative Mechanisms of Action

Both Paeonol and Edaravone exert their neuroprotective effects through multiple pathways, primarily targeting oxidative stress, inflammation, and apoptosis. However, their specific molecular interactions and signaling cascades show distinct differences.

Antioxidant Mechanisms

Paeonol acts as an antioxidant by reducing mitochondrial oxidative stress and enhancing the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD).[3][12] It directly scavenges reactive oxygen species (ROS) and has been shown to upregulate heme oxygenase 1 (HO-1), a key cytoprotective enzyme.[12]

Edaravone is a powerful free radical scavenger that targets hydroxyl radicals (•OH) and peroxyl radicals.[6][13] Its amphiphilic nature allows it to scavenge radicals in both lipid and aqueous environments, thereby inhibiting lipid peroxidation in cell membranes.[6][7] Edaravone's mechanism also involves the Keap1/Nrf2 pathway, a critical regulator of antioxidant responses.[8]

Anti-inflammatory Mechanisms

Paeonol demonstrates significant anti-inflammatory activity by inhibiting the activation of microglia, the primary immune cells in the brain.[4][5] It suppresses the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[4][12] This is achieved by downregulating inflammatory signaling pathways, including Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4).[2]

Edaravone also reduces neuroinflammation by mitigating microglial activation.[9][14] It has been shown to inhibit the PI3K/AKT/NF-κB signaling pathway, which is crucial for the expression of inflammatory genes.[14][15] Furthermore, Edaravone can suppress the NLRP3 inflammasome, leading to decreased secretion of IL-1β in response to pathological stimuli like amyloid-β.[16][17]

Anti-apoptotic Mechanisms

Paeonol protects neurons from apoptosis by inhibiting the expression of pro-apoptotic proteins like Bax and caspase-3.[1][18][19] It has been shown to increase the expression of the anti-apoptotic protein Bcl-2.[12] Paeonol can also block the release of apoptosis-inducing factor (AIF) from mitochondria.[19]

Edaravone exerts anti-apoptotic effects by modulating the Bax/Bcl-2 ratio in favor of cell survival.[20] By reducing oxidative stress, it prevents the activation of downstream apoptotic cascades.[21] Studies have shown that Edaravone treatment leads to a significant reduction in TUNEL-positive (apoptotic) cells in the peri-infarct area following ischemia.[20] It also decreases the activity of caspase-3, a key executioner of apoptosis.[22][23]

Signaling Pathway Diagrams

Paeonol_Pathway cluster_outcomes Pathological Outcomes Stress Ischemic Injury / Neurotoxins (e.g., LPS, 6-OHDA) TLR TLR2 / TLR4 Stress->TLR activates ROS ROS Production (NADPH Oxidase) Stress->ROS induces Apoptosis Apoptosis (↑Bax, ↑Caspase-3) Stress->Apoptosis induces Microglia Microglial Activation TLR->Microglia leads to Inflam Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-1β) Microglia->Inflam releases Paeonol Paeonol Paeonol->TLR Paeonol->Microglia AMPK AMPK Activation Paeonol->AMPK Paeonol->ROS Paeonol->Apoptosis Neuroprotection Neuroprotection Paeonol->Neuroprotection promotes AMPK->Microglia inhibits

Caption: Antioxidant and anti-inflammatory pathways of Paeonol.

Edaravone_Pathway cluster_ros Oxidative Stress cluster_inflam Neuroinflammation cluster_apoptosis Apoptosis Ischemia Ischemia / Reperfusion Injury FreeRadicals Free Radicals (•OH, Peroxyl Radicals) Ischemia->FreeRadicals PI3K PI3K/AKT Pathway Ischemia->PI3K inhibits Bax ↑ Bax / ↓ Bcl-2 Ischemia->Bax Edaravone Edaravone Edaravone->FreeRadicals scavenges Edaravone->PI3K activates NLRP3 NLRP3 Inflammasome Edaravone->NLRP3 inhibits Edaravone->Bax inhibits Neuroprotection Neuroprotection Edaravone->Neuroprotection LipidPerox Lipid Peroxidation FreeRadicals->LipidPerox NFkB NF-κB Activation PI3K->NFkB inhibits Cytokines Pro-inflammatory Cytokines (IL-1β) NFkB->Cytokines NLRP3->Cytokines Caspase3 ↑ Caspase-3 Bax->Caspase3

Caption: Multi-faceted neuroprotective pathways of Edaravone.

Comparative Efficacy Data

The following tables summarize quantitative data from various preclinical and clinical studies. Direct head-to-head comparative studies are limited; therefore, data is compiled from separate investigations using similar models.

Table 1: Comparison of In Vitro Neuroprotective Efficacy

ParameterThis compound (Paeonol)EdaravoneExperimental Model
Cell Viability Significantly increased viability in glutamate, H₂O₂, and LPS-treated NSC-34 cells.[1][18]57% inhibition of cell death at 1 µM against 15-HPETE-induced damage.[6]Glutamate/LPS-induced neurotoxicity; Oxidative stress models.[6][18]
Oxidative Stress Reduced mitochondrial oxidative stress (MitoSox) and ROS production.[12][18]IC₅₀ = 15.3 µM for inhibition of lipid peroxidation in rat brain homogenate.[6]Glutamate-induced stress; Brain homogenate peroxidation.[6][18]
Inflammation Inhibited NO, TNF-α, and IL-1β release from LPS-stimulated primary microglia.[4]Attenuated Aβ-induced IL-1β secretion in microglia.[16][17]LPS-stimulated microglia; Aβ-treated microglia.[4][16]
Apoptosis Reduced glutamate-induced cleaved caspase-3 expression in NSC-34 cells.[1][18]Decreased TUNEL-positive cells and Bax expression in ischemic models.[20]Glutamate-induced apoptosis; Ischemia models.[18][20]

Table 2: Comparison of In Vivo Efficacy in Animal Models of Stroke

ParameterThis compound (Paeonol)EdaravoneAnimal Model
Infarct Volume Pretreatment (20 mg/kg) significantly reduced cerebral infarction volume.[2]Significantly reduced total and cortical infarct volumes.[20]Middle Cerebral Artery Occlusion (MCAO) in rats.[2][20]
Neurological Deficit Improved neurological deficit scores.[2]Significantly improved neurological outcome.[20]MCAO in rats.[2][20]
Inflammation Inhibited microglial activation and proliferation of astrocytes in ischemic areas.[5]Suppressed downregulation of Nrf2 and HO-1, and decreased NF-κB.[8]MCAO in rats; Kainate-induced injury.[5][8]
Apoptosis Suppressed apoptosis by reducing Bax and AIF levels in the ischemic cortex.[19]Reduced TUNEL-positive cells and Bax immunoreactivity in the peri-infarct area.[20]MCAO in rats.[19][20]

Table 3: Summary of Clinical Efficacy for Edaravone in Acute Ischemic Stroke

No clinical trial data is available for Paeonol.

EndpointResultPatient Population
Death or Long-term Disability Significantly reduced (RR = 0.65).[24] A meta-analysis showed a significant reduction in mortality (RR = 0.55).[25]Acute Ischemic Stroke (AIS) patients.[24][25]
Functional Outcome (mRS ≤2) 72% of patients had favorable outcomes at 90 days vs. 40% in the placebo group.[26]AIS patients.[26]
Neurological Impairment Significantly improved short-term neurological impairment.[24]AIS and Intracerebral Hemorrhage (ICH) patients.[24]
Functional Independence Associated with greater functional independence at hospital discharge (32.3% vs 25.9%).[27]AIS patients treated with endovascular therapy.[27]

Experimental Protocols and Workflows

In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)

The OGD/R model is a widely used in vitro assay to simulate the ischemic conditions of a stroke.

Detailed Methodology:

  • Cell Culture: Primary cortical neurons or cell lines (e.g., BV-2 microglia, NSC-34) are cultured to an appropriate confluency in standard culture medium.[14]

  • OGD Induction: The standard culture medium is replaced with a glucose-free medium (e.g., Earle's Balanced Salt Solution). The cells are then placed in a hypoxic chamber with an atmosphere of 95% N₂ and 5% CO₂ for a specified duration (e.g., 1-4 hours) to induce ischemic-like injury.[14]

  • Reperfusion: Following the deprivation period, the glucose-free medium is replaced with the original, complete culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for a reperfusion period (e.g., 24 hours).

  • Treatment: The test compound (Paeonol or Edaravone) is typically added to the culture medium either before OGD (pre-treatment), during OGD, or during the reperfusion phase to assess its protective effects.

  • Endpoint Analysis: Cell viability is assessed using assays like MTT or LDH. Markers for oxidative stress (ROS levels), inflammation (cytokine levels via ELISA), and apoptosis (caspase activity, TUNEL staining) are quantified.[14][16]

InVitro_Workflow Start Start: Culture Neuronal Cells Treatment Apply Compound (Paeonol or Edaravone) Start->Treatment OGD Induce Oxygen-Glucose Deprivation (OGD) (Hypoxic Chamber, Glucose-free Media) Treatment->OGD Reperfusion Simulate Reperfusion (Return to Normoxic Conditions & Glucose) OGD->Reperfusion Analysis Endpoint Analysis Reperfusion->Analysis Viability Cell Viability (MTT/LDH) Analysis->Viability Oxidative Oxidative Stress (ROS) Analysis->Oxidative Inflam Inflammation (ELISA) Analysis->Inflam Apoptosis Apoptosis (TUNEL) Analysis->Apoptosis End End Analysis->End

Caption: Workflow for an in vitro neuroprotection assay (OGD/R).

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is the most frequently used animal model for focal cerebral ischemia, closely mimicking human stroke.[28][29]

Detailed Methodology:

  • Animal Preparation: A rodent (typically a rat or mouse) is anesthetized. Body temperature is maintained at 37°C throughout the procedure.

  • Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[30]

  • Occlusion: A specialized filament (e.g., a silicon-coated nylon suture) is introduced into the ECA, advanced into the ICA, and positioned to block the origin of the middle cerebral artery (MCA), thereby inducing a focal ischemic stroke.[29] The success of the occlusion is often confirmed by monitoring cerebral blood flow with Laser Doppler flowmetry.[31]

  • Transient vs. Permanent: For a transient MCAO model, the filament is withdrawn after a set period (e.g., 60-120 minutes) to allow for reperfusion. For a permanent model, the filament is left in place.[28][29]

  • Treatment: The test compound is administered (e.g., intravenously or intraperitoneally) at a specific time point relative to the MCAO procedure (e.g., before, during, or after).[2][20]

  • Post-operative Care & Analysis: Animals are monitored for recovery. After a survival period (e.g., 24 hours to several days), neurological function is assessed using behavioral tests (e.g., neurological deficit scoring). The animal is then euthanized, and the brain is harvested to measure the infarct volume (e.g., using TTC staining) and for immunohistochemical analysis of inflammation and apoptosis markers.[2][20]

InVivo_Workflow Start Start: Anesthetize Rodent Surgery Expose Carotid Arteries (CCA, ECA, ICA) Start->Surgery MCAO Induce MCAO (Insert Filament to Block MCA) Surgery->MCAO Treatment Administer Compound (Paeonol or Edaravone) MCAO->Treatment Reperfusion Reperfusion (Optional) (Withdraw Filament) Treatment->Reperfusion Recovery Post-operative Recovery & Monitoring (24h - 28d) Reperfusion->Recovery Analysis Behavioral & Histological Analysis Recovery->Analysis Neuro Neurological Scoring Analysis->Neuro Infarct Infarct Volume (TTC) Analysis->Infarct IHC Immunohistochemistry Analysis->IHC End End Analysis->End

References

Evaluating the Synergistic Combination of 2,5-Dihydroxy-4-methoxyacetophenone and Doxorubicin in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for evaluating the synergistic potential of combining 2,5-Dihydroxy-4-methoxyacetophenone (DHMAP) with the conventional chemotherapeutic agent, doxorubicin (B1662922), for the treatment of cancer. The methodologies and data presented herein are based on established protocols for assessing drug interactions and are intended to serve as a reference for researchers in oncology and drug development.

Introduction

Combination therapy is a cornerstone of modern cancer treatment, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce dose-limiting toxicities. Doxorubicin, a potent anthracycline antibiotic, is widely used in chemotherapy but its clinical application is often hampered by severe side effects, including cardiotoxicity, and the development of multidrug resistance.[1][2] Natural compounds with anti-cancer properties are increasingly being investigated as adjuvants to conventional chemotherapy.

This compound, a compound structurally related to bioactive chalcones and phenones, has been noted for its potential anti-inflammatory and anti-cancer properties.[3][4] Compounds with similar structures have been shown to induce apoptosis and modulate signaling pathways involved in cell proliferation and survival.[3][5] This guide outlines the experimental approach to determine if DHMAP can synergistically enhance the cytotoxic effects of doxorubicin in cancer cells, potentially allowing for lower, less toxic doses of the chemotherapeutic agent.

The evaluation of synergy is quantitatively assessed using the Combination Index (CI), a widely accepted method developed by Chou and Talalay.[6][7] A CI value less than 1 indicates synergism, a value equal to 1 signifies an additive effect, and a value greater than 1 suggests antagonism.[6][8]

Quantitative Analysis of Drug Interaction

The synergistic, additive, or antagonistic effect of combining DHMAP and doxorubicin is determined by calculating the Combination Index (CI). This requires an initial determination of the half-maximal inhibitory concentration (IC50) for each compound individually, followed by testing various combinations.

Cytotoxicity of Single Agents

The IC50 values for this compound and Doxorubicin were determined in MCF-7 breast cancer cells after 48 hours of treatment.

CompoundIC50 (µM) in MCF-7 Cells
This compound65.7
Doxorubicin1.1
Note: This data is hypothetical and for illustrative purposes.
Combination Index (CI) Values

MCF-7 cells were treated with combinations of DHMAP and doxorubicin at a constant ratio based on their individual IC50 values. The CI was calculated at different levels of fraction affected (Fa), which represents the percentage of cell growth inhibition.

Fraction Affected (Fa)DHMAP (µM)Doxorubicin (µM)Combination Index (CI)Effect
0.50 (50% inhibition)32.850.550.78Synergism
0.75 (75% inhibition)49.280.830.65Synergism
0.90 (90% inhibition)59.131.000.52Strong Synergism
Note: This data is hypothetical and for illustrative purposes. CI < 1 indicates synergism.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of findings. The following protocols outline the key experiments for evaluating the drug combination.

Cell Culture and Reagents

The human breast adenocarcinoma cell line, MCF-7, is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. Doxorubicin and this compound are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.

Cell Viability Assay (MTT Assay)

Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

  • Seed MCF-7 cells in 96-well plates at a density of 5 × 10³ cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of DHMAP, doxorubicin, or their combination for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Combination Index (CI) Calculation

The synergistic interaction between DHMAP and doxorubicin is quantified using the Chou-Talalay method, calculated with software such as CompuSyn.[6][10][11]

  • Determine the IC50 values for each drug individually.

  • Treat cells with the drugs in combination, typically at a fixed ratio (e.g., the ratio of their IC50 values).

  • The software analyzes the dose-effect data to generate a Combination Index (CI) value based on the following equation: CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂ .[6]

    • (Dₓ)₁ and (Dₓ)₂ are the concentrations of drug 1 and drug 2 alone that inhibit x% of cell growth.

    • (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that also inhibit x% of cell growth.

Apoptosis Analysis by Flow Cytometry

Apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.[12]

  • Treat MCF-7 cells with DHMAP, doxorubicin, or the combination for 48 hours.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes.

  • Analyze the cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing Experimental and Logical Frameworks

Diagrams created using Graphviz provide a clear visual representation of workflows and biological pathways.

G cluster_0 Phase 1: Single Agent Screening cluster_1 Phase 2: Combination Study cluster_2 Phase 3: Mechanism of Action A MCF-7 Cell Culture B Treat with Doxorubicin (Dose Range) A->B C Treat with DHMAP (Dose Range) A->C D MTT Assay (48h) B->D C->D E Calculate IC50 for each drug D->E F Treat with Combinations (Constant Ratio) E->F G MTT Assay (48h) F->G H Calculate Combination Index (CI) using CompuSyn G->H I Treat with Synergistic Doses H->I J Apoptosis Assay (Annexin V/PI) I->J K Western Blot (Signaling Proteins) I->K G cluster_0 Cellular Targets & Pathways Dox Doxorubicin DNA DNA Damage & Topoisomerase II Inhibition Dox->DNA ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DHMAP DHMAP MAPK MAPK Pathway (JNK, p38) Activation DHMAP->MAPK Potential Bcl2 Bcl-2 Family Modulation (Bax↑, Bcl-2↓) DHMAP->Bcl2 Potential DNA->Bcl2 ROS->Bcl2 MAPK->Bcl2 Caspase Caspase Cascade Activation Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis G cluster_input Inputs cluster_analysis Analysis cluster_output Outputs Dox Doxorubicin Dose-Response MedianEffect Median-Effect Analysis (Chou-Talalay) Dox->MedianEffect DHMAP DHMAP Dose-Response DHMAP->MedianEffect Combo Combination Dose-Response Combo->MedianEffect CI_Value Combination Index (CI) MedianEffect->CI_Value Synergy Synergism (CI < 1) CI_Value->Synergy Additive Additive (CI = 1) CI_Value->Additive Antagonism Antagonism (CI > 1) CI_Value->Antagonism

References

Confirming the Mechanism of Action of 2,5-Dihydroxy-4-methoxyacetophenone Through Genetic Knockout Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the hypothesized mechanism of action of 2,5-Dihydroxy-4-methoxyacetophenone (DHMAP). While direct genetic knockout studies on DHMAP are not extensively documented, this document outlines a robust experimental plan based on the known activities of structurally related chalcones and acetophenones. We present a hypothetical genetic knockout study design to confirm its engagement with key cellular signaling pathways, compare its potential efficacy with established inhibitors, and provide detailed protocols for the necessary experimental procedures.

Hypothesized Mechanism of Action of DHMAP

Based on studies of analogous compounds, DHMAP, a substituted acetophenone, is postulated to exert its biological effects through the modulation of critical signaling pathways implicated in cell survival, proliferation, and inflammation. The primary hypothesized targets are the PI3K/Akt/mTOR and NF-κB signaling pathways. Chalcone derivatives have been shown to inhibit these pathways, leading to anti-inflammatory and anti-cancer effects.[1][2][3] For instance, 2'-Hydroxy-5'-methoxyacetophenone has been demonstrated to attenuate inflammatory responses by targeting the NF-κB pathway.[4] Similarly, other chalcones have been shown to suppress the PI3K/Akt/mTOR pathway. Therefore, it is hypothesized that DHMAP may inhibit the phosphorylation of key proteins in these cascades, such as Akt and p65, thereby preventing their downstream signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4, RTK) PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation IKK IKK Akt->IKK Activation Cell Growth Cell Growth Proliferation Proliferation IκBα IκBα IKK->IκBα Phosphorylation (Degradation) NFκB NF-κB (p65/p50) NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation DHMAP 2,5-Dihydroxy-4- methoxyacetophenone (DHMAP) DHMAP->Akt Inhibition DHMAP->IKK Inhibition Gene Target Gene Expression NFκB_nuc->Gene Transcription

Figure 1: Hypothesized Signaling Pathway of DHMAP.

Proposed Genetic Knockout Study for Mechanism Confirmation

To definitively establish the role of the PI3K/Akt and NF-κB pathways in the mechanism of action of DHMAP, a genetic knockout study using CRISPR/Cas9 technology is proposed. This will allow for the assessment of the compound's effects in the presence and absence of key pathway components.

Experimental Workflow

The proposed workflow involves generating a knockout cell line for a critical gene in the hypothesized pathway, such as AKT1 or RELA (encoding the p65 subunit of NF-κB), and then comparing the cellular response to DHMAP treatment in these knockout cells versus the wild-type parental cell line.

G start Start: Select Target Gene (e.g., AKT1 or RELA) sgRNA Design and Clone sgRNA into CRISPR/Cas9 Vector start->sgRNA transfect Transfect Parental Cell Line sgRNA->transfect selection Select and Isolate Single Clones transfect->selection validation Validate Knockout (Sequencing, Western Blot) selection->validation ko_cell Validated KO Cell Line validation->ko_cell treatment Treat both WT and KO cells with DHMAP ko_cell->treatment wt_cell Wild-Type (WT) Cell Line wt_cell->treatment analysis Functional Assays: - Cell Viability (MTT) - Western Blot (Pathway Proteins) - Reporter Assay (NF-κB activity) treatment->analysis end Conclusion: Confirm Mechanism analysis->end

Figure 2: Proposed CRISPR/Cas9 Knockout Experimental Workflow.

Comparison with Alternative Compounds

To benchmark the performance of DHMAP, its activity can be compared against well-characterized inhibitors of the PI3K/Akt and NF-κB pathways.

CompoundTarget PathwayKnown IC50 / Effective ConcentrationPrimary ApplicationReference
This compound (DHMAP) PI3K/Akt, NF-κB (Hypothesized)To be determinedAnti-inflammatory, Anti-cancer (Potential)-
Wortmannin Pan-PI3K2-4 nMPreclinical PI3K inhibitor[5]
LY294002 Pan-PI3K~1.4 µMPreclinical PI3K inhibitor[5]
Buparlisib (BKM120) Pan-PI3K~52 nMCancer Therapy (Clinical Trials)[6]
Alpelisib (BYL719) PI3Kα~5 nMBreast Cancer Therapy (Approved)[7]
Bay 11-7082 IKK (NF-κB Pathway)~10 µMPreclinical NF-κB inhibitor[2]
Gedatolisib Dual PI3K/mTORPI3Kα: 0.4 nM, mTOR: 1.6 nMBreast Cancer Therapy (Clinical Trials)[8]

Detailed Experimental Protocols

CRISPR/Cas9-Mediated Gene Knockout

This protocol provides a general framework for generating a knockout cell line. Optimization for specific cell lines is required.

  • sgRNA Design and Cloning :

    • Design two to three single guide RNAs (sgRNAs) targeting an early exon of the target gene (AKT1 or RELA) using a web-based tool (e.g., CHOPCHOP).

    • Synthesize and anneal complementary oligonucleotides for each sgRNA.

    • Clone the annealed oligos into a suitable CRISPR/Cas9 vector (e.g., lentiCRISPRv2) that also expresses a selection marker like puromycin (B1679871) resistance.[9]

  • Lentiviral Production and Transduction :

    • Co-transfect HEK293T cells with the sgRNA-containing vector and lentiviral packaging plasmids.

    • Harvest the virus-containing supernatant after 48-72 hours.

    • Transduce the target cancer cell line (e.g., MCF-7, HeLa) with the lentiviral particles in the presence of polybrene.

  • Selection and Clonal Isolation :

    • After 24-48 hours, select transduced cells by adding puromycin to the culture medium.

    • Once a stable population of resistant cells is established, perform single-cell sorting or limiting dilution to isolate individual clones.

  • Knockout Validation :

    • Genomic DNA Sequencing : Extract genomic DNA from individual clones. Amplify the targeted region by PCR and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

    • Western Blot Analysis : Lyse the cells and perform a western blot to confirm the absence of the target protein in the knockout clones compared to the wild-type control.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability.[10][11][12][13][14]

  • Cell Seeding : Seed both wild-type and knockout cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of DHMAP and a positive control inhibitor for 24, 48, or 72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.[15][16][17][18][19]

  • Cell Lysis : Treat wild-type and knockout cells with DHMAP for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE : Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-p65, p65, GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.[20][21][22][23][24]

  • Transfection : Co-transfect cells (wild-type and knockout) in a 96-well plate with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Treatment : After 24 hours, treat the cells with DHMAP for a specified period, followed by stimulation with an NF-κB activator like TNF-α.

  • Cell Lysis : Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

  • Luminescence Measurement : Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

  • Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Expected Outcomes and Interpretation

The following table outlines the expected results from the proposed experiments, which would collectively confirm the mechanism of action of DHMAP.

ExperimentWild-Type Cells + DHMAPKnockout Cells (AKT1 or RELA) + DHMAPInterpretation
MTT Assay Decreased cell viability in a dose-dependent manner.Attenuated or no significant change in cell viability compared to untreated knockout cells.Confirms that the cytotoxic effect of DHMAP is dependent on the targeted pathway.
Western Blot Decreased phosphorylation of Akt and/or p65.No further decrease in the (already absent or non-functional) target protein's activity.Demonstrates direct engagement of DHMAP with the PI3K/Akt or NF-κB pathway.
NF-κB Reporter Assay Decreased TNF-α-induced luciferase activity.Baseline luciferase activity is low; DHMAP treatment shows no further reduction.Confirms that DHMAP inhibits the transcriptional activity of NF-κB.

By following this comprehensive guide, researchers can systematically investigate and confirm the mechanism of action of this compound, providing crucial data for its further development as a potential therapeutic agent.

References

Safety Operating Guide

Proper Disposal of 2,5-Dihydroxy-4-methoxyacetophenone: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2,5-Dihydroxy-4-methoxyacetophenone should be disposed of as chemical waste through a licensed disposal company. Do not dispose of this substance down the drain or in regular trash. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This compound is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation.

Recommended PPE:

  • Gloves: Nitrile rubber gloves are recommended. Always inspect gloves for integrity before use.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A standard lab coat is required to prevent skin contact.

  • Respiratory Protection: If there is a risk of dust formation and ventilation is inadequate, use a NIOSH/MSHA-approved respirator.

Step-by-Step Disposal Procedure

  • Containment:

    • If the material is spilled, carefully sweep the solid powder into a suitable container.

    • Avoid generating dust during this process.

    • Use a dry clean-up procedure. Do not flush the area with water initially as this could spread contamination.

  • Labeling:

    • The waste container must be clearly labeled with the chemical name: "this compound" and the appropriate hazard warnings.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated chemical waste storage area.

    • Keep it away from incompatible materials such as strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.

  • Disposal:

    • Arrange for the collection of the chemical waste by a licensed and approved waste disposal company.[1][2]

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS).

Decontamination

  • After handling, thoroughly wash your hands and any exposed skin with soap and water.

  • Decontaminate all tools and surfaces that came into contact with the chemical.

  • Contaminated clothing should be removed and washed before reuse.

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

Property                                              Value
Molecular Formula C₉H₁₀O₃
Molecular Weight 182.17 g/mol
Melting Point 47-50 °C (116.6-122 °F)[1][2]
Flash Point > 110 °C (> 230 °F)[1][2]
Appearance Beige powder/solid[1][2]
Odor Odorless[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_handling Handling & Containment cluster_storage_disposal Storage & Final Disposal cluster_cleanup Decontamination A Identify 2,5-Dihydroxy-4- methoxyacetophenone for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Carefully sweep solid into a designated chemical waste container B->C D Avoid creating dust C->D E Securely seal the container D->E F Label container with chemical name and hazard symbols E->F G Store in a designated, ventilated chemical waste area F->G H Arrange for pickup by a licensed waste disposal company G->H I Provide SDS to disposal company H->I J Decontaminate surfaces and equipment I->J K Wash hands and exposed skin thoroughly J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,5-Dihydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2,5-Dihydroxy-4-methoxyacetophenone, tailored for researchers, scientists, and drug development professionals. The following procedural steps and data are designed to ensure a safe laboratory environment.

Health and Safety Information

This compound is a chemical compound that requires careful handling due to its potential health effects. It is classified as harmful if swallowed and can cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3][4][5]

Summary of Hazards:

Hazard TypeClassificationDescription
Acute Oral Toxicity Category 4Harmful if swallowed.[1][3][4][6]
Skin Irritation Category 2Causes skin irritation.[1][3][4][5]
Eye Irritation Category 2Causes serious eye irritation.[1][3][4][5]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[1][3][5]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Recommended PPE:

Body PartEquipmentMaterial/Standard
Hands Chemical-resistant glovesNitrile rubber (ensure EN 374 compliance).[1]
Eyes/Face Safety glasses with side-shields or gogglesANSI Z87.1 or European Standard EN166.[4]
Body Laboratory coat, long-sleevedStandard lab coat.
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorRequired if ventilation is inadequate or if dust is generated.[4]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to use is critical for safety.

Step-by-Step Handling Protocol:

  • Receiving and Inspection:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Ensure the container is properly labeled.

    • Wear appropriate PPE (gloves and safety glasses) during inspection.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2]

    • Keep away from incompatible materials such as strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[2][5]

    • The product may be light-sensitive.[4]

  • Preparation and Use:

    • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[1]

    • Avoid generating dust during handling.

    • Wash hands thoroughly after handling.[2][4][6]

    • Do not eat, drink, or smoke in the work area.[1][2][6]

  • Spill Management:

    • In case of a spill, ensure the area is well-ventilated.

    • Wear full PPE, including respiratory protection.

    • Sweep up the spilled solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1][2]

    • Clean the spill area with an appropriate solvent and then wash with soap and water.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Identification:

    • All disposable materials that have come into contact with this compound, including gloves, weighing papers, and pipette tips, should be considered chemical waste.

    • Unused or unwanted this compound is also chemical waste.

  • Waste Segregation and Collection:

    • Collect all solid waste in a dedicated, clearly labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Procedure:

    • Dispose of the chemical waste through an approved waste disposal company.[1][2][6]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Do not dispose of down the drain or in the regular trash.[1]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key stages of safely managing this compound in a laboratory setting.

cluster_prep Preparation & Handling cluster_use Experimentation cluster_disposal Waste Management cluster_safety Continuous Safety Measures Receiving Receiving & Inspection Storage Secure Storage Receiving->Storage Handling Safe Handling (in Fume Hood) Storage->Handling Experiment Experimental Use Handling->Experiment Spill_Management Spill Management Protocol Handling->Spill_Management Waste_Collection Waste Collection (Labeled Container) Experiment->Waste_Collection Disposal Approved Disposal Waste_Collection->Disposal PPE Wear Appropriate PPE

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.